molecular formula C14H19NO5 B585777 Trimetozine-d8 CAS No. 1346604-05-4

Trimetozine-d8

Cat. No.: B585777
CAS No.: 1346604-05-4
M. Wt: 289.357
InChI Key: XWVOEFLBOSSYGM-DUSUNJSHSA-N
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Description

Trimetozine-d8, also known as Trimetozine-d8, is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 289.357. The purity is usually 95%.
BenchChem offers high-quality Trimetozine-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimetozine-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1346604-05-4

Molecular Formula

C14H19NO5

Molecular Weight

289.357

IUPAC Name

(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2

InChI Key

XWVOEFLBOSSYGM-DUSUNJSHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

Synonyms

4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone;  NSC 62939-d8;  PS 2383-d8;  Opalene-d8;  Sedoxazine-d8;  4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Abbott 22370-d8;  N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Trifenoxazine-d8;  Tr

Origin of Product

United States

Foundational & Exploratory

Trimetozine-d8 CAS 1346604-05-4 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimetozine-d8 (CAS 1346604-05-4): Properties, Application, and Analysis

Introduction

Trimetozine (CAS 635-41-6) is a sedative and anxiolytic agent that was first introduced in Europe in 1959.[1][2] Characterized by its mild tranquilizing effects, it has been clinically used for the treatment of anxiety.[2][3][4] The precise mechanism of action for Trimetozine remains to be fully elucidated, but it is believed to modulate neurotransmitter systems within the central nervous system, potentially influencing the synaptic concentrations of key monoamines like serotonin, dopamine, and norepinephrine.[1][5][6]

This guide focuses on Trimetozine-d8 (CAS 1346604-05-4) , the stable isotope-labeled (SIL) analogue of Trimetozine. In modern pharmaceutical research and development, deuterated compounds are indispensable tools.[7] The replacement of hydrogen atoms with their stable, heavier isotope, deuterium, creates a compound that is chemically almost identical to the parent drug but physically distinguishable by its mass.[7] This subtle modification does not typically alter the compound's biological activity but provides a powerful analytical advantage, particularly in quantitative bioanalysis using mass spectrometry.[8][9]

For researchers, scientists, and drug development professionals, Trimetozine-d8 serves as the gold standard internal reference for the accurate quantification of Trimetozine in complex biological matrices.[7][9] Its use corrects for variability during sample preparation and instrumental analysis, ensuring the precision and reliability required for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.[7][10] This guide provides a comprehensive overview of the core chemical properties, hypothesized synthesis, and critical applications of Trimetozine-d8.

Part 1: Core Chemical & Physical Properties

Trimetozine-d8 is structurally identical to Trimetozine, with the exception that the eight hydrogen atoms on the morpholine ring are replaced with deuterium atoms. This substitution results in a predictable mass shift, which is the basis for its utility in mass spectrometry-based assays. The fundamental properties of Trimetozine-d8, alongside its non-deuterated parent compound, are summarized below.

Table 1: Comparison of Physicochemical Properties

Property Trimetozine-d8 Trimetozine (Parent Compound)
CAS Number 1346604-05-4[4] 635-41-6[2][11]
Molecular Formula C₁₄H₁₁D₈NO₅[4][12] C₁₄H₁₉NO₅[2][11]
Molecular Weight 289.35 g/mol [4][12] 281.30 g/mol [2][13]
Synonyms 4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone; Opalene-d8; Trioxazine-d8[4] Opalene; Trioxazine; Sedoxazine[2][14]
Melting Point Not reported; expected to be very similar to Trimetozine. 120-122 °C[13]
Solubility Not reported; expected to be very similar to Trimetozine. Slightly soluble in water and alcohol.[13]

| Appearance | Not available; typically a white to off-white solid. | Crystals[13] |

Figure 1: Chemical Structure of Trimetozine-d8

Part 2: The Role of Deuteration and the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can have a profound impact on the metabolic fate of a drug molecule, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[15] The C-D bond is stronger and requires more energy to break than a C-H bond. Since many drug metabolism pathways, particularly Phase I reactions mediated by Cytochrome P450 enzymes, involve the cleavage of C-H bonds, deuteration at a metabolic site can significantly slow down the rate of metabolism.[10][15]

This metabolic stabilization can offer several therapeutic advantages:

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can increase a drug's half-life and overall exposure (AUC).[10]

  • Reduced Dosing Frequency: Longer-acting drugs may allow for less frequent administration, improving patient compliance.[15]

  • Enhanced Safety: By reducing the formation of potentially toxic metabolites, deuteration can lead to a better safety profile.[10]

While Trimetozine-d8 is primarily designed for use as an analytical standard, the principles of KIE are fundamental to the field of "deuterated drugs," where this strategy is used to create improved second-generation therapeutics.[8][15]

KIE_Workflow Kinetic Isotope Effect on Drug Metabolism cluster_ch Standard Drug (C-H bonds) cluster_cd Deuterated Drug (C-D bonds) CH_Drug Parent Drug (with C-H at metabolic site) CH_Metabolism Phase I Metabolism (e.g., CYP450 oxidation) CH_Drug->CH_Metabolism Fast C-H bond cleavage CD_Drug Parent Drug (with C-D at metabolic site) CH_Metabolite Metabolite(s) CH_Metabolism->CH_Metabolite CH_Excretion Rapid Excretion CH_Metabolite->CH_Excretion CD_Metabolism Phase I Metabolism (e.g., CYP450 oxidation) CD_Drug->CD_Metabolism Slow C-D bond cleavage (Higher activation energy) CD_Metabolite Reduced Metabolite(s) Formation CD_Metabolism->CD_Metabolite CD_Excretion Slower Excretion & Increased Drug Exposure CD_Metabolite->CD_Excretion

Figure 2: The Kinetic Isotope Effect slows metabolism by strengthening chemical bonds.

Part 3: Synthesis and Characterization

Hypothesized Synthesis Workflow

The synthesis of Trimetozine-d8 would logically follow the established route for its non-deuterated analogue, which involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine.[13] To produce the deuterated version, commercially available morpholine-d8 would be used as the starting material. The workflow represents a standard nucleophilic acyl substitution reaction.

Synthesis_Workflow start Starting Materials reagent1 3,4,5-Trimethoxybenzoyl Chloride start->reagent1 reagent2 Morpholine-d8 start->reagent2 step1 Step 1: Reaction Dissolve Morpholine-d8 and a base (e.g., triethylamine) in an aprotic solvent (e.g., Dichloromethane). Add 3,4,5-trimethoxybenzoyl chloride dropwise. reagent1->step1 reagent2->step1 step2 Step 2: Work-up Quench the reaction. Wash with aqueous solutions to remove byproducts (e.g., triethylammonium chloride). step1->step2 step3 Step 3: Purification Purify the crude product using column chromatography or recrystallization. step2->step3 end Final Product: Trimetozine-d8 step3->end caption Hypothesized synthesis route for Trimetozine-d8.

Figure 3: A representative workflow for the synthesis of Trimetozine-d8.
Analytical Characterization

Confirmation of the successful synthesis and purity of Trimetozine-d8 relies on standard analytical techniques.

  • Mass Spectrometry (MS): This is the most direct confirmation. The molecular ion of Trimetozine-d8 will appear at an m/z value that is 8 Daltons higher than that of Trimetozine. For example, in electrospray ionization (ESI), the [M+H]⁺ ion for Trimetozine would be ~282.13, while for Trimetozine-d8 it would be ~290.18. Fragmentation patterns are expected to be similar, with key fragments containing the morpholine-d8 moiety showing the corresponding +8 Da mass shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant difference will be the complete absence of signals corresponding to the morpholine protons, which typically appear as multiplets around 3.5-3.8 ppm in the Trimetozine spectrum. The signals for the aromatic and methoxy protons will remain.

    • ¹³C NMR: The spectrum will be very similar to Trimetozine, but the carbon signals for the deuterated morpholine ring will appear as multiplets (typically triplets for -CD₂- groups) due to one-bond C-D coupling.[16] These signals will also be of lower intensity.

Part 4: Application in Quantitative Bioanalysis

The primary application of Trimetozine-d8 is as an internal standard (IS) for the quantification of Trimetozine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] An ideal IS should behave as identically as possible to the analyte during sample extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer.[7] Trimetozine-d8 perfectly meets these criteria.

Workflow: LC-MS/MS Quantification of Trimetozine in Human Plasma

lcms_workflow sample 1. Sample Collection (e.g., Human Plasma) prep 2. Sample Preparation - Spike with Trimetozine-d8 (IS) - Protein Precipitation (e.g., with Acetonitrile) - Centrifuge and collect supernatant sample->prep lc 3. LC Separation - Inject supernatant - C18 Reverse-Phase Column - Gradient elution (Water/Acetonitrile with Formic Acid) prep->lc ms 4. MS/MS Detection - Electrospray Ionization (ESI+) - Monitor MRM Transitions:  Trimetozine: e.g., Q1 282.1 -> Q3 195.1  Trimetozine-d8 (IS): e.g., Q1 290.2 -> Q3 195.1 lc->ms data 5. Data Analysis - Integrate peak areas - Calculate Peak Area Ratio (Analyte/IS) - Quantify against calibration curve ms->data caption Bioanalytical workflow using Trimetozine-d8 as an internal standard.

Figure 4: General workflow for quantifying Trimetozine using its deuterated standard.
Detailed Experimental Protocol

The following is a representative protocol for the quantification of Trimetozine. Note: This method would require validation according to regulatory guidelines.

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of Trimetozine and Trimetozine-d8 (IS) in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Trimetozine stock solution with a blank biological matrix (e.g., human plasma) to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the Trimetozine-d8 IS at a fixed concentration (e.g., 100 ng/mL).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard UHPLC system.[17]

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[18]

    • Ionization Mode: Positive (ESI+).

    • MRM Transitions:

      • Trimetozine (Analyte): Q1 m/z 282.1 → Q3 m/z 195.1 (quantifier)

      • Trimetozine-d8 (IS): Q1 m/z 290.2 → Q3 m/z 195.1 (quantifier)

  • Data Analysis:

    • The concentration of Trimetozine in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating the value from the linear regression of the calibration curve.

Part 5: Safety and Handling

  • Handling: Trimetozine-d8 should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.

  • Safety: While specific toxicity data for Trimetozine-d8 is not available, it should be handled with the same precautions as its parent compound. Trimetozine is classified as harmful if swallowed (GHS Acute Toxicity 4).[19]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.[4]

Conclusion

Trimetozine-d8 (CAS 1346604-05-4) is more than just a chemical analogue; it is a precision tool that enables high-fidelity research in pharmacology and drug development. Its role as a stable isotope-labeled internal standard is critical for the robust, accurate, and reproducible quantification of Trimetozine in biological systems. Understanding its properties, the rationale for its use, and its application in validated bioanalytical methods is essential for any scientist working on the pharmacokinetics, metabolism, or clinical investigation of Trimetozine. As the pharmaceutical industry continues to demand higher standards of data quality, the use of deuterated standards like Trimetozine-d8 will remain a cornerstone of analytical excellence.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimetozine?
  • Patsnap Synapse. (2024, June 14). What is Trimetozine used for?
  • Benchchem. (2025, November 10). Trimetozine | 635-41-6.
  • Smolecule. (2023, August 15). Buy Trimetozine | 635-41-6 | >98%.
  • MedchemExpress.com. Trimetozine | Sedative.
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • SV ChemBioTech. Deuterium Labelled Drug Standards | Pharmaceutical R&D.
  • Pharmaffiliates. 1346604-05-4| Chemical Name : Trimetozine-d8.
  • Wikipedia. Trimetozine.
  • Timmins, G. S. (2014). Deuterated drugs; where are we now?
  • Mutlib, A. E. (2008). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
  • ResolveMass Laboratories Inc. (2025, November 08). Deuterated Standards for LC-MS Analysis.
  • The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications.
  • Grokipedia. Trimetozine.
  • Santa Cruz Biotechnology. Trimetozine-d8 (French).
  • Santa Cruz Biotechnology. Trimetozine-d8.
  • National Institutes of Health, PubChem. Trimetozine | C14H19NO5 | CID 12478.
  • CymitQuimica. Trimetozine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • DrugFuture. Trimetozine.
  • NIST. Trimetozine.
  • Cheméo. Trimetozine (CAS 635-41-6) - Chemical & Physical Properties.
  • MDPI. (2023, September 26). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment.
  • Buchem BV. NMR Solvent Data Chart.
  • Google Patents. (2020). WO2020243503A1 - Determination of antidepressants by mass spectrometry.
  • Thermo Fisher Scientific. Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research.

Sources

Technical Masterclass: Trimetozine-d8 Stable Isotope Internal Standard for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation in Complex Biological Matrices

Executive Summary: The Case for Deuterated Standards

In the quantitative analysis of Trimetozine (a sedative/anxiolytic) within plasma or urine, matrix effects are the primary antagonist to accuracy. Co-eluting phospholipids and endogenous peptides in biological extracts frequently cause Ionization Suppression in Electrospray Ionization (ESI), leading to signal variability that external calibration cannot correct.

This guide details the deployment of Trimetozine-d8 (Morpholine-d8) as an Internal Standard (IS). Unlike structural analogs, this stable isotope-labeled standard (SILS) mirrors the analyte’s physicochemical behavior—sharing extraction recovery rates and retention times—while providing a distinct mass signature for Isotope Dilution Mass Spectrometry (IDMS).

Chemical Identity & Isotopic Architecture

To design a robust assay, one must understand the structural relationship between the analyte and the IS.

FeatureAnalyte: TrimetozineInternal Standard: Trimetozine-d8
CAS Registry 635-41-61346604-05-4 (Generic)
Formula C₁₄H₁₉NO₅C₁₄H₁₁D₈NO₅
Molecular Weight 281.3 g/mol ~289.35 g/mol
Label Position N/AMorpholine Ring (fully deuterated)
pKa (Basic) ~2.06~2.06 (Negligible isotope effect)
LogP 1.18~1.15 (Slightly lower due to C-D bonds)
Critical Quality Attribute: Isotopic Purity

For regulated bioanalysis (FDA/EMA), the IS must be free of "unlabeled" (d0) impurities.

  • Requirement: < 0.5% d0 contribution.

  • Risk: If the IS contains Trimetozine-d0, spiking the IS adds actual analyte to the sample, artificially inflating the calculated concentration (positive bias).

MS/MS Method Development Strategy

Ionization & Fragmentation Logic

Trimetozine is a basic morpholine derivative.[1][2] Positive ESI (ESI+) is the preferred mode, generating the protonated molecule


.

The "Common Product Ion" Challenge: Upon Collision Induced Dissociation (CID), Trimetozine typically cleaves at the amide bond.

  • Analyte (282.1): Yields the stable 3,4,5-trimethoxybenzoyl cation (m/z 195.1) .

  • IS (290.2): Because the d8-label is on the morpholine ring, the benzoyl fragment does not carry the label . It also yields m/z 195.1 .

Expert Insight: While monitoring


 is sensitive, it relies entirely on Q1 (Quadrupole 1) resolution to distinguish Analyte from IS. If Q1 isolation is too wide, or if "cross-talk" occurs, specificity suffers.
  • Recommendation: Monitor the unique transition if sensitivity allows (loss of benzoyl group to form the morpholine cation), but standard practice often accepts the

    
     transition due to the high stability of the benzoyl fragment, provided Q1 resolution is set to "Unit" or "High".
    
Optimized MRM Transitions
CompoundPrecursor (Q1)Product (Q3)CE (eV)RoleNotes
Trimetozine 282.1195.1 20-25QuantifierBase peak (Benzoyl cation)
Trimetozine 282.188.135-40QualifierMorpholine ring fragment
Trimetozine-d8 290.2195.1 20-25IS QuantifierCommon Fragment (Requires strict Q1 isolation)
Trimetozine-d8 290.296.135-40IS AlternateUnique d8-Morpholine fragment (Lower intensity)

Experimental Workflow & Visualization

The IDMS Logic Flow

The following diagram illustrates how the IS corrects for errors. If extraction fails by 20%, both Analyte and IS are lost by 20%. The ratio remains constant.

IDMS_Workflow cluster_correction Self-Validating Mechanism Sample Biological Sample (Plasma/Urine) Spike Spike Trimetozine-d8 (Fixed Conc.) Sample->Spike Equilibration Equilibration (IS binds to matrix) Spike->Equilibration Extraction Sample Prep (LLE/SPE) Equilibration->Extraction Matrix Effects Act Here LCMS LC-MS/MS Analysis Extraction->LCMS Ion Suppression Acts Here Ratio Calculate Area Ratio (Analyte Area / IS Area) LCMS->Ratio Quant Quantification (Against Calibration Curve) Ratio->Quant

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The co-processing of the d8-IS ensures that any loss during extraction or ionization affects both compounds equally, preserving the quantitative ratio.

Sample Preparation Protocol (Self-Validating)

Given Trimetozine's LogP of ~1.18 and basic pKa, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity.

Step-by-Step LLE Protocol
  • Aliquot: Transfer

    
     of plasma to a clean tube.
    
  • IS Spiking: Add

    
     of Trimetozine-d8 working solution (
    
    
    
    in 50:50 MeOH:H₂O).
    • Critical: Vortex for 30s to equilibrate IS with plasma proteins.

  • Buffer: Add

    
     of Ammonium Carbonate (pH 9.0).
    
    • Why? Trimetozine is basic. High pH ensures it is uncharged (neutral), maximizing extraction into organic solvent.

  • Extraction: Add

    
     of MTBE (Methyl tert-butyl ether)  or Ethyl Acetate.
    
    • Note: MTBE provides a cleaner supernatant than Ethyl Acetate for this analyte.

  • Agitate: Mechanical shaker for 10 mins. Centrifuge at

    
     for 5 mins.
    
  • Reconstitution: Evaporate the organic layer under Nitrogen (

    
    ). Reconstitute in 
    
    
    
    Mobile Phase (10% ACN in Water + 0.1% Formic Acid).

Chromatographic Conditions

To prevent the "Deuterium Isotope Effect" (where deuterated compounds elute slightly earlier than non-deuterated ones) from causing integration issues, use a gradient that focuses the peak.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B (Elution of Trimetozine ~2.2 min)

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Validation Framework (FDA/EMA Alignment)

According to the FDA Bioanalytical Method Validation Guidance (2018) , the IS response must be monitored for drift.

IS Consistency Check

Plot the absolute peak area of Trimetozine-d8 across the entire run (Standards, QCs, and Samples).

  • Acceptance: The IS area should not deviate

    
     from the mean of the calibrators.
    
  • Failure Mode: A systematic drop in IS area in patient samples compared to standards indicates Matrix Effect (Suppression) . Because it is an IDMS method, the ratio usually corrects for this, but extreme suppression (>80%) degrades the Limit of Quantitation (LOQ).

Matrix Factor (MF) Evaluation

Calculate the IS-Normalized Matrix Factor :



  • Target:

    
     (indicating the IS perfectly tracks the analyte's suppression).
    

Troubleshooting: The "Cross-Talk" Diagram

Since Trimetozine and Trimetozine-d8 share the m/z 195 product ion, chromatographic separation is not strictly required, but mass resolution is vital.

CrossTalk Q1_Analyte Q1 Filter: 282.1 (Analyte) Collision Collision Cell (Fragmentation) Q1_Analyte->Collision Selects 282 Warning RISK: If Q1 window is too wide (>1.0 Da), 290 isotopes might bleed into 282 channel. Q1_Analyte->Warning Q1_IS Q1 Filter: 290.2 (IS) Q1_IS->Collision Selects 290 Q3_Common Q3 Filter: 195.1 (Common Fragment) Collision->Q3_Common Both yield 195.1 Detector Detector Q3_Common->Detector

Figure 2: Cross-talk mechanism. Because the product ion is identical, specificity relies entirely on the Q1 quadrupole's ability to distinguish the 8 Da mass difference.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Contextual grounding for IDMS principles).

Sources

Molecular weight and isotopic enrichment of Trimetozine-d8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Weight and Isotopic Enrichment of Trimetozine-d8

Abstract

This technical guide provides a comprehensive analysis of Trimetozine-d8 , the deuterated internal standard (IS) utilized for the precise quantification of the sedative/anxiolytic agent Trimetozine in biological matrices. We examine the theoretical and observed molecular weight shifts resulting from octadeuteration, define the statistical distribution of isotopologues (isotopic enrichment), and detail a self-validating LC-MS/MS protocol for its application in pharmacokinetic studies.

Chemical Characterization & Molecular Weight Analysis

Structural Identity

Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) is a trioxazine derivative.[1][2][3] The Trimetozine-d8 analog is synthesized by replacing the eight hydrogen atoms on the morpholine ring with deuterium (


 or D). This specific labeling pattern is chosen to ensure the isotopic label is retained in the charged fragment during mass spectrometry analysis or to provide a sufficient mass shift (+8 Da) to avoid interference from the natural isotopic envelope of the analyte.

Chemical Formulae:

  • Analyte (Trimetozine): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1][2][4]
    
  • Internal Standard (Trimetozine-d8):

    
    
    
Structural Visualization

The following diagram illustrates the structural relationship and the specific site of deuteration (Morpholine ring).

TrimetozineStructure cluster_0 Analyte cluster_1 Internal Standard T Trimetozine (C14H19NO5) MW: 281.30 Benzoyl 3,4,5-Trimethoxybenzoyl (Unlabeled) T->Benzoyl Morph Morpholine Ring (C4H8NO) T->Morph Td8 Trimetozine-d8 (C14H11D8NO5) MW: 289.35 Td8->Benzoyl MorphD8 Morpholine-d8 Ring (C4D8NO) Td8->MorphD8

Figure 1: Structural comparison highlighting the deuterated morpholine moiety in Trimetozine-d8.

Molecular Weight Calculation

Precision in molecular weight calculation is critical for establishing accurate Mass Spectrometry (MS) acquisition parameters. The shift from Hydrogen (


) to Deuterium (

) introduces a mass defect that must be accounted for in high-resolution MS.
ElementIsotopeAtomic Mass (Da)Count (Native)Count (d8-IS)Mass Contribution (Native)Mass Contribution (d8-IS)
Carbon

12.000001414168.0000168.0000
Nitrogen

14.003071114.003114.0031
Oxygen

15.994915579.974679.9746
Hydrogen

1.00783191119.148811.0861
Deuterium

2.01410080.000016.1128
TOTAL 281.1265 289.1766

Key Insight: The monoisotopic mass difference is exactly 8.0501 Da . In low-resolution triple quadrupole instruments, this is monitored as a nominal mass shift of +8 Da (m/z 282 vs 290).

Isotopic Enrichment & Purity Analysis

Defining Isotopic Enrichment

Isotopic enrichment refers to the probability that a specific site in the molecule contains the heavy isotope (D) rather than the light isotope (H).[5][6][7] For a high-quality internal standard, the goal is typically


 99 atom % D .

However, "99% enrichment" does not mean 99% of the molecules are perfectly


.[6] It follows a binomial distribution.[6] If 

is the probability of Deuterium (0.99) and

is Hydrogen (0.01), and

sites:


Where


 is the number of deuterium atoms incorporated.
Theoretical Isotopologue Distribution (at 99% Enrichment)

Using the binomial expansion for


:
  • 
     (Target): 
    
    
    
  • 
     (Impurity): 
    
    
    
  • 
     (Impurity): 
    
    
    
  • 
     (Unlabeled): 
    
    
    

Implication for Bioanalysis: The presence of


 (mass shift +7) is chemically identical and co-elutes with the 

species. In MRM (Multiple Reaction Monitoring), the

isotope will not trigger the

transition (e.g., 290

195), nor will it interfere with the analyte transition (282

195). Crucially, the

contribution
(unlabeled Trimetozine in the IS stock) must be negligible to prevent "contaminating" the analyte signal. At 99% enrichment, the theoretical

is effectively zero, ensuring assay integrity.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

This protocol is designed to quantify Trimetozine in human plasma using Trimetozine-d8 as the IS. It includes built-in "Stop/Go" validation steps.

Reagents & Stock Preparation
  • Analyte Stock: Trimetozine (1 mg/mL in Methanol).

  • IS Stock: Trimetozine-d8 (100 µg/mL in Methanol). Store at -20°C.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

Validation Step 1 (IS Purity Check): Before spiking samples, inject the Working IS Solution alone. Monitor the Analyte transition (282.1


 195.1).
  • Acceptance Criteria: Signal in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ) response. If signal exists, the IS is contaminated with native Trimetozine (

    
    ).
    
Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Spike: Add 10 µL of Working IS Solution (Trimetozine-d8).

  • Precipitate: Add 200 µL Acetonitrile (cold). Vortex vigorously for 30s.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to LC vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[8]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Dwell Time (ms)

| Trimetozine | 282.1 (


) | 195.1 (Benzoyl cation) | 25 | 100 |
| Trimetozine-d8  | 290.2 (

) | 195.1 (Benzoyl cation) | 25 | 100 |

Note: Both transitions produce the common 3,4,5-trimethoxybenzoyl fragment (m/z 195). Selectivity is achieved via the precursor mass difference (8 Da).

Analytical Workflow Diagram

BioanalysisWorkflow cluster_val Self-Validation Check Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Trimetozine-d8) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Check Check IS Interference (Is d0 present?) Spike->Check Pre-Run LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: LC-MS/MS workflow with integrated interference check.

Causality & Interpretation

The Deuterium Isotope Effect

Users may observe that Trimetozine-d8 elutes slightly earlier than native Trimetozine on a C18 column.

  • Mechanism: The C-D bond is shorter and more stable than the C-H bond (lower zero-point energy). This reduces the effective lipophilicity and van der Waals volume of the deuterated molecule, leading to weaker interaction with the stationary phase.

  • Protocol Adjustment: Do not use absolute retention time windows; use relative retention time. The IS and Analyte peaks should overlap significantly but may not be perfectly co-eluting.

Cross-Talk Management

Since both the analyte and IS share the same product ion (m/z 195), "cross-talk" can occur if the collision cell is not cleared fast enough between scans.

  • Solution: Set an adequate inter-scan delay (e.g., 5-10 ms) in the mass spectrometer method to prevent residual ions from the IS transition appearing in the Analyte channel.

References

  • PubChem. (n.d.). Trimetozine Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Trimetozine-d8 Reference Standard. Retrieved February 21, 2026, from [Link]

Sources

Technical Guide: Trimetozine-d8 Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Method Development & Validation Strategies for LC-MS/MS Quantitation

Executive Summary

In the domain of forensic toxicology, the precise quantitation of sedatives and anxiolytics is critical for determining cause of death or impairment. Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine), a sedative historically marketed as Trioxazine, presents specific analytical challenges due to its susceptibility to matrix effects in post-mortem blood and urine.

This technical guide focuses on the application of Trimetozine-d8 (CAS: 1346604-05-4) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, Trimetozine-d8 provides a near-identical physicochemical match to the target analyte, correcting for ionization suppression, extraction efficiency, and chromatographic drift. This guide outlines the mechanistic rationale, experimental protocols, and validation criteria for integrating Trimetozine-d8 into high-sensitivity LC-MS/MS workflows.

Part 1: The Chemical Entity & Isotopic Rationale

Structural Specifications

Trimetozine consists of a trimethoxybenzoyl group attached to a morpholine ring. The "d8" designation indicates the replacement of eight hydrogen atoms with deuterium (


) on the morpholine ring. This specific labeling position is chemically strategic: it avoids the acidic protons of the methoxy groups, which can be prone to back-exchange in protic solvents, ensuring the isotopic label remains stable during extraction and storage.
FeatureTrimetozine (Native)Trimetozine-d8 (IS)
CAS Number 635-41-61346604-05-4
Formula


Molecular Weight 281.30 g/mol 289.35 g/mol
Precursor Ion

282.1290.1
Label Position N/AMorpholine Ring (

)
The Deuterium Isotope Effect in Chromatography

While SIL-IS are often assumed to co-elute perfectly with the analyte, deuterium labeling can slightly reduce lipophilicity (the deuterium isotope effect). In Ultra-High Performance Liquid Chromatography (UHPLC), Trimetozine-d8 may elute fractionally earlier than native Trimetozine.

  • Operational Impact: This separation is typically negligible (< 0.05 min). However, if the retention time shift moves the IS out of the specific matrix suppression zone affecting the analyte, quantitation errors can occur.

  • Mitigation: Use a gradient with a shallow slope during the elution window to maximize co-elution overlap.

Part 2: Analytical Utility & Mechanism

Correcting Matrix Effects (Ion Suppression)

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, proteins) compete for charge in the source droplet. This is the primary cause of signal variability in forensic samples.

Mechanism of Correction: Because Trimetozine-d8 is chemically identical to the analyte, it experiences the exact same degree of ionization suppression or enhancement at any given moment in the source. Therefore, the Area Ratio (Analyte/IS) remains constant even if the absolute signal intensity fluctuates.

MatrixEffect cluster_source ESI Source Droplet Analyte Trimetozine (Native) Detector Mass Spectrometer Detector Analyte->Detector Suppressed Signal IS Trimetozine-d8 (IS) IS->Detector Suppressed Signal Matrix Matrix (Phospholipids) Charge Available Charge (Protons) Charge->Analyte Competes Charge->IS Competes Charge->Matrix Dominates Correction Result Calculation: Ratio (Analyte/IS) Remains Constant Detector->Correction

Figure 1: Mechanism of Ion Suppression Correction. Both Native and IS compete for limited charge against matrix components. Since both are suppressed equally, the ratio preserves quantitative accuracy.

Part 3: Method Development (LC-MS/MS)

Mass Spectrometry Parameters

Trimetozine ionizes readily in ESI positive mode due to the tertiary amine on the morpholine ring.

Recommended MRM Transitions: The fragmentation usually involves the cleavage of the amide bond.

  • Native (282.1): The primary product ion is often the trimethoxybenzoyl cation (

    
     195).
    
  • IS (290.1): Since the label is on the morpholine ring, the trimethoxybenzoyl fragment (

    
     195) contains no deuterium. Thus, the transition is 
    
    
    
    .

Critical Note on Cross-Talk: Because both Native and IS produce the same product ion (


 195), chromatographic resolution and quadrupole isolation width (Q1 resolution) are vital. If Q1 allows 282 ions to pass when filtering for 290, you will see "ghost" IS signals. Ensure Q1 resolution is set to "Unit" or better (0.7 FWHM).
CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Trimetozine 282.1195.120-25Quantifier
Trimetozine 282.186.1 (Morpholine ring)30-35Qualifier
Trimetozine-d8 290.1195.120-25IS Quantifier
Trimetozine-d8 290.194.1 (d8-Morpholine)30-35IS Qualifier
Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PP) for post-mortem blood to minimize phospholipid carryover.

Step-by-Step Protocol:

  • Aliquoting: Transfer 200 µL of sample (Blood/Urine) into a glass tube.

  • IS Addition: Add 20 µL of Trimetozine-d8 Working Solution (1 µg/mL in Methanol). Vortex 10s.

  • Buffer Adjustment: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5). Rationale: Trimetozine is a weak base; high pH ensures it is in the non-ionized state, improving extraction into organic solvent.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Mechanical shake for 10 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Workflow Start Biological Sample (200 µL Blood) IS_Add Add Trimetozine-d8 (Internal Standard) Start->IS_Add pH_Adj Adjust pH > 9.0 (Carbonate Buffer) IS_Add->pH_Adj Extract LLE Extraction (MTBE Solvent) pH_Adj->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Figure 2: Optimized Extraction Workflow ensuring maximum recovery and matrix cleanup.

Part 4: Validation & Quality Assurance (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), the following checks must be embedded in every batch:

Isotopic Contribution (Cross-Talk) Check

Before running samples, inject:

  • Zero Blank: Matrix + IS only. Check: Is there a signal in the Native channel? (Should be < 5% of LLOQ). If high, the IS contains native impurities.

  • High Calibrator (No IS): Native analyte only. Check: Is there a signal in the IS channel? (Should be < 0.5% of IS response). If high, the mass spectrometer resolution is too wide.

Stability Assessment

Trimetozine is generally stable, but the d8-standard must be stored properly.

  • Stock Solution: 1 mg/mL in Methanol, stored at -20°C. Stable for 12 months.

  • Working Solution: Dilutions in aqueous mobile phase should be prepared weekly to prevent hydrolysis or adsorption to glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Trimetozine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from [Link]

  • Pharmaffiliates. Trimetozine-d8 Reference Standard (CAS 1346604-05-4). Retrieved from [Link]

  • ANSI/ASB Standard 036 (2019). Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[1] Retrieved from [Link]

Sources

Advanced Metabolite Identification of Trimetozine via Deuterated Isobaric Tagging and LC-HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for elucidating the metabolic profile of Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) using stable isotope-labeled (SIL) standards. While Trimetozine is an established sedative/anxiolytic, its complete metabolic pathway remains partially opaque in modern literature. By employing a Twin-Ion Strategy using synthesized Trimetozine-


 , researchers can definitively distinguish drug-derived metabolites from biological matrix interferences.

This workflow utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to exploit the specific mass shift induced by deuterium. This method overcomes the limitations of traditional Mass Defect Filtering (MDF) by providing a self-validating isotopic signature for every drug-related component.

Part 1: The Challenge of Trimetozine Metabolism

Structural Vulnerabilities

Trimetozine (


, MW 281.[1][2]30) consists of two distinct pharmacophores linked by a carbonyl bridge:
  • 3,4,5-Trimethoxybenzoyl moiety: Highly susceptible to O-demethylation via CYP450 enzymes (likely CYP2D6 or CYP3A4).

  • Morpholine ring: Susceptible to N-oxidation or C-hydroxylation leading to lactam formation or ring opening.

The Analytical Problem

In complex matrices (plasma/microsomes), distinguishing a metabolite formed by demethylation (loss of


, -14.0156 Da) from endogenous background noise is difficult with standard MS alone. Furthermore, distinguishing between oxidative attack on the morpholine ring versus the aromatic ring requires precise fragmentation data.

Part 2: The Deuterium Advantage (The Solution)

Strategic Labeling: Trimetozine-

To map the metabolic fate, we utilize Trimetozine-


 , where the nine hydrogen atoms on the three methoxy groups are replaced with deuterium.
  • Native Trimetozine:

    
     groups.
    
  • Trimetozine-

    
    : 
    
    
    
    groups.
The "Twin-Ion" Fingerprint

By incubating the native drug and the deuterated standard in a 1:1 ratio , every drug-derived peak in the mass spectrum will appear as a distinct doublet (Twin Ion). The mass difference (


) between the twins reveals the metabolic pathway:
Metabolic PathwayFate of Methoxy GroupObserved Mass Shift (

)
Interpretation
Parent Drug Intact+9.056 Da No metabolic change to methoxy groups.
Morpholine Oxidation Intact+9.056 Da Metabolism occurred on the Morpholine ring (remote from label).
O-Demethylation Loss of one

+6.037 Da One labeled group lost; confirms demethylation site.
Hydrolysis Loss of Morpholine+9.056 Da If the benzoyl fragment is detected, it retains the label.

Part 3: Experimental Protocol

Materials
  • Substrate: Trimetozine (Native, >98% purity).

  • Standard: Trimetozine-

    
     (Isotopic purity >99 atom % D).
    
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactors: NADPH regenerating system (

    
    , glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
    
Incubation Workflow
  • Stock Prep: Prepare 10 mM stock solutions of Native and

    
    -Trimetozine in DMSO.
    
  • Master Mix: Combine Native and

    
     stocks to create a 1:1 working solution (e.g., 100 µM each).
    
  • Reaction Initiation:

    • Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Add 1:1 substrate mix (Final concentration: 10 µM).

    • Initiate with NADPH regenerating system.

  • Time Course: Sample at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (3:1 v/v ratio).

  • Extraction: Vortex (1 min), Centrifuge (10,000 x g, 10 min). Inject supernatant.

LC-HRMS Parameters
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 mins.

  • MS Mode: Full Scan with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

Part 4: Data Visualization & Logic

The following diagram illustrates the decision logic used by the analysis software (e.g., MassMetaSite or Compound Discoverer) to filter the "Twin Ions."

Trimetozine_Workflow Start LC-HRMS Raw Data (Full Scan) PeakPick Peak Picking & Feature Detection Start->PeakPick IsotopeFilter Isotope Pattern Filtering (Search for Doublets) PeakPick->IsotopeFilter Delta9 Is Delta Mass = +9.05 Da? IsotopeFilter->Delta9 Found Pair Matrix Matrix Interference (Discard) IsotopeFilter->Matrix No Pair Found Delta6 Is Delta Mass = +6.03 Da? Delta9->Delta6 No Metab_Ox Metabolite Type A: Morpholine Oxidation (Core Intact) Delta9->Metab_Ox Yes Metab_Demeth Metabolite Type B: O-Demethylation (Loss of -OCD3) Delta6->Metab_Demeth Yes Delta6->Matrix No (or Complex Rearrangement)

Figure 1: Logic flow for identifying Trimetozine metabolites using the Twin-Ion Mass Shift strategy.

Part 5: Data Interpretation Guide

The table below summarizes the theoretical mass spectral data expected for Trimetozine (


, Protonated Mass 

).
Mass Shift Lookup Table
Metabolite IDBiotransformationFormula ChangeNative


-Standard


Mass (Twin Ion)
M0 (Parent) None-282.1336291.1901+9.0565
M1 Morpholine Hydroxylation

298.1285307.1850+9.0565
M2 Morpholine Lactam

296.1129305.1694+9.0565
M3 O-Demethylation

268.1180274.1556+6.0376
M4 Bis-O-Demethylation

254.1023257.1211+3.0188
M5 Hydrolysis (Acid)Cleavage213.0757222.1322+9.0565
Mechanistic Insight[3][4]
  • M1/M2 (Oxidation): The retention of the +9 Da shift confirms the trimethoxybenzene ring is untouched. The mass addition (+16 Da) must therefore be on the morpholine ring.

  • M3 (Demethylation): The shift drops from +9 to +6. This mathematically proves the loss of exactly one labeled methyl group. Without the label, distinguishing O-demethylation from other mass losses (like ring contractions) relies solely on fragmentation, which can be ambiguous.

Part 6: References

  • Gu, H., et al. (2011). "Mass defect filter technique combined with stable isotope tracing for drug metabolite identification."[3][4] Analytical Chemistry. (Methodological basis for Twin-Ion filtering).

  • Zhang, D., et al. (2009).[5] "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry.

  • PubChem. (n.d.). Trimetozine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

Sources

Introduction: The Imperative of a Well-Characterized Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Certificate of Analysis for Trimetozine-d8

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies supporting drug development, the reliability of data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and specificity.[1][2] The integrity of this technique, however, hinges on the effective use of an internal standard (IS) to correct for variability during sample preparation and analysis.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard, as it co-elutes and exhibits nearly identical ionization behavior to the analyte, providing the most accurate correction.[4][5]

Trimetozine-d8, a deuterated analog of the sedative drug Trimetozine, serves this exact purpose. As a SIL internal standard, its quality is not merely a matter of high chemical purity; it involves a multi-faceted characterization that must be transparently documented in a Certificate of Analysis (CoA). This guide provides drug development professionals, researchers, and scientists with a detailed framework for understanding the essential requirements of a Trimetozine-d8 CoA, explaining the causality behind each analytical test and establishing a self-validating system of protocols to ensure its suitability for regulated bioanalysis.

Identity and Structural Confirmation: Is It the Right Molecule?

Before assessing purity, one must unequivocally confirm the molecule's identity and, critically for a SIL, the location of the isotopic labels. A reference standard's CoA must provide definitive proof of its structure.[6][7]

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the benchmark technique for validating the molecular structure and confirming the site of deuterium incorporation.[8][9]

    • ¹H NMR (Proton NMR): This analysis is exceptionally precise for verifying the absence of proton signals at the intended deuteration sites and quantifying the small amounts of residual, non-deuterated compound.[10][11] The integration of remaining proton signals relative to a known standard provides a direct measure of isotopic purity.[10]

    • ¹³C NMR (Carbon-13 NMR): Confirms the carbon skeleton of the molecule, ensuring it corresponds to the Trimetozine structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which must correspond to the theoretical mass of Trimetozine-d8 (C₁₄H₁₁D₈NO₅). This confirms the elemental composition and the total number of deuterium atoms incorporated.[9]

Test Purpose Typical Acceptance Criteria
¹H NMR Confirms molecular structure and sites of deuteration.Spectrum is consistent with the proposed structure of Trimetozine-d8.
Mass Spectrometry (HRMS) Confirms molecular weight and elemental formula.Measured mass is within ±5 ppm of the theoretical mass.
Appearance Visual confirmation of physical state and color.White to off-white solid.

Comprehensive Purity Assessment: Beyond a Single Number

For a deuterated internal standard, "purity" is a multidimensional concept encompassing chemical purity, isotopic purity, and the absence of extraneous contaminants like solvents or inorganic materials.[6][10] A robust CoA must address each of these facets independently before arriving at a final, assigned purity value.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying any structurally related chemical impurities, such as synthesis byproducts or degradation products.[6][12] The goal is to ensure that the material is free from contaminants that could interfere with the analysis or misrepresent the concentration of the standard.[12]

Methodology Rationale: A reversed-phase HPLC method with UV detection is typically employed. The method must be "stability-indicating," meaning it can resolve the main Trimetozine-d8 peak from all potential impurities and degradants. Purity is often reported as a percentage based on the relative peak area.

Parameter Example Value Significance
Purity by HPLC (Area %) 99.85%Indicates the proportion of the desired compound relative to other UV-active chemical impurities.
Largest Single Impurity 0.08%Identifies and controls the most significant related substance.
Total Impurities 0.15%Sum of all detected chemical impurities.
Experimental Protocol: Chemical Purity of Trimetozine-d8 by HPLC-UV
  • Preparation of Solutions:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

    • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of Trimetozine-d8 in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient suitable for separating Trimetozine from its potential impurities (e.g., 10% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the Reference Standard Solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity by dividing the peak area of Trimetozine-d8 by the total area of all peaks and multiplying by 100.

Isotopic Purity and Enrichment by Mass Spectrometry

This is the most critical characterization for a SIL standard. It is essential to distinguish between two key concepts[10]:

  • Isotopic Enrichment: The percentage of deuterium atoms at a specific labeled position (e.g., 99.5% D enrichment).

  • Isotopic Purity (or Species Abundance): The percentage of the total population of molecules that are the desired fully deuterated (d8) species.

A high isotopic enrichment does not guarantee 100% isotopic purity, as the synthesis will inevitably produce a distribution of isotopologues (d7, d6, d5, etc.).[10] Mass spectrometry is used to measure this distribution and confirm that the d8 species is overwhelmingly predominant.[8][9]

Methodology Rationale: LC-MS analysis in full scan mode reveals the relative intensities of the molecular ions for each isotopologue. The isotopic purity is calculated from this distribution. A high isotopic purity (>98%) is crucial to prevent the d0 (unlabeled Trimetozine) isotopologue from contributing to the analyte signal in study samples, which would lead to inaccurate quantification.[13]

Isotopologue Relative Abundance (%) Significance
d8 (Desired) 99.2%Represents the isotopic purity of the material.
d7 0.7%Main lower-mass isotopologue.
d0 (Unlabeled) < 0.01%Critical specification to avoid analytical interference.
Other Impurities

To perform a complete mass balance and ensure safety, other potential impurities must be quantified.

  • Water Content: Determined by Karl Fischer titration. Water adds mass but is not the active compound.

  • Residual Solvents: Measured by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). Solvents used in the synthesis must be controlled to meet safety limits defined by guidelines such as ICH Q3C.[7]

  • Residue on Ignition (ROI) / Sulfated Ash: A gravimetric test to quantify the total amount of inorganic impurities present in the sample.[7]

The Analytical & Purity Assessment Workflow

The generation of a comprehensive CoA follows a structured, multi-pronged analytical workflow. Each branch of analysis provides a critical piece of data that converges to create the final, validated certificate.

CoA_Workflow cluster_start Material & Initial Checks cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_final Finalization Candidate Trimetozine-d8 Candidate Material Appearance Visual Appearance Candidate->Appearance Visual Check NMR 1H & 13C NMR Spectroscopy Candidate->NMR Structural Verification MS_ID High-Resolution MS Candidate->MS_ID Molecular Formula HPLC Chemical Purity (HPLC) Candidate->HPLC Chemical Profile MS_Iso Isotopic Purity (LC-MS) Candidate->MS_Iso Isotopologue Profile KF Water Content (Karl Fischer) Candidate->KF GC Residual Solvents (GC-MS) Candidate->GC ROI Inorganic Impurities (ROI) Candidate->ROI Calculation Purity Assignment Calculation Appearance->Calculation NMR->Calculation MS_ID->Calculation HPLC->Calculation MS_Iso->Calculation KF->Calculation GC->Calculation ROI->Calculation CoA Certificate of Analysis Generation Calculation->CoA Final Report

Caption: Overall workflow for the characterization of Trimetozine-d8.

Calculation of Assigned Purity and Concentration

The final assigned purity is not simply the HPLC purity value. It is a comprehensive value calculated by a mass balance approach, which accounts for all measured components.[6]

Purity Assignment = Chemical Purity × (100% - Water Content - Residual Solvents - Inorganic Impurities)

This calculation provides the mass fraction of the pure Trimetozine-d8 in the solid material. This value is critical for accurately preparing stock solutions for bioanalytical studies.

Logical Flow of Purity Calculation

The final purity value is a synthesis of multiple independent analyses, ensuring a robust and defensible result.

Purity_Calculation HPLC Chemical Purity (%) (e.g., 99.85%) MassBalance Mass Balance Calculation Purity = HPLC × (1 - Water - Solvents - Inorganics) HPLC->MassBalance KF Water Content (%) (e.g., 0.10%) KF->MassBalance GC Residual Solvents (%) (e.g., 0.05%) GC->MassBalance ROI Inorganic Impurities (%) (e.g., <0.01%) ROI->MassBalance FinalPurity Assigned Purity (e.g., 99.70%) MassBalance->FinalPurity

Caption: Logical relationship of analyses in mass balance purity calculation.

Analysis Result Contribution to Purity Calculation
Chemical Purity (HPLC) 99.85%Base value for the pure organic component.
Water Content (KF) 0.10%Subtracted as non-analyte mass.
Residual Solvents (GC) 0.05%Subtracted as non-analyte mass.
Inorganic Impurities (ROI) <0.01% (negligible)Subtracted as non-analyte mass.
Calculated Assigned Purity 99.70% Final value for preparing solutions.

Conclusion

The Certificate of Analysis for a deuterated internal standard like Trimetozine-d8 is far more than a simple declaration of purity. It is a comprehensive scientific dossier that provides end-users with the confidence and traceability required for regulated bioanalysis. By demanding detailed results from orthogonal analytical techniques—including NMR for structural identity, HRMS for isotopic purity, and HPLC for chemical purity—researchers can ensure the integrity of their quantitative data. A thorough, well-documented CoA is not merely a quality control document; it is a foundational element of reproducible and defensible science in drug development.

References

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards.
  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • Smolecule. (2023, August 15). Buy Trimetozine | 635-41-6 | >98%.
  • CuriRx. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Patel, D., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • FDA. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • BenchChem. (2025, November 10). Trimetozine | 635-41-6.
  • LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.
  • Labmix24. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Standards.
  • CPHI Online. (n.d.). Ph. Eur. Reference Standards | EDQM.
  • EDQM. (2024, February 2). Ph. Eur. reference standards.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • PubMed. (2022, July 5). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR.
  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • BenchChem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.
  • Santa Cruz Biotechnology. (n.d.). Trimetozine-d8 | SCBT.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • ResearchGate. (2025, May 14). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • PubMed. (1965, July). [ANALYTIC STUDY OF TRIOXAZINE].
  • BenchChem. (2025). A Technical Guide to Stable Isotope-Labeled Standards in Research and Development.
  • MedchemExpress.com. (n.d.). Certificate of Analysis - Trimetozine.
  • Pharmaffiliates. (n.d.). CAS No : 635-41-6| Chemical Name : Trimetozine.
  • PMC. (2023, September 26). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. (2026, January 5). (PDF) Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies.
  • MDPI. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResearchGate. (n.d.). (PDF) Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry.
  • PMC. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis.
  • Health Sciences Authority. (n.d.). Certificate of Analysis.
  • Springer. (2016, October 1). Imaging mass spectrometry in drug development and toxicology.
  • LCGC. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for Trimetozine using Trimetozine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Trimetozine (TMZ), utilizing Trimetozine-d8 as a stable isotopically labeled internal standard (SIL-IS). Trimetozine, a trioxazine-derivative anxiolytic, presents specific bioanalytical challenges due to its moderate polarity (LogP ~1.1) and amide functionality. This guide moves beyond standard "cookbook" recipes, focusing on the causality of method parameters to ensure regulatory compliance (FDA/ICH M10) and data integrity.

Introduction & Scientific Rationale

The Analyte: Trimetozine

Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) contains a trimethoxybenzoyl group coupled to a morpholine ring.[1][2][3]

  • Chemical Challenge: The molecule contains an amide linkage. While often considered neutral, the morpholine nitrogen and the carbonyl oxygen allow for protonation

    
     under acidic conditions, making it suitable for Positive Mode ESI.
    
  • Metabolic Context: In pharmacokinetic (PK) studies, TMZ is rapidly metabolized. High specificity is required to distinguish the parent drug from demethylated metabolites.

The Role of Trimetozine-d8 (SIL-IS)

In modern bioanalysis, the use of a Deuterated Internal Standard (d8-TMZ) is not merely for tracking retention time; it is the primary mechanism for normalization .

  • Matrix Effect Compensation: Biological extracts (plasma/urine) contain phospholipids that suppress ionization. Since d8-TMZ co-elutes perfectly with TMZ, it experiences the exact same suppression event. The ratio of Analyte/IS remains constant even if absolute signal drops by 50%.

  • Structure Insight: The d8 label is typically located on the morpholine ring. This impacts MS transition selection (see Section 3).

Method Development Workflow

The following diagram illustrates the logical flow of method development, prioritizing Mass Spectrometry tuning before Chromatographic separation.

MethodDevWorkflow Start Start: Molecule Assessment MSTune MS/MS Optimization (Infusion) Start->MSTune Define Q1/Q3 LCScreen LC Column & Mobile Phase Screening MSTune->LCScreen Transitions Fixed SamplePrep Sample Preparation (PPT vs SPE) LCScreen->SamplePrep RT Established SamplePrep->LCScreen Matrix Effect High? Validation Validation (FDA/ICH M10) SamplePrep->Validation Recovery > 80%

Figure 1: Iterative Method Development Workflow. Note the feedback loop from Sample Prep back to LC Screening if matrix effects are unmanageable.

Mass Spectrometry Optimization (Step-by-Step)

Ion Source Parameters (ESI+)

Trimetozine is best analyzed in Electrospray Ionization (ESI) Positive mode .

  • Mechanism: Protonation occurs readily on the amide oxygen or nitrogen under acidic mobile phase conditions.

  • Source Settings (Starting Point):

    • Spray Voltage: 3500–4500 V (High voltage needed for stable spray in high aqueous content).

    • Temperature (TEM): 500°C (Ensure complete desolvation to reduce noise).

    • Curtain Gas (CUR): 30 psi (Protects orifice from contamination).

MRM Transition Selection

This is the most critical step for specificity.

  • Trimetozine (Native):

    • Precursor: 282.1

      
      
      
      
      
    • Primary Fragment (Quantifier): 195.1

      
      .
      
      • Mechanism: Cleavage of the amide bond yields the stable 3,4,5-trimethoxybenzoyl cation. This is the most abundant ion.

    • Secondary Fragment (Qualifier): 86.1

      
       (Morpholine ring). Note: Low mass ions often have high background noise.
      
  • Trimetozine-d8 (IS):

    • Precursor: 290.1

      
      
      
      
      
    • Fragment Selection: If the d8 label is on the morpholine ring (common synthesis), the benzoyl fragment will still be 195.1

      
      .
      
    • Critical Validation Step: You must ensure the Mass Spectrometer has unit resolution (0.7 FWHM) on Q1 to distinguish 282 from 290. If Q1 resolution is poor, "crosstalk" will occur.

Table 1: Recommended MRM Transitions

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (CE)*
Trimetozine 282.1195.1Quantifier20–30 V
Trimetozine 282.186.1Qualifier35–45 V
Trimetozine-d8 290.1195.1Internal Std20–30 V

*Note: CE values are instrument-dependent. Perform a "ramp" experiment (10V to 60V) to find the apex.

Chromatographic Conditions

Because Trimetozine has a LogP of ~1.1, it is moderately polar. A standard C18 column is sufficient, but a Biphenyl column is superior due to


 interactions with the trimethoxybenzene ring, offering better selectivity against matrix interferences.
Protocol
  • Column: Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm or 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 for protonation).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides sharper peaks for aromatics than Acetonitrile).

  • Flow Rate: 0.4 – 0.6 mL/min.

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.0010%Load/Desalt
0.5010%Hold
2.5090%Elution of TMZ
3.5090%Column Wash
3.6010%Re-equilibration
5.0010%End

Sample Preparation Protocol

For plasma/serum, Protein Precipitation (PPT) is the most efficient starting point. If sensitivity < 1 ng/mL is required, switch to Solid Phase Extraction (SPE).

Protein Precipitation (PPT) Workflow
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Trimetozine-d8 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Crucial: Vortex immediately to equilibrate IS with the matrix.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 ratio).

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (Dilution prevents peak broadening from strong solvent injection).

Validation Strategy (Self-Validating Systems)

To ensure trustworthiness, the method must meet FDA Bioanalytical Method Validation (2018) and ICH M10 criteria.

The Internal Standard Logic

The following diagram explains how the d8-IS validates the run in real-time.

IS_Logic cluster_0 Sample Injection Analyte Trimetozine Signal (Variable due to Matrix) Calculation Calculate Ratio: (Area TMZ) / (Area d8) Analyte->Calculation IS Trimetozine-d8 Signal (Variable due to Matrix) IS->Calculation Result Normalized Concentration (Accurate) Calculation->Result

Figure 2: Normalization logic. If matrix suppresses the Analyte by 40%, the IS is also suppressed by 40%. The ratio remains unaffected.

Key Validation Tests
  • Selectivity: Inject blank matrix from 6 different donors. Ensure no interference at the retention time of TMZ or d8-TMZ.

  • Matrix Effect (ME):

    • Prepare "Post-Extraction Spike" (A) and "Neat Solution" (B).

    • 
      .
      
    • Acceptance: The IS-normalized Matrix Factor should have a CV < 15%.

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Signal must be < 20% of the LLOQ.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or high matrix suppression.

    • Fix: Switch mobile phase additive to Ammonium Formate (2mM). This can sometimes enhance ionization for amides better than pure acid.

  • Issue: Peak Tailing.

    • Cause: Interaction between the morpholine nitrogen and free silanols on the column.

    • Fix: Ensure the column is "end-capped" and increase buffer strength slightly or lower pH further.

  • Issue: IS Interference.

    • Cause: Native Trimetozine naturally contains isotopes (C13) that contribute to the M+8 mass? Highly unlikely (M+8 is negligible). More likely: The d8 standard is impure (contains d0).

    • Fix: Run a "Neat IS" blank. If a peak appears in the Native channel, your IS stock is contaminated with native drug.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6] Retrieved from [Link][4]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Preparation of Trimetozine-d8 stock solution for bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Critical Variable

In high-throughput bioanalysis, the integrity of your Internal Standard (IS) stock solution is the single point of failure that no amount of mass spec sensitivity can correct. For Trimetozine (TMZ), a sedative-anxiolytic with a morpholine moiety, the use of a deuterated analog (Trimetozine-d8 ) is not merely a recommendation—it is a kinetic necessity to compensate for matrix effects, ionization suppression, and extraction variability.

This guide deviates from standard "recipe-style" protocols to focus on the causality of error . We will construct a stock solution system that is self-validating, compliant with FDA/EMA (ICH M10) guidelines, and chemically robust.

Chemical Profile & Strategic Selection

Before uncapping a vial, we must understand the physicochemical relationship between the analyte and its mirror.

FeatureTrimetozine (Analyte)Trimetozine-d8 (IS)Critical Bioanalytical Implication
Formula


Mass Shift: +8 Da provides complete isotopic resolution, preventing "cross-talk" from natural M+8 isotopes.
MW 281.31 g/mol ~289.36 g/mol Weighing: The d8 salt form (e.g., HCl) significantly alters the free base conversion factor.
Solubility DMSO, Ethanol, MeOHIdenticalSolvent Choice: Methanol (MeOH) is preferred over DMSO for LC-MS to prevent source fouling and high-background noise.
pKa ~7.5 (Morpholine N)~7.5Extraction: Both must be extracted at the same pH to ensure identical recovery rates.

The "d8" Advantage: Trimetozine contains a morpholine ring (8 protons) and three methoxy groups (9 protons). A d8-label typically indicates a perdeuterated morpholine ring. This is chemically superior to methoxy-labeling, which can be metabolically unstable (O-demethylation).

Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Create a traceable, stable Master Stock Solution (MSS).

Phase A: Pre-Analytical Environmental Control
  • Equilibration: Remove the Trimetozine-d8 reference standard from the freezer (-20°C). Allow it to equilibrate to room temperature in a desiccator for 60 minutes .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder. Weighing "wet" powder results in a lower actual concentration than calculated.

  • Static Control: Use an anti-static gun or polonium strip on the weighing boat. Deuterated standards are often fluffy and electrostatically charged; "flying powder" leads to invisible mass loss.

Phase B: Gravimetric Preparation (The "Weight-by-Weight" Approach)

Note: Volumetric flasks are Class A, but solvent expansion coefficients introduce error. Gravimetric preparation (weighing both solute and solvent) is the gold standard for accuracy.

  • Weighing: Accurately weigh 1.00 mg ± 0.05 mg of Trimetozine-d8 into a tared 4 mL amber glass vial (not a volumetric flask).

    • Record: Exact mass (

      
      ).
      
  • Solvent Addition: Add LC-MS grade Methanol (MeOH) directly to the vial to achieve the target concentration.

    • Calculation: Target Weight of Solvent (

      
      ) = 
      
      
      
    • Where:

      
       g/mL at 20°C.
      
  • Correction Factor Application:

    
    
    
    • Crucial Step: Check the CoA.[1][2] If the purity is 98.5% and it is a hydrochloride salt, your effective concentration will be significantly lower than 1.0 mg/mL if uncorrected.

Phase C: Dissolution & Storage
  • Vortex: 30 seconds.

  • Sonication: 5 minutes (monitor temperature; heat degrades unstable isotopes).

  • Aliquoting: Divide into single-use aliquots (e.g., 100 µL) in amber polypropylene microtubes.

  • Storage: -20°C (Stable for ~12 months). Avoid freeze-thaw cycles >3 times.

Working Standard & "Self-Validation"

Do not assume your stock is perfect. You must prove it using the Cross-Signal Interference Test .

Workflow Diagram: Preparation & Validation Logic

G Start Trimetozine-d8 (Solid) Weigh Gravimetric Weighing (Ambient Equilibrated) Start->Weigh Equilibrate 1hr Dissolve Dissolution in MeOH (Master Stock) Weigh->Dissolve Correct for Purity/Salt Dilute Dilution to Working Conc. (e.g., 100 ng/mL) Dissolve->Dilute Serial Dilution QC_Check Validation Check: Cross-Talk Dilute->QC_Check Inject on LC-MS Pass Release for Sample Analysis QC_Check->Pass <0.5% Interference Fail Reject & Re-prep QC_Check->Fail >0.5% Interference

Caption: Figure 1. Systematic workflow for Trimetozine-d8 preparation including the critical "Go/No-Go" validation gate.

The "Cross-Talk" Validation Protocol

Before running patient samples, inject the following:

  • Sample A (ULOQ Analyte only): Inject the highest concentration of natural Trimetozine (no IS).

    • Check: Monitor the d8 MRM transition.

    • Acceptance: Signal must be ≤ 5% of the IS response in a standard run.[3] If high, your mass resolution is too wide, or the d8 is impure (contains d0).

  • Sample B (IS only): Inject the Trimetozine-d8 working solution (no analyte).

    • Check: Monitor the natural Trimetozine MRM transition.

    • Acceptance: Signal must be ≤ 20% of the LLOQ response.[2] If high, your d8 standard contains significant unlabeled impurities (d0).

The "Why": Mechanism of Action

Why go through this trouble? The diagram below illustrates how Trimetozine-d8 acts as a "molecular shield" against data corruption.

MatrixEffect Matrix Biological Matrix (Phospholipids/Salts) IonSource ESI Source (Ionization Competition) Matrix->IonSource Suppresses Ionization Detector Mass Spec Detector IonSource->Detector Co-elution ensures Identical Suppression Analyte Trimetozine (Analyte) Analyte->IonSource IS Trimetozine-d8 (Internal Standard) IS->IonSource Result Ratio Calculation: (Analyte Area / IS Area) Cancels Matrix Effect Detector->Result

Caption: Figure 2. Mechanism of Matrix Effect Compensation. The IS experiences the exact same ionization suppression as the analyte, normalizing the final ratio.

Troubleshooting & Stability Data

ObservationRoot CauseCorrective Action
Drifting IS Response Evaporation of solvent in stock vial.Use crimp-top vials with PTFE/Silicone septa. Store at -20°C.
Signal Enhancement "Carryover" from previous high-conc injection.Add a needle wash step (e.g., 50:50 MeOH:H2O + 0.1% Formic Acid).
RT Shift between d0/d8 Deuterium Isotope Effect.Slight shifts (0.05 min) are normal. If >0.2 min, adjust gradient shallowing or check column equilibration.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[3] (2022).[4]

  • BenchChem. Protocol for Using Deuterated Standards in Mass Spectrometry.[5] (2025).[1][3][4][5][6][7]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12300, Trimetozine.

  • Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. (2021).

Sources

High-Sensitivity Quantification of Trimetozine in Plasma: Optimizing MRM Transitions with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TMZ

Abstract

This application note details a rigorous protocol for the method development and validation of Trimetozine quantification using LC-MS/MS. Focusing on the use of Trimetozine-d8 (morpholine-d8) as the Internal Standard (IS), we address the specific challenge of "common fragment" transitions that arise from the structural labeling position. We provide a self-validating workflow to ensure that the selected Multiple Reaction Monitoring (MRM) transitions yield maximum sensitivity without compromising selectivity or regulatory compliance (FDA/EMA).

Scientific Rationale & Chemical Logic

The Analyte and the Isotope

Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) is a sedative-anxiolytic agent.[1][2] Accurate quantification in biological matrices requires a stable isotope-labeled internal standard to correct for matrix effects (ion suppression/enhancement) and extraction efficiency.

  • Analyte: Trimetozine (

    
    , MW 281.3)[3][4]
    
  • Internal Standard: Trimetozine-d8 (

    
    , MW 289.3)[2]
    
    • Label Position: The deuterium label is located on the morpholine ring (

      
      ).
      
Fragmentation Mechanics & The "Common Ion" Challenge

Upon Electrospray Ionization (ESI+), Trimetozine forms a protonated precursor


. Collision-Induced Dissociation (CID) typically cleaves the amide bond, the weakest point in the structure.
  • Pathway A (Dominant): Formation of the resonant-stabilized 3,4,5-trimethoxybenzoyl cation .

    • Mass: m/z 195.1.

    • Label Status: Since the label is on the morpholine ring, this fragment retains NO deuterium .

    • Result: Both Native and IS produce the same product ion (m/z 195.1).

  • Pathway B (Secondary): Formation of the morpholine cation .

    • Native Mass:[2] m/z 88.1.

    • IS Mass: m/z 96.1 (retains

      
      ).
      
    • Result: Distinct product ions, but often lower intensity than the benzoyl cation.

Strategic Decision: While Pathway B offers better spectral specificity, Pathway A offers superior sensitivity. This protocol prioritizes Pathway A (Quantifier) but mandates rigorous chromatographic separation and purity checks to mitigate cross-talk.

Fragmentation Pathway Diagram

TrimetozineFragmentation Precursor Precursor [M+H]+ Trimetozine (m/z 282) Trimetozine-d8 (m/z 290) Transition Collision Cell (CID) Amide Bond Cleavage Precursor->Transition ESI+ / CE Frag_Benzoyl Fragment A (Dominant) Trimethoxybenzoyl Cation m/z 195.1 (Common to Native & IS) Transition->Frag_Benzoyl Neutral Loss: Morpholine Frag_Morph Fragment B (Secondary) Morpholine Cation Native: m/z 88.1 IS: m/z 96.1 Transition->Frag_Morph Neutral Loss: Trimethoxybenzoic acid

Figure 1: Fragmentation logic showing the origin of the common product ion (m/z 195) versus the distinct morpholine fragments.

Protocol: MRM Transition Optimization

Objective: Systematically define the optimal Precursor/Product pairs and Collision Energies (CE).

Materials
  • Stock Solution: 1 mg/mL Trimetozine and Trimetozine-d8 in Methanol.

  • Infusion Solution: Dilute stock to 100 ng/mL in 50:50 Mobile Phase A (0.1% Formic Acid in Water) : Mobile Phase B (0.1% Formic Acid in ACN).

Step-by-Step Workflow
Step 1: Tee-Infusion (The "Real-World" Tune)

Do not perform direct infusion. Use a "Tee" connector to mix the infusion solution (10 µL/min) with the LC flow (0.4 mL/min, 50% B).

  • Reasoning: ESI desolvation characteristics change significantly with flow rate. Tuning at LC flow rates ensures the parameters (Gas flow, Temperature, Voltage) are optimized for the actual run conditions.

Step 2: Q1 Scan (Precursor Selection)
  • Scan Range: m/z 200–350.

  • Goal: Confirm the

    
     abundance.
    
  • Acceptance:

    • Native: Peak at m/z 282.1 ± 0.5.

    • IS: Peak at m/z 290.1 ± 0.5.

    • Check: Ensure no sodium adducts (

      
      , +22 Da) are dominant. If so, increase source temperature or acidity.
      
Step 3: Product Ion Scan (Fragment Identification)
  • Precursor: Set Q1 to 282.1. Scan Q3 from m/z 50–290.

  • Ramp CE: Apply a rolling collision energy (e.g., 10–50 eV).

  • Observation:

    • Look for the 195.1 peak (Benzoyl).

    • Look for the 88.1 peak (Morpholine).

  • Repeat for IS (290.1):

    • Confirm 195.1 (Benzoyl).

    • Confirm 96.1 (Morpholine-d8).

Step 4: Automated Parameter Optimization

Use the software's automated ramp (e.g., Waters IntelliStart or Sciex Compound Optimization) to refine:

  • Declustering Potential (DP): Maximizes ion entry into vacuum.

  • Collision Energy (CE): Maximizes fragment intensity.

Optimized Transition Table (Example Data)
AnalyteTypePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Trimetozine Native282.1195.15022Quantifier
Trimetozine Native282.188.15035Qualifier
Trimetozine-d8 IS290.1195.15022Quantifier
Trimetozine-d8 IS290.196.15035Qualifier

Validation Protocol: Ensuring Selectivity (E-E-A-T)

Because we are using a common fragment (195.1) , the method relies entirely on the mass difference of the precursor ions (8 Da) for selectivity. This requires a "Self-Validating" check to prove no isotopic cross-talk exists.

The "Cross-Talk" Experiment

Before running any calibration curve, perform the following 3 injections:

  • Double Blank: (Matrix only, No Native, No IS).

    • Requirement: No peaks at 282->195 or 290->195.

    • Pass Criteria: Noise < 20% of LLOQ.

  • IS Only (Zero Sample): (Matrix + IS at working conc).

    • Monitor: The Native transition (282->195).

    • Risk:[5] If the d8 standard contains d0 (unlabeled) impurities, a peak will appear here.

    • Pass Criteria: Response at 282->195 must be < 20% of the LLOQ response. If it fails, the IS stock is impure and cannot be used for low-level quantitation.

  • ULOQ Only (High Native): (Matrix + Native at highest conc, No IS).

    • Monitor: The IS transition (290->195).

    • Risk:[5] Isotopic contribution of Native (M+8) is negligible, but pile-up effects can occur.

    • Pass Criteria: Response at 290->195 must be < 5% of the average IS response.

Method Development Workflow Diagram

MethodWorkflow Start Start: Stock Prep (1 mg/mL) Tee Tee-Infusion (Simulate LC Flow) Start->Tee Scan Q1 & Product Scans Identify 195.1 & 88/96 ions Tee->Scan Opt Parameter Optimization (DP, CE, CXP) Scan->Opt Decision Select Transitions Quant: 282->195 Qual: 282->88 Opt->Decision Validate Cross-Talk Check (IS Purity Validation) Decision->Validate Validate->Start Fail (Impure IS) Final Final Method Ready for Calibration Validate->Final Pass

Figure 2: The self-validating workflow ensures that the selected transitions are not only intense but also chemically specific.

Summary of Recommendations

  • Quantifier Selection: Use the 282.1 -> 195.1 transition for maximum sensitivity, acknowledging it is a common fragment with the IS.

  • Internal Standard: Use Trimetozine-d8 . Ensure the label is on the morpholine ring.

  • Critical Control: You must verify the isotopic purity of the IS. Since the fragment (195) is unlabeled, any d0-Trimetozine impurity in your IS stock will directly falsify your analyte concentration.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50mm, 1.7 µm) with a generic gradient (5% to 95% B over 3 mins) to ensure sharp peaks, minimizing the dwell time overlap requirements.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

Sources

Application Note: High-Efficiency Protein Precipitation Protocol for Trimetozine Quantification using Trimetozine-d8 Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Protein Precipitation (PPT) protocol for the extraction of Trimetozine from human plasma, utilizing Trimetozine-d8 as a stable isotope-labeled internal standard (SIL-IS). While PPT is often viewed as a "dilute-and-shoot" technique, this guide focuses on optimizing recovery efficiency and matrix effect normalization . By exploiting the specific physicochemical properties of Trimetozine (LogP ~1.18, pKa ~2.06), this protocol minimizes ion suppression and ensures high reproducibility compliant with FDA Bioanalytical Method Validation guidelines.

Scientific Background & Mechanism

Physicochemical Context

Trimetozine is a morpholine derivative with moderate lipophilicity. Its extraction efficiency relies on disrupting the hydration shell of plasma proteins (albumin, globulins) to release the bound drug.

  • Analyte: Trimetozine (

    
    , MW: 281.31 Da)
    
  • Internal Standard: Trimetozine-d8 (MW: ~289.36 Da). The deuterium labeling provides a +8 Da mass shift, ensuring no spectral overlap with the analyte while maintaining identical chromatographic retention and ionization efficiency.

The Role of Trimetozine-d8

In protein precipitation, the SIL-IS is critical for two reasons:

  • Recovery Tracking: It accounts for analyte loss during the transfer and centrifugation steps.

  • Matrix Compensation: PPT extracts contain residual phospholipids that cause ion suppression in the MS source. Since Trimetozine-d8 co-elutes perfectly with Trimetozine, it experiences the exact same suppression, allowing the peak area ratio (Analyte/IS) to remain linear and accurate despite matrix interference.

Method Development: Solvent Selection

The choice of precipitating agent dictates the cleanliness of the supernatant and the recovery of the analyte.

Precipitating AgentProtein Removal EfficiencyTrimetozine SolubilityMass Spec CompatibilityVerdict
Acetonitrile (ACN) High (>96%)ExcellentHigh (Low backpressure)Preferred
Methanol (MeOH) Moderate (~90%)GoodModerate (Higher backpressure)Alternative
TCA / Acid Very HighVariablePoor (Requires neutralization)Not Recommended

Decision: Cold Acetonitrile (ACN) is selected. It produces a denser protein pellet and cleaner supernatant than methanol, reducing the risk of injector clogging and column fouling.

Detailed Experimental Protocol

Reagent Preparation
  • Stock Solution (Analyte): 1 mg/mL Trimetozine in Methanol.

  • Stock Solution (IS): 1 mg/mL Trimetozine-d8 in Methanol.

  • Working IS Solution (Spiking Solution): Dilute Stock IS to 500 ng/mL in 50:50 Water:Methanol.

    • Note: Do not use 100% organic solvent for the spiking solution; it may locally precipitate proteins upon contact with plasma, trapping the analyte before equilibration.

  • Precipitating Agent: 100% Acetonitrile, stored at -20°C.

Step-by-Step Workflow

Step 1: Sample Thawing & Aliquoting Thaw plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity. Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

Step 2: Internal Standard Addition (Crucial Step) Add 20 µL of Working IS Solution (Trimetozine-d8) to the plasma.

  • Action: Vortex gently for 5 seconds.

  • Reasoning: Allow the IS to equilibrate with the plasma proteins for 1 minute. This ensures the IS binds to albumin similarly to the analyte, so they are extracted at the same rate.

Step 3: Precipitation Add 200 µL (1:4 ratio) of Cold Acetonitrile (-20°C) .

  • Action: Vortex vigorously for 30 seconds .

  • Visual Check: The mixture should turn milky white as proteins denature.

Step 4: Phase Separation Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Note: High speed is required to pellet the fine precipitate formed by ACN.

Step 5: Supernatant Transfer Carefully transfer 150 µL of the clear supernatant to a clean vial/plate. Avoid disturbing the pellet.

Step 6: Dilution (Optional but Recommended) Dilute the supernatant 1:1 with Water (0.1% Formic Acid).

  • Reasoning: Injecting 100% ACN can cause poor peak shape (solvent effects) on reverse-phase columns. Diluting with water matches the initial mobile phase conditions.

Workflow Visualization

The following diagram illustrates the critical path of the Trimetozine-d8 recovery protocol, highlighting the equilibration step often missed in standard guides.

TrimetozineProtocol Plasma Plasma Sample (50 µL) IS_Add Add Trimetozine-d8 (Equilibration) Plasma->IS_Add Spike PPT_Agent Add Cold ACN (1:4 Ratio) IS_Add->PPT_Agent Denature Vortex Vortex Mixing (30 sec) PPT_Agent->Vortex Centrifuge Centrifuge 14,000g @ 4°C Vortex->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Supernatant

Figure 1: Optimized Protein Precipitation workflow ensuring IS equilibration prior to denaturation.

Validation Framework: Calculation of Recovery & Matrix Effect

To validate the protocol, you must distinguish between Extraction Recovery (efficiency of the PPT) and Matrix Effect (ion suppression). This utilizes the "Matuszewski Strategy" (Matuszewski et al., 2003).

Experimental Sets

Prepare three sets of samples at Low, Medium, and High QC concentrations:

  • Set A (Pre-Extraction Spike): Spike Trimetozine and Trimetozine-d8 into plasma before PPT. (Standard protocol).[1][2]

  • Set B (Post-Extraction Spike): Perform PPT on blank plasma. Spike Trimetozine and Trimetozine-d8 into the supernatant.

  • Set C (Neat Solution): Analytes spiked directly into mobile phase (no matrix).

Calculations

1. Extraction Recovery (RE): Determines how much drug is lost during precipitation.



Target: >80% is excellent; >50% is acceptable if consistent.

2. Matrix Effect (ME): Determines the extent of ion suppression/enhancement.



  • ME < 100%: Ion Suppression.

  • ME > 100%: Ion Enhancement.[2]

  • Target: 85% - 115%.

3. IS-Normalized Matrix Factor (IS-MF): This is the most critical metric. It proves Trimetozine-d8 is working.



Target: Should be close to 1.0 . This confirms the IS compensates for matrix effects.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Protein entrapmentIncrease vortex time; ensure IS is added before ACN.
High Backpressure Particulates in injectionCentrifuge longer (15 min) or use a 0.2 µm filter plate.
Variable IS Response Inconsistent pipettingUse positive displacement pipettes for organic solvents (ACN).
Peak Tailing Solvent mismatchDilute supernatant 1:1 with water before injection (Step 6).

References

  • FDA. (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][5] Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12478, Trimetozine. Available at: [Link]

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available at: [Link]

Sources

Application Note: Simultaneous Quantification of Trimetozine and 3,4,5-Trimethoxybenzoic Acid in Plasma Using LC-MS/MS with Polarity Switching

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the simultaneous quantification of the anxiolytic/sedative agent Trimetozine and its primary hydrolytic metabolite, 3,4,5-Trimethoxybenzoic acid (TMBA) , in biological matrices. Utilizing Trimetozine-d8 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and extraction variability. The protocol employs a UHPLC-MS/MS configuration with polarity switching , allowing optimal ionization for both the basic parent drug (Positive ESI) and the acidic metabolite (Negative ESI) within a single analytical run.

Introduction & Scientific Rationale

Clinical & Metabolic Background

Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) is a trioxazine-derivative sedative. Upon administration, it undergoes significant first-pass metabolism. The primary metabolic pathway involves the hydrolysis of the amide bond, yielding morpholine and 3,4,5-trimethoxybenzoic acid (TMBA) . Accurate pharmacokinetic (PK) profiling requires tracking both the parent drug and the accumulation of the acidic metabolite, which may exhibit distinct clearance kinetics.

Analytical Challenges & Solutions
  • Polarity Divergence: Trimetozine is a tertiary amide (proton acceptor, suited for ESI+), while TMBA is a carboxylic acid (proton donor, suited for ESI-). Traditional methods often require two separate runs or compromised pH conditions.

    • Solution: This protocol utilizes fast polarity switching (<20 ms) on a Triple Quadrupole MS, enabling simultaneous detection without sensitivity loss.

  • Matrix Effects: Plasma phospholipids can cause significant ion suppression.

    • Solution:Trimetozine-d8 (deuterated morpholine ring) is used. As a structural analog with identical retention time to the analyte, it experiences the exact same matrix suppression, providing perfect normalization.

Materials and Reagents

  • Reference Standards:

    • Trimetozine (purity >98%)[1][2]

    • 3,4,5-Trimethoxybenzoic Acid (TMBA) (purity >98%)[2]

    • Internal Standard: Trimetozine-d8 (Isotopic purity >99% D). Note: The d8 label is typically located on the morpholine ring.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Drug-free K2EDTA Human or Rat Plasma.

Experimental Protocol

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Dissolve Trimetozine, TMBA, and Trimetozine-d8 separately in Methanol.

  • Working Standard Mix: Serially dilute Trimetozine and TMBA stocks in 50:50 MeOH:Water to create calibration spiking solutions (Range: 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute Trimetozine-d8 to a constant concentration of 200 ng/mL in 100% Acetonitrile. Crucial: The IS is prepared in the precipitation solvent.

Sample Preparation (Protein Precipitation)

This "Crash and Shoot" method is selected for high throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Calibrator, QC, or Subject) into a 96-well plate.

  • Precipitation: Add 150 µL of ISWS (Acetonitrile containing Trimetozine-d8) to each well.

    • Ratio: 1:3 (Sample:Solvent) ensures sufficient protein removal.

  • Mixing: Vortex aggressively for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in Water.

    • Reasoning: Diluting the organic supernatant with aqueous buffer improves peak shape on the C18 column by reducing "solvent strength mismatch" at the injection head.

LC-MS/MS Conditions

Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Desalting
3.00 95 Elution of Analytes
4.00 95 Column Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End of Run |

Mass Spectrometry (MRM Parameters)
  • Source: Electrospray Ionization (ESI).[3]

  • Mode: Fast Polarity Switching (Pos/Neg).

  • Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).

MRM Transitions Table:

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
Trimetozine ESI+282.1195.13020QuantTrimethoxybenzoyl cation
TrimetozineESI+282.186.13025QualMorpholine ring cleavage
TMBA ESI-211.0167.02515QuantDecarboxylation [M-H-CO2]-
TMBAESI-211.0152.02522QualLoss of methyl radical
Trimetozine-d8 ESI+290.1195.13020QuantUnlabeled benzoyl fragment*

*Note on IS Transition: If Trimetozine-d8 is labeled on the morpholine ring, the benzoyl fragment (195.1) remains unlabeled. This transition is high intensity. Alternatively, monitor 290.1 -> 94.1 (d8-morpholine) for higher specificity if background noise is observed.

Visualizations

Metabolic Pathway & Quantification Logic

This diagram illustrates the hydrolysis of Trimetozine and the specific ionization modes used for detection.

Trimetozine_Metabolism cluster_0 Detection Strategy Trimetozine Trimetozine (Parent Drug) [M+H]+ 282.1 Metabolism Hydrolysis (Liver/Plasma) Trimetozine->Metabolism  Amidase   TMBA 3,4,5-Trimethoxybenzoic Acid (Metabolite) [M-H]- 211.0 Metabolism->TMBA  Major   Morpholine Morpholine (Byproduct) Metabolism->Morpholine  Minor  

Caption: Metabolic hydrolysis of Trimetozine to TMBA, showing the divergence in ionization polarity.

Analytical Workflow

Step-by-step visualization of the "Crash and Shoot" protocol.

Workflow Step1 1. Plasma Sample (50 µL) Step2 2. Add IS (Trimetozine-d8) in ACN (150 µL) Step1->Step2 Step3 3. Vortex & Centrifuge (PPT) Step2->Step3 Step4 4. Dilute Supernatant (1:1 with Water) Step3->Step4 Step5 5. UHPLC-MS/MS Analysis (Polarity Switching) Step4->Step5

Caption: High-throughput protein precipitation workflow for simultaneous extraction.

Method Validation Guidelines (FDA/EMA)

To ensure scientific integrity, the following parameters must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018) [1]:

  • Selectivity: Analyze 6 blank plasma lots. Ensure interference at the retention time of Trimetozine and TMBA is <20% of the LLOQ response.

  • Linearity: The calibration curve should cover the expected pharmacokinetic range (e.g., 1–1000 ng/mL). Use a weighted linear regression (

    
    ).
    
  • Accuracy & Precision:

    • Within-run: 5 replicates at LLOQ, Low, Mid, and High QC. (CV <15%, except <20% at LLOQ).

    • Between-run: 3 separate runs.

  • Matrix Effect: Compare the peak area of analytes spiked into extracted blank plasma (post-extraction spike) vs. analytes in pure solvent.

    • Acceptance: The IS-normalized matrix factor should be close to 1.0, indicating the d8-IS is compensating for suppression effectively.

  • Crosstalk Check: Inject a high concentration of Trimetozine-d8 (IS only) and monitor the analyte channel.

    • Note: If the d8 standard contains d0 impurities, it will cause a false signal in the analyte channel. Ensure the contribution is <20% of LLOQ.

Expected Results & Troubleshooting

  • Retention Times: Trimetozine (~2.8 min) and TMBA (~2.2 min). TMBA elutes earlier due to higher polarity.

  • Sensitivity: Expected LLOQ is ~1.0 ng/mL for Trimetozine and ~5.0 ng/mL for TMBA (due to generally lower ionization efficiency in negative mode).

  • Carryover: If carryover is observed after high calibrators, add a needle wash step involving 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration.[4][5] (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8357, 3,4,5-Trimethoxybenzoic acid. Retrieved from [Link]

Sources

Trimetozine-d8 calibration curve preparation in biological matrices

This application note provides a comprehensive and robust framework for the development and implementation of a bioanalytical method for the quantification of Trimetozine in human plasma. By leveraging the precision of isotope dilution mass spectrometry with a Trimetozine-d8 internal standard and employing a straightforward protein precipitation sample preparation technique, this method is well-suited for high-throughput analysis in a regulated drug development environment. Adherence to established validation guidelines from regulatory bodies such as the FDA and EMA is crucial for ensuring data integrity and regulatory acceptance. [15][16]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Nguyen, H. P., et al. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. [Link]

  • Blair, I. A. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12478, Trimetozine. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Grokipedia. (n.d.). Trimetozine. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, W., & Cohen, L. H. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis. [Link]

  • Halquist, M. S., & Annan, R. S. (2015). Quantitative mass spectrometry by isotope dilution and multiple reaction monitoring (MRM). In Protein-Ligand Interactions. Humana Press. [Link]

  • DrugFuture. (n.d.). Trimetozine. [Link]

  • Chromatography Forum. (2013). Best way for the precipitation of protein in plasma HPLC. [Link]

  • Wikipedia. (2026). Trimetozine. [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Drug Discovery Today. [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • De Nys, H., et al. (2022). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Taylor & Francis Online. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • MDPI. (2024). The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification. [Link]

  • de Oliveira, A. C. S., et al. (2023). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment. Molecules. [Link]

  • Sbardella, G., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Journal of Medicinal Chemistry. [Link]

  • Brozovic, A., et al. (2014). 3-Acetyl-bis(2-chloro-4-nitrophenyl)triazene is a potent antitumor agent that induces oxidative stress and independently activates the stress-activated protein kinase/c-Jun NH2-terminal kinase pathway. Anticancer Drugs. [Link]

  • Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition. [Link]

  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]

Application Note: High-Throughput Screening of Sedatives in Human Plasma via LC-MS/MS using Trimetozine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput screening (HTS) protocol for the quantification of Trimetozine and structurally related sedatives in human plasma. The method utilizes Trimetozine-d8 as a Stable Isotope Labeled (SIL) Internal Standard to rigorously correct for matrix-induced ion suppression—a critical failure point in rapid toxicology screening.[1] By employing a "Dilute-and-Shoot" protein precipitation workflow coupled with rapid-gradient LC-MS/MS, this protocol achieves a cycle time of <4 minutes per sample while maintaining accuracy within ±15% relative error, satisfying FDA Bioanalytical Method Validation guidelines.[1]

Introduction & Technical Rationale

The Challenge: Matrix Effects in High-Throughput Toxicology

In forensic and clinical toxicology, the demand for high sample throughput necessitates short chromatographic run times. However, rapid gradients often fail to separate target analytes from endogenous plasma components (phospholipids, salts, proteins).[1] These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression or Enhancement .[1][2]

Without adequate compensation, matrix effects cause significant quantitative errors.[1] A sample with high matrix interference may yield a signal 50% lower than a clean standard, leading to false negatives or underestimated concentrations.[1]

The Solution: Stable Isotope Dilution Assay (SIDA)

Trimetozine-d8 is the deuterated analog of the sedative Trimetozine (


).[1] It serves as the ideal Internal Standard (IS) for three mechanistic reasons:
  • Co-Elution: The deuterium labeling (

    
    ) minimally affects lipophilicity.[1] Consequently, Trimetozine-d8 co-elutes with native Trimetozine.[1]
    
  • Identical Ionization Environment: Because they co-elute, the IS experiences the exact same matrix suppression or enhancement as the analyte at any given moment.[1][2]

  • Mass Differentiation: The +8 Da mass shift allows the Mass Spectrometer to distinguish the IS from the native drug without "cross-talk" (isotopic overlap).[1]

Structural Insight
  • Analyte: Trimetozine (MW 281.3)[1][3]

  • Internal Standard: Trimetozine-d8 (MW ~289.3)[1]

  • Mechanism: The morpholine ring is the likely site of deuteration, ensuring the label is retained in the primary molecular ion

    
    .
    

Experimental Workflow Logic

The following diagram illustrates the self-validating logic of this protocol. The IS is added before sample processing to track recovery losses and ionization efficiency changes.[1][2]

G cluster_matrix Ionization Source (ESI) Sample Patient Plasma (Unknown Conc.) IS_Add Spike Trimetozine-d8 (Fixed Conc.) Sample->IS_Add Process Protein Precipitation (Acetonitrile) IS_Add->Process LCMS LC-MS/MS Analysis (Rapid Gradient) Process->LCMS Suppression Matrix Components Suppress Signal LCMS->Suppression Co-elution Correction Ratio Calculation: (Analyte Area / IS Area) Suppression->Correction Signal Dampened Equally Result Quantified Conc. (Normalized) Correction->Result

Figure 1: Workflow illustrating how the co-eluting IS compensates for signal suppression in the ESI source.

Materials and Methods

Reagents[1]
  • Target Analyte: Trimetozine (Sigma-Aldrich or equivalent).[1]

  • Internal Standard: Trimetozine-d8 (Certified Reference Material).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, and Ammonium Formate.[1]

  • Matrix: Drug-free human plasma (K2EDTA) for calibration standards.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

Detailed Protocol

Step 1: Preparation of Standards

Objective: Create a calibration curve that brackets the expected therapeutic/toxic range (e.g., 10 ng/mL to 1000 ng/mL).

  • Stock Solutions: Dissolve Trimetozine and Trimetozine-d8 in Methanol to 1 mg/mL.

  • IS Working Solution: Dilute Trimetozine-d8 to a fixed concentration of 100 ng/mL in Acetonitrile. Note: This solution acts as the precipitating agent.

  • Calibrators: Spike blank plasma with Trimetozine to create 6 levels: 10, 50, 100, 250, 500, 1000 ng/mL.

Step 2: Sample Preparation (Protein Precipitation)

Rationale: "Dilute-and-shoot" via precipitation is chosen for speed.[1] Acetonitrile is preferred over methanol as it yields a cleaner supernatant for plasma proteins.[1]

  • Pipette 50 µL of plasma (Sample, Calibrator, or QC) into a 96-well Deep Well Plate.

  • Add 150 µL of IS Working Solution (Acetonitrile containing Trimetozine-d8) to each well.

    • Critical Step: The 1:3 ratio ensures complete protein precipitation.[1]

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean 96-well collection plate.

  • Add 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions and improve peak shape).

  • Seal and inject.[1]

Step 3: LC-MS/MS Conditions[1][5][6]

Chromatography:

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Loading
0.50 10% Desalting
2.50 95% Elution of Sedatives
3.00 95% Wash
3.10 10% Re-equilibration

| 4.00 | 10% | End of Run |[1]

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Trimetozine 282.1195.1Quantifier25
Trimetozine282.186.1Qualifier40
Trimetozine-d8 290.1195.1IS Quantifier*25

Note on IS Transition: If the d8 label is on the morpholine ring, the 195 fragment (trimethoxybenzoyl) will be identical to the native. This is acceptable because the Precursor (290 vs 282) provides the selectivity.

Data Analysis & Validation Criteria

Calculation

Quantification is based on the Area Ratio :



Plot Ratio vs. Concentration using a linear regression with 

weighting.[1]
Acceptance Criteria (FDA/EMA Guidelines)

To ensure the method is valid for regulated toxicology or clinical research:

  • Linearity:

    
    .[1]
    
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% across all QC levels.

  • IS Response: The IS peak area in samples should not deviate >50% from the mean IS area in standards. A drastic drop indicates severe matrix suppression or injection failure.[1]

Troubleshooting Matrix Effects

If the IS area drops significantly in patient samples compared to water-based standards:

  • Check Retention: Ensure the analyte is not eluting in the "void volume" (first 0.5 min) where salts suppress ionization.[1]

  • Dilution: Dilute the supernatant 1:5 with Mobile Phase A. This dilutes the matrix more than the analyte, often recovering signal.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025).[1][3] Trimetozine Compound Summary. Retrieved from [Link][1]

  • Waters Corporation. (2020).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][1]

  • Eichhorst, J. C., et al. (2012).[1] LC-MS/MS Techniques for High-Volume Screening of Drugs of Abuse. Methods in Molecular Biology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Trimetozine-d8 signal suppression in electrospray ionization (ESI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses signal suppression encountered when using Trimetozine-d8 (morpholin-4-yl-3,4,5-trimethoxyphenyl-methanone-d8) as an internal standard (IS) in LC-ESI-MS/MS assays.

Trimetozine is a morpholine-derivative sedative.[1][2][3] In positive electrospray ionization (ESI+), it relies on protonation at the morpholine nitrogen. Signal suppression of the deuterated standard (d8) typically indicates a Matrix Effect (ME) where co-eluting endogenous components—most notably glycerophosphocholines (PC) and lysophosphatidylcholines (LPC)—compete for charge at the droplet surface, effectively "stealing" signal from the IS.

Critical Impact: If Trimetozine-d8 suppression is inconsistent between samples and standards, the Area Ratio (Analyte/IS) becomes unreliable, leading to quantitation errors and assay failure.[1]

Diagnostic Workflow: Is it Suppression or Recovery?

Before altering chromatography, you must distinguish between Extraction Recovery (RE) issues and Matrix Effects (ME) .[1] Low signal can result from either, but the fixes are opposite.

The Matuszewski Protocol (Matrix Factor)

Use the "Post-Extraction Spike" method to calculate the Matrix Factor (MF).[4]

Experimental Design: Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat): Trimetozine-d8 spiked into mobile phase.[1]

  • Set B (Post-Extract Spike): Blank matrix extracted first, then spiked with Trimetozine-d8.[1]

  • Set C (Pre-Extract Spike): Trimetozine-d8 spiked into matrix, then extracted (Standard processing).[1]

Calculations:

Metric Formula Interpretation

| Matrix Factor (MF) |


 | < 0.85:  Ion Suppression (The Issue).> 1.15:  Ion Enhancement.~ 1.0:  No Matrix Effect. |
| Recovery (RE)  | 

| < 50%: Poor Extraction Efficiency (Optimize Sample Prep). | | Process Efficiency |

| Combined effect of ME and RE. |

Root Cause Analysis: The Mechanism

Trimetozine-d8 suppression is rarely random.[1] It is a deterministic physical phenomenon governed by the ESI droplet chemistry.

The "Charge Competition" Model

In ESI+, the droplet surface is limited. Analytes must migrate to the surface to be ejected as gas-phase ions.

  • The Competitor: Phospholipids (LPCs) are highly surface-active and abundant in plasma.[1] They accumulate at the droplet surface.

  • The Victim: Trimetozine-d8 (a base) attempts to protonate.[1]

  • The Clash: If Trimetozine-d8 co-elutes with LPCs, the LPCs monopolize the surface charge. The Trimetozine-d8 remains in the droplet core and is wasted as neutral waste, never reaching the detector.

ESI_Mechanism cluster_0 LC Column Output cluster_1 ESI Droplet (Taylor Cone) Analyte Trimetozine-d8 Surface Droplet Surface (Charge Rich) Analyte->Surface Ideal State Core Droplet Core (Charge Poor) Analyte->Core Displaced by Matrix Matrix Phospholipids (LPC) Matrix->Surface High Affinity (Blocks Analyte) Detector Mass Spectrometer (Signal) Surface->Detector Ion Evaporation Waste Neutral Waste Core->Waste

Figure 1: Mechanism of Signal Suppression.[1] High-affinity matrix components (Red) displace Trimetozine-d8 (Blue) from the droplet surface, forcing it into the waste stream.

Visualization: Post-Column Infusion (PCI)

To "see" the suppression, perform a PCI experiment. This maps the suppression zones against your chromatogram.[5][6][7][8]

Protocol:

  • Infusion: Syringe-infuse Trimetozine-d8 (at ~100 ng/mL) into the LC flow after the column but before the source via a T-tee.

  • Injection: Inject a Blank Matrix Extract (processed exactly like a sample).

  • Observation: Monitor the baseline of Trimetozine-d8.

    • Stable Baseline: Clean region.[1]

    • Negative Peak (Dip): Suppression zone.[1]

    • Positive Peak:[1] Enhancement zone.[1][8]

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Trimetozine-d8) Syringe->Tee Source ESI Source Tee->Source MS Mass Spectrometer Source->MS

Figure 2: Post-Column Infusion Setup.[1] The IS is infused constantly while a blank matrix is injected to visualize suppression zones.[7]

Mitigation Strategies

If you confirm suppression (MF < 0.85), implement these changes in order of least to most disruptive.

Strategy A: Chromatographic Resolution (The Quick Fix)

Trimetozine is moderately polar. Phospholipids elute in two bands:

  • Unretained: Dead volume (

    
    ).
    
  • Late Eluting: High organic flush (LPCs @ ~100% B).

  • Action: Adjust the gradient to elute Trimetozine-d8 in the "Safe Zone" (typically 2–4 minutes in a 5-minute run), between the void volume and the phospholipid wash.

  • Monitor: Track MRM transitions for phospholipids during method development:

    • m/z 184 > 184 (Phosphatidylcholines)[1]

    • m/z 496 > 184 (Lysophosphatidylcholines)[1]

Strategy B: Sample Preparation (The Robust Fix)

Protein Precipitation (PPT) removes proteins but leaves 99% of phospholipids.

  • Recommendation: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) plate.[1]

    • Why? Trimetozine (basic) binds to the sorbent via charge. Phospholipids can be washed away with 100% Methanol (neutral wash) before eluting the drug with basic organic solvent.

Strategy C: Dilution

If sensitivity allows, dilute the final extract 1:5 or 1:10 with mobile phase. This reduces the matrix load linearly, but signal suppression often decays exponentially (improving S/N ratio).

Troubleshooting FAQs

Q: Why is my Trimetozine-d8 suppressed but my analyte (Trimetozine) seems fine? A: This is the "Deuterium Isotope Effect."[1] Deuterated compounds are slightly less lipophilic than their non-deuterated analogs.[1] On high-efficiency UPLC columns, the d8-IS may elute slightly earlier than the analyte.[1] If the suppression zone is sharp (narrow), the IS might fall into it while the analyte escapes it.

  • Fix: Use a C13-labeled IS if available (co-elutes perfectly), or flatten the gradient to ensure they experience the same matrix environment.

Q: Can I just increase the concentration of the IS to overpower the suppression? A: No. Increasing IS concentration does not remove the matrix components blocking the droplet surface. It might actually cause "self-suppression" or detector saturation.[1] The goal is to remove the suppressor, not add more victim.

Q: My Matrix Factor is 0.6 (60%), but my precision (%CV) is good. Can I validate? A: According to FDA/EMA guidelines, you can validate if the suppression is reproducible (CV of MF < 15% across 6 different lots of matrix). However, a method with 40% signal loss is risky; patient samples with abnormal lipid profiles (lipemic) may cause failure later.[1] It is safer to optimize cleanup now.[1]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1][9] Analytical Chemistry, 75(13), 3019–3030.[1][9]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1] Clinical Biochemistry, 38(4), 328-334.[1]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.[1]

Sources

Technical Support Center: Resolving Deuterium Isotope Effects in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are observing a chromatographic separation between your analyte (Trimetozine) and its internal standard (Trimetozine-d8). In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their native counterparts.[1][2] This is known as the Deuterium Isotope Effect .[3]

While ideal bioanalytical methods feature perfect co-elution to ensure the Internal Standard (IS) experiences the exact same matrix suppression/enhancement as the analyte, a slight separation is manageable if validated correctly. This guide provides the diagnostic steps to minimize this shift and the validation protocols to accept the method if the shift persists.

Module 1: Diagnostic & Mechanism

Q: Why is my Trimetozine-d8 eluting earlier than the native drug?

A: This is a physical phenomenon, not a degradation issue. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond.[2] This results in a smaller molar volume and slightly reduced lipophilicity (hydrophobicity) for the deuterated molecule.

In RPLC, retention is governed by hydrophobic interaction with the stationary phase (e.g., C18). Since Trimetozine-d8 is slightly less lipophilic, it partitions less strongly into the stationary phase and elutes earlier.

Mechanism Visualization:

IsotopeEffect cluster_0 Molecular Level cluster_1 Chromatographic Consequence H C-H Bond (Longer, More Lipophilic) Interaction Stationary Phase Interaction (Van der Waals) H->Interaction Stronger D C-D Bond (Shorter, Less Lipophilic) D->Interaction Weaker Retention Retention Time (RT) Interaction->Retention Direct Correlation

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in RPLC.

Module 2: Chromatographic Optimization (The Fix)

Q: How can I force the peaks to co-elute?

A: You may not be able to achieve perfect overlap, but you can minimize the resolution (


) using specific column chemistries and mobile phases.
Strategy A: Change the Stationary Phase

Standard C18 columns rely heavily on hydrophobicity, where the isotope effect is most pronounced.

  • Recommendation: Switch to a Pentafluorophenyl (PFP) or Biphenyl column.

  • Why? These phases rely on

    
     interactions and dipole-dipole interactions rather than pure hydrophobicity. The electronic differences between H and D are less significant than their hydrophobic differences, often reducing the separation factor.
    
Strategy B: Mobile Phase Modifier
  • Recommendation: Compare Methanol (MeOH) vs. Acetonitrile (ACN).

  • Why? The isotope effect is solvent-dependent. Methanol is a protic solvent and interacts with the vibrational frequencies of C-H/C-D bonds differently than aprotic Acetonitrile.

    • Action: If using MeOH, switch to ACN. In many cases, ACN reduces the resolution between isotopologues.

Strategy C: Gradient Slope
  • Recommendation: Steepen the gradient (increase %B change per minute).

  • Why? While this doesn't change the chemical selectivity, it compresses the peak widths and reduces the absolute time difference (

    
    ) between the two peaks.
    
    • Warning: Ensure you do not co-elute with matrix interferences (phospholipids) by doing this.

Module 3: Validation (The Workaround)

Q: I cannot eliminate the shift. Can I still validate the method?

A: Yes, BUT you must prove that the Matrix Effect (ME) is identical at both retention times.

If Trimetozine elutes at 2.50 min and Trimetozine-d8 elutes at 2.40 min, the IS might be in a "clean" region while the analyte is in a suppression zone (or vice versa).

Protocol: Matrix Effect Mapping

You must perform a Post-Column Infusion or a Matrix Factor (MF) test.

Step-by-Step Protocol:

  • Prepare: 6 lots of blank plasma (extracted).

  • Spike: Add Trimetozine and Trimetozine-d8 to the extracted blank matrix (Post-Extraction Spike) at Low QC and High QC levels.

  • Compare: Prepare "Neat" solutions (solvent only) at the same concentrations.

  • Calculate IS-Normalized Matrix Factor:

    
    
    
    
    
  • Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be < 15% . If it passes, the retention shift is chemically irrelevant, and the method is valid.

Decision Tree Workflow:

DecisionTree Start RT Shift Observed (> 0.05 min) Opt Optimization Phase: 1. Test PFP Column 2. Swap MeOH/ACN Start->Opt Check Did peaks merge? Opt->Check Merged Proceed to Standard Validation Check->Merged Yes Split Peaks still separated Check->Split No Validation Matrix Factor Test: Calculate IS-Normalized MF across 6 lots Split->Validation Result IS-Norm MF CV < 15%? Validation->Result Pass Method Valid (Cite FDA/EMA guidelines) Result->Pass Yes Fail Method Invalid (Must use C13 analog) Result->Fail No

Figure 2: Decision tree for managing Internal Standard retention shifts.

Summary Data Table: Impact of Variables

VariableEffect on Deuterium ShiftRecommendation
Stationary Phase High Impact. C18 maximizes shift; PFP/Phenyl minimizes it.Switch to PFP or Biphenyl .
Organic Solvent Medium Impact. MeOH often widens gap; ACN often narrows it.Test Acetonitrile first.
Temperature Low/Medium Impact. Higher temp reduces retention, compressing

.
Increase column temp (e.g., 40°C

50°C).
Deuterium Count High Impact. More D atoms = larger shift (d8 > d3).If shift is unmanageable, synthesize/buy Trimetozine-d3 or

C-Trimetozine
.

FAQs

Q: Why not just use


C-Trimetozine and avoid this headache? 
A: 

C (Carbon-13) or

N (Nitrogen-15) labeled standards are chemically identical to the native drug and will co-elute perfectly. However, they are significantly more expensive and difficult to synthesize than deuterated standards. d8 is a cost-effective choice if validated properly.

Q: Does the FDA/EMA explicitly ban retention time shifts? A: No. The guidance (ICH M10) requires that the IS tracks the analyte. If the retention shift leads to different matrix effects (one peak in a suppression zone, one not), the method fails. If the matrix factor is consistent (IS-normalized MF


 1.0 with low CV), the shift is regulatory compliant [1, 2].

Q: Can I integrate the d8 peak and the native peak if they partially overlap? A: Yes, provided your Mass Spectrometer has sufficient mass resolution. Trimetozine (MW ~281) and Trimetozine-d8 (MW ~289) have a mass difference of 8 Da. Even with low-resolution triple quads, there is zero "cross-talk" (isotopic contribution) between these channels. You can integrate them independently even if they co-elute or partially overlap.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Section III.B. [Link]

  • European Medicines Agency (EMA) / ICH. M10 Bioanalytical Method Validation.[5] (2022).[4][6] [Link]

  • Wang, S., et al. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry. (2025).[1][7][8][9] [Link]

  • Ye, X., et al. "The deuterium isotope effect in HPLC: causes and solutions." Bioanalysis. (2012). Explains the lipophilicity reduction mechanism.

Sources

Improving extraction efficiency of Trimetozine-d8 from whole blood

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Extraction Efficiency of Trimetozine-d8 from Whole Blood Lead Scientist: Dr. Alex Vance, Senior Bioanalytical Application Scientist

Executive Summary & Analyte Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges of extracting Trimetozine and its deuterated internal standard, Trimetozine-d8 , from whole blood.

Unlike plasma, whole blood is a complex, heterogeneous matrix containing red blood cells (RBCs), which can trap analytes. Furthermore, Trimetozine is a morpholine benzamide with unique physicochemical properties that dictate specific extraction strategies.

Analyte Snapshot: Trimetozine
PropertyValueImplication for Extraction
Structure Morpholine benzamideNeutral character at physiological pH.
pKa ~ -1.6 (Predicted) [1]Not basic. Do not use Cation Exchange (MCX) SPE. It will not retain by ionic mechanism.
LogP ~ 0.9 - 1.2 [2]Moderately lipophilic. Extracts well into Ethyl Acetate or MTBE.
Solubility DMSO, Ethanol, slightly in waterAvoid 100% aqueous reconstitution; use at least 10-20% organic modifier.

The "Golden Standard" Protocol (Liquid-Liquid Extraction)

Based on the neutral amide structure of Trimetozine, Liquid-Liquid Extraction (LLE) is the recommended methodology. It offers superior cleanliness compared to Protein Precipitation (PPT) by effectively removing salts and proteins, and it avoids the cost/complexity of Solid Phase Extraction (SPE) for a neutral compound.

Workflow Diagram (Graphviz)

Trimetozine_Workflow Start Whole Blood Sample Lysis Step 1: Hemolysis (Freeze-Thaw x3 or Sonication) Start->Lysis Release intracellular drug IS_Spike Step 2: IS Addition (Trimetozine-d8) Lysis->IS_Spike Equilibration (30 min) Buffer Step 3: Buffer Addition (Ammonium Acetate pH 7.4) IS_Spike->Buffer Normalize pH Extract Step 4: LLE Solvent (Ethyl Acetate 100%) Buffer->Extract Partitioning PhaseSep Step 5: Phase Separation (Centrifuge 4000g, 10 min) Extract->PhaseSep Dry Step 6: Evaporation (N2 stream @ 40°C) PhaseSep->Dry Transfer Supernatant Recon Step 7: Reconstitution (Mobile Phase) Dry->Recon

Figure 1: Optimized LLE workflow for Trimetozine extraction from whole blood.

Detailed Methodology
  • Hemolysis (Critical): Thaw whole blood samples at room temperature. Perform three freeze-thaw cycles or sonicate for 10 minutes.

    • Why: Trimetozine may partition into RBCs.[1] Incomplete lysis results in poor recovery and variability [3].

  • IS Spiking: Add Trimetozine-d8 working solution to the lysed blood. Vortex and let stand for 30 minutes to allow equilibration between the IS and the RBC/Plasma compartments [4].

  • Buffering: Add 200 µL of 10 mM Ammonium Acetate (pH 7.4).

    • Why: Even though Trimetozine is neutral, buffering ensures the matrix pH is consistent across all patient samples, preventing variability from acidic/basic endogenous compounds.

  • Extraction: Add 1.5 mL Ethyl Acetate (EtOAc) . Vortex vigorously for 5 minutes.

    • Why: EtOAc is sufficiently polar to extract the moderately lipophilic Trimetozine (LogP ~1) but leaves behind phospholipids and salts. Hexane is too non-polar; MTBE is a viable alternative but EtOAc often yields higher recovery for amides.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Water:Methanol + 0.1% Formic Acid).

Troubleshooting Guide

Issue 1: Low Absolute Recovery (< 50%)

Symptom: The peak area of Trimetozine-d8 (and analyte) is significantly lower than a neat standard injection, even if the ratio is consistent.

Potential CauseScientific ExplanationCorrective Action
Incomplete Hemolysis Drug trapped inside intact RBCs is discarded with the pellet/aqueous phase.Sonicate samples for 15 mins or use a specific lysis buffer (e.g., Zinc Sulfate) before extraction.
Wrong Solvent Polarity If using Hexane or Heptane, the solvent is too non-polar for Trimetozine (LogP ~1).Switch to Ethyl Acetate or a mixture of Dichloromethane/IPA (90:10) .
Adsorption Trimetozine may stick to polypropylene tubes during the drying step.Add a "keeper" solvent (e.g., 10 µL DMSO) before drying, or use glass tubes for extraction.
Issue 2: Matrix Effects (Ion Suppression)[2]

Symptom: Low signal intensity specifically in blood samples compared to water spikes; retention time shifts; poor peak shape.

  • The Culprit: Phospholipids (GPC, LPC) from ruptured RBC membranes.

  • The Fix:

    • LLE Optimization: Ensure you are not transferring the interface layer during LLE. Leave a small buffer of organic solvent behind.

    • Chromatography: Flush the column with high organic (95% MeOH or ACN) for 2 minutes at the end of every run to prevent phospholipid buildup [5].

Issue 3: Inconsistent IS Response (High CV%)

Symptom: The Internal Standard peak area varies wildly between samples.

  • Cause: Equilibration Failure. If Trimetozine-d8 is added and immediately extracted, it binds only to plasma proteins, while the analyte (already in the blood) is bound to RBCs and proteins. They extract at different rates.

  • Fix: After spiking Trimetozine-d8, you MUST vortex and incubate for at least 30 minutes to allow the IS to partition into the RBCs and match the analyte's distribution [6].

Troubleshooting Logic Tree

Use this decision matrix to diagnose extraction failures.

Troubleshooting_Tree Root Problem Detected Branch1 Low Recovery (Both Analyte & IS) Root->Branch1 Branch2 High Matrix Effect (Ion Suppression) Root->Branch2 Branch3 Variable IS Response (High CV%) Root->Branch3 SolventCheck Check Extraction Solvent Is it too non-polar? Branch1->SolventCheck LysisCheck Check Hemolysis Are RBCs intact? Branch1->LysisCheck PLCheck Monitor Phospholipids (m/z 184 transition) Branch2->PLCheck EquilCheck Check Equilibration Time Branch3->EquilCheck ChangeSolvent Switch to Ethyl Acetate SolventCheck->ChangeSolvent Yes (Hexane/Heptane) sonic Add Sonication Step LysisCheck->sonic Yes LLEopt Optimize LLE Transfer (Avoid interface) PLCheck->LLEopt High PLs detected Incubate Incubate 30 mins after spiking EquilCheck->Incubate < 5 mins

Figure 2: Diagnostic logic tree for resolving bioanalytical extraction failures.

Frequently Asked Questions (FAQs)

Q: Can I use Protein Precipitation (PPT) with Acetonitrile instead of LLE? A: Yes, but proceed with caution. PPT is "dirtier." Whole blood releases significant heme and phospholipids upon precipitation. If you choose PPT, use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) as the filtration step to prevent severe ion suppression [7].

Q: Why is Trimetozine-d8 better than a structural analog? A: Trimetozine-d8 is a Stable Isotope Labeled (SIL) IS. It has nearly identical physicochemical properties (pKa, solubility, LogP) to the analyte. It compensates for matrix effects and extraction variability perfectly because it co-elutes with the analyte. A structural analog may elute at a different time and suffer different suppression effects [8].

Q: My Trimetozine-d8 signal is dropping over the course of a run. Why? A: This is likely D-H exchange (unlikely for this structure) or, more probably, system contamination . Check if your mobile phase pH is drifting or if the MS source is getting coated with phospholipids from the whole blood matrix.

References

  • PubChem. (n.d.).[2] Trimetozine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cheméo. (n.d.).[3] Trimetozine Chemical Properties. Retrieved from [Link]

  • European Bioanalysis Forum (EBF). (2025).[1][4] Whole blood stability in bioanalytical method validation: updated recommendations. Bioanalysis. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Retrieved from [Link]

  • Bioanalysis Zone. (2016). Approaches to Reducing Matrix Effect in LC/MS. Retrieved from [Link]

  • ICH. (2024). M10 Bioanalytical Method Validation Guidelines. International Council for Harmonisation.[1] Retrieved from [Link]

  • Walsh Medical Media. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Retrieved from [Link]

  • Chromatography Online. (2022). Strategies for the Detection and Elimination of Matrix Effects. Retrieved from [Link]

Sources

Technical Support Center: Trimetozine-d8 Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals investigating the long-term stability of Trimetozine-d8 in frozen human plasma. It is structured to address common challenges and questions encountered during a typical 6-month stability study, grounding all recommendations in established scientific principles and regulatory expectations.

Troubleshooting Guide: Common Issues in Long-Term Stability Studies

This section addresses specific problems that may arise during your 6-month stability assessment of Trimetozine-d8.

Question 1: My Trimetozine-d8 concentration has decreased significantly (>15%) in my 6-month stability samples compared to my time-zero samples. What are the likely causes?

Answer:

A significant decrease in analyte concentration points to degradation. The investigation should focus on three primary areas: chemical stability of the analyte, storage conditions, and the analytical method itself.

Potential Causes & Solutions:

  • Chemical Instability: Trimetozine, as a trimethoxybenzoyl derivative of morpholine, may be susceptible to certain degradation pathways even at low temperatures.

    • Oxidation: The methoxy groups on the phenyl ring or the morpholine ring could be susceptible to oxidation. This can be exacerbated by the presence of trace metal ions or dissolved oxygen in the plasma. While freezing slows this process, it doesn't halt it entirely over long periods.

    • Hydrolysis: Though less likely in a frozen state, ester or amide linkages (not present in trimetozine's core structure but relevant for metabolites or co-administered drugs) can hydrolyze. The stability of trimetozine itself is generally robust, but this should be considered.[1]

  • Sub-optimal Storage Conditions: This is the most common cause of analyte instability.

    • Temperature Fluctuations: The storage freezer must maintain a consistent temperature. Even brief excursions to higher temperatures, such as those during frequent door openings or a defrost cycle, can accelerate degradation.[2][3] Long-term storage should ideally be at -80°C, as this temperature is below the glass transition point of water, virtually stopping all biological and most chemical activity.[4][5] Storage at -20°C is acceptable for shorter periods but carries a higher risk for 6-month studies.[5][6]

    • Solution: Ensure your freezers are continuously monitored with a 24/7 alarm system and have a reliable backup power source.[3] Use manual-defrost freezers for long-term sample storage to avoid the temperature cycling inherent in auto-defrost models.[2]

  • Sample Handling:

    • Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? Each cycle can damage sample integrity, potentially releasing enzymes that could degrade the analyte.[4] Best practice dictates that samples should be aliquoted after collection to avoid the need to thaw the entire parent sample for each analysis.[4]

    • Light Exposure: Photodegradation is a potential risk for many compounds. While samples are frozen and stored in the dark, ensure that all handling and processing steps (aliquoting, thawing, extraction) are performed under subdued light conditions.[7]

  • Analytical Method Variability:

    • Extraction Inefficiency: Was the extraction recovery consistent between the time-zero and 6-month samples? Changes in the plasma matrix over time (e.g., protein precipitation) could theoretically affect extraction efficiency. Trimetozine-d8, as the internal standard, should correct for this, but it's worth investigating if you see issues with both the analyte and the internal standard.

    • Instrument Performance: Ensure the LC-MS/MS system was performing optimally on both analysis dates. A decline in instrument sensitivity could be misinterpreted as analyte degradation. System suitability tests before each run are critical.

Question 2: I'm observing high variability (high %CV) in my quality control (QC) samples for the 6-month time point. What's causing this?

Answer:

High variability in results suggests inconsistency in your process rather than uniform degradation.

Potential Causes & Solutions:

  • Inconsistent Thawing: Samples must be thawed in a consistent and controlled manner. Thawing on ice or in a refrigerated setting is recommended to minimize potential degradation.[4][5] Thawing some samples at room temperature while others are thawed on ice can introduce significant variability.

  • Non-homogeneity of the Sample: After thawing, plasma samples must be gently but thoroughly mixed (e.g., by vortexing at a low speed or by gentle inversion) to ensure a homogenous solution before aliquoting for extraction.[4] The analyte may not be evenly distributed after a long freezing period.

  • Inconsistent Sample Preparation: This is a major source of variability. Ensure that the same validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is followed precisely for all samples.[8][9][10] Any minor deviation in reagent volumes, incubation times, or centrifugation speeds can introduce error.

  • Matrix Effects: While less common for stable-isotope labeled internal standards, differential matrix effects between samples could be a factor. This can occur if the plasma quality varies between aliquots stored for 6 months.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the design and execution of a 6-month stability study for Trimetozine-d8 in plasma.

Question 1: What is the recommended storage temperature for a 6-month stability study of Trimetozine-d8 in plasma?

Answer:

For long-term storage (months to years), the recommended temperature is -70°C to -80°C (ultralow temperature).[3][4][5] Storing samples at this temperature minimizes the risk of degradation from both enzymatic activity and chemical reactions by keeping the sample matrix well below the glass transition temperature of water.[5] While some analytes may be stable at -20°C, this temperature is generally considered suitable only for short-term storage.[4][6] For a pivotal 6-month study, relying on -20°C storage introduces unnecessary risk.

Question 2: How should a long-term stability study be designed according to regulatory expectations?

Answer:

A long-term stability study should be designed to provide clear evidence of how the analyte behaves over time under specified storage conditions.[11] The design should be part of a formal written program.[12]

Key Design Elements:

  • Time Points: For a 6-month study, testing should occur at a minimum of three time points: 0, 3, and 6 months.[13]

  • QC Samples: Stability should be assessed using quality control (QC) samples prepared in the same biological matrix (plasma). At least two concentration levels (low and high) should be used.

  • Replicates: A minimum of three replicates should be analyzed at each concentration level and time point.

  • Acceptance Criteria: The mean concentration of the stability QC samples at each time point should be within ±15% of the nominal (initial) concentration. The precision (%CV) of the replicates should also not exceed 15%.[14]

Data Presentation: Example Stability Assessment

The results of a stability study should be summarized in a clear, tabular format.

Storage DurationStorage Temp.QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3)Accuracy (% Nominal)Precision (%CV)
6 Months-80°CLow QC10.09.898.0%4.5%
6 Months-80°CHigh QC200.0203.4101.7%3.8%
Question 3: Does the stability of Trimetozine-d8 need to be assessed separately from non-deuterated Trimetozine?

Answer:

From a chemical stability perspective, a deuterated analog like Trimetozine-d8 is expected to have virtually identical stability to its non-deuterated counterpart. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, but this rarely affects the overall degradation pathways of the molecule under typical bioanalytical storage conditions.

However, within a validated bioanalytical method, the stability of the analyte (Trimetozine) is assessed. The internal standard (Trimetozine-d8) is used to normalize for variability during sample processing and analysis. The underlying assumption is that any degradation or loss during processing would affect both compounds equally. Therefore, a specific, separate long-term stability study for only the internal standard is generally not required. The stability of the analyte is the primary focus, and the performance of the internal standard is monitored during each analytical run.

Experimental Protocols & Workflows

Protocol 1: Long-Term Stability Sample Preparation and Storage
  • Source Matrix: Obtain a pooled batch of human plasma (with the appropriate anticoagulant, e.g., K2-EDTA).

  • Spiking: Spike the pooled plasma with Trimetozine to prepare two bulk QC levels (e.g., Low QC at 10 ng/mL and High QC at 200 ng/mL).

  • Homogenization: Gently mix the spiked plasma pools thoroughly for at least 15 minutes.

  • Aliquoting: Dispense the spiked plasma into clearly labeled, cryogenic-grade polypropylene vials. Aliquot a volume sufficient for a single analysis to avoid freeze-thaw cycles.

  • Time-Zero Analysis (T=0): Immediately analyze a set of freshly prepared QC samples (n≥3 for each level) to establish the baseline concentration.

  • Storage: Place the remaining aliquots in a monitored, manual-defrost -80°C freezer.

  • Interim & Final Analysis: At the 3-month and 6-month time points, retrieve the required number of aliquots, thaw them under controlled conditions (e.g., on ice), and analyze them using the validated bioanalytical method.

Diagram: Long-Term Stability Study Workflow

The following diagram illustrates the key stages of a 6-month stability assessment.

Stability_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis & Storage cluster_data Phase 3: Data Evaluation Pool_Plasma Pool & Screen Blank Plasma Spike_QC Spike Low & High QC Concentrations Pool_Plasma->Spike_QC Aliquot Aliquot into Cryovials Spike_QC->Aliquot T0_Analysis Time-Zero Analysis (Establish Baseline) Aliquot->T0_Analysis Immediate Storage Store Samples at -80°C Aliquot->Storage Long-Term Compare Compare T3 & T6 Data to T0 Baseline T0_Analysis->Compare T3_Analysis 3-Month Analysis Storage->T3_Analysis After 3 Months T6_Analysis 6-Month Analysis Storage->T6_Analysis After 6 Months T3_Analysis->Compare T6_Analysis->Compare Report Assess vs. Acceptance Criteria (±15% of Nominal) Compare->Report

Caption: Workflow for a 6-month plasma stability study.

References

  • Protavio. (2024, February 22). Serum & Plasma handling for immunoassay analysis.
  • ResearchGate. (n.d.). An HPLC Determination of Trimetazidine in Human Plasma Using Liquid‐Liquid Extraction for Sample Clean‐Up. Retrieved February 20, 2026, from [Link]

  • Labcompare.com. (2017, February 17).
  • StoreMyBio. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide.
  • ResearchGate. (n.d.). Sensitive and rapid method to determine trimetazidine in human plasma by liquid chromatography/tandem mass spectrometry. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanistic pathway of oxidative photodegradation of trimeprazine. Retrieved February 20, 2026, from [Link]

  • StageBio. (2016, April 5).
  • PMC. (2020, March 20). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. [Link]

  • ResearchGate. (2015, November 20). Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma. [Link]

  • FDA. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products. [Link]

  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. [Link]

  • ResearchGate. (n.d.). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Retrieved February 20, 2026, from [Link]

  • Food And Drugs Authority Philippines. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • BioBoston Consulting. (2024, November 25). FDA Stability Testing Regulations For Pharmaceuticals. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimetozine?. [Link]

  • MDPI. (2023, October 13). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

  • PMC. (2023, September 26). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment. [Link]

  • ResearchGate. (n.d.). Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023, September 26). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment. [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • PubMed. (2016, February 15). Five-day stability of thawed plasma: solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours. [Link]

  • ResearchGate. (n.d.). Long-Term Storage of Fresh Frozen Plasma at –40 °C. A Multicenter Study on the Stability of Labile Coagulation Factors over a Period of 3 Years. Retrieved February 20, 2026, from [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2019, October 16). Validating stability and selectivity in the presence of co-administered compounds. [Link]

  • MDPI. (2024, January 24). Post-Reconstitution Hemostatic Stability Profiles of Canadian and German Freeze-Dried Plasma. [Link]

  • Ziganshina. (n.d.). Freeze-dried plasma for emergency transfusion care in extreme conditions. [Link]

  • PubMed. (2020, July 1). The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage. [Link]

Sources

Troubleshooting non-linear calibration curves with Trimetozine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimetozine-d8 Calibration Logic Current Status: Online | Specialist: Senior Application Scientist Topic: Troubleshooting Non-Linear Calibration Curves in LC-MS/MS

Executive Summary

You are encountering non-linearity in your Trimetozine quantification assays using the Trimetozine-d8 internal standard (IS). While deuterated standards are the gold standard for correcting matrix effects, they introduce specific physicochemical anomalies—primarily Isotopic Cross-Talk and the Deuterium Isotope Effect —that can distort regression models.

This guide moves beyond basic "check your pipetting" advice. We will isolate the root cause based on where the curve fails (low-end vs. high-end) and provide self-validating protocols to fix it.

Part 1: Diagnostic Workflow

Before altering your method, identify the specific failure mode using the logic flow below.

Trimetozine_Troubleshooting Start Identify Non-Linearity Type TypeA Bending DOWN at High Conc. (Quadratic) Start->TypeA TypeB Bending UP at Low Conc. (High Intercept) Start->TypeB TypeC Random Scatter / Poor r² Start->TypeC CauseA1 Detector Saturation TypeA->CauseA1 CauseA2 Analyte-to-IS Crosstalk (Analyte suppresses IS) TypeA->CauseA2 CauseB1 IS Impurity (d0 present in d8) TypeB->CauseB1 CauseB2 Background Contamination TypeB->CauseB2 CauseC1 Deuterium Isotope Effect (RT Shift) TypeC->CauseC1 ActionA Protocol: Dilution Integrity Test CauseA1->ActionA CauseA2->ActionA ActionB Protocol: The 'Zero Sample' Check CauseB1->ActionB CauseB2->ActionB ActionC Protocol: RT Overlap & Gradient Tuning CauseC1->ActionC

Figure 1: Decision tree for isolating the root cause of calibration failure based on curve topology.

Part 2: Troubleshooting Guides & FAQs

Scenario A: The Curve Bends Down (High Concentration)

Symptom: The response ratio (Analyte Area / IS Area) is lower than expected at the ULOQ (Upper Limit of Quantification), forcing a quadratic fit.

Q: Why is my IS signal dropping only in high-concentration standards? A: You are likely experiencing Analyte-to-IS Crosstalk or Ion Suppression . Although Trimetozine-d8 (+8 Da) is mass-resolved from the analyte, at very high concentrations (e.g., >1000 ng/mL), the natural isotopic distribution of the analyte or "charge stripping" in the source can suppress the IS signal. If the IS signal drops while the Analyte signal rises, the Ratio (


) increases faster than linear (bending up) or slower (bending down) depending on the dominant force.

The Mechanism:

  • Crosstalk: If the isolation window on Q1 is too wide, or if the analyte fragments into the same product ion as the IS (common if the label is lost during fragmentation), high analyte levels will contribute signal to the IS channel.

  • Saturation: The detector (electron multiplier) becomes saturated with analyte ions, plateauing the numerator while the denominator (IS) remains constant.

Protocol 1: The Isotopic Contribution Test Goal: Quantify the "Crosstalk" percentage.

  • Prepare Sample A: ULOQ standard (High Trimetozine) without Internal Standard.

  • Prepare Sample B: Blank matrix with Internal Standard only.

  • Inject Sample A: Monitor the IS channel. Any peak observed here is Crosstalk (Analyte

    
     IS) .
    
  • Inject Sample B: Monitor the Analyte channel. Any peak observed here is Impurity Contribution (IS

    
     Analyte) .
    
ObservationDiagnosisCorrective Action
Signal in IS Channel (Sample A) Analyte interference (Isotopic or Fragmentation)Narrow Q1 isolation window (e.g., from 1.0 Da to 0.7 Da). Select a different transition where the d8 label is retained.
Signal in Analyte Channel (Sample B) Impure IS (contains d0)See Scenario B.
Flat-topped peaks Detector SaturationSwitch to a less sensitive transition (detune) or lower the injection volume.
Scenario B: The Curve Bends Up (Low Concentration)

Symptom: The intercept is high, causing poor accuracy at the LLOQ.

Q: Why is my intercept not zero? A: Your Trimetozine-d8 likely contains a trace amount of unlabeled Trimetozine (d0). Commercially synthesized deuterated standards are rarely 100% pure. A 99% isotopic purity means 1% is unlabeled. If you spike the IS at 500 ng/mL, you are effectively adding 5 ng/mL of "fake" analyte to every sample. This creates a "floor" below which you cannot quantify.

Protocol 2: The "Zero Sample" Verification Goal: Determine the LLOQ floor caused by the IS.

  • Extract a "Double Blank": Matrix only (No Analyte, No IS).

  • Extract a "Zero Sample": Matrix + IS (No Analyte).

  • Compare:

    • If Double Blank is clean, but Zero Sample shows a peak in the Analyte channel, your IS is contaminated.

  • Calculation:

    
    
    Rule of Thumb: This interference must be 
    
    
    
    of your LLOQ area (FDA/EMA Guidelines).

Corrective Action:

  • Reduce IS Concentration: If you drop the IS spike concentration by 10x, the interference drops by 10x. Ensure you still have enough IS signal for precision.

  • Purify: Purchase a higher grade IS (e.g., >99.5 atom % D).

Scenario C: Random Scatter / Retention Time Shift

Symptom: The curve looks linear but


 is poor (< 0.99), or QCs fail intermittently.

Q: My Trimetozine-d8 elutes earlier than the analyte. Is this a problem? A: Yes, this is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen. On C18 columns, Trimetozine-d8 will elute slightly before Trimetozine-d0.

  • The Risk: If the d8 elutes 0.1 min earlier, it may sit in a region of the chromatogram with different matrix suppression (e.g., co-eluting phospholipids) than the analyte. The IS fails to "track" the matrix effect, leading to quantification errors.[1]

Protocol 3: Gradient Tuning for Co-elution Goal: Force d0 and d8 to experience the exact same ionization environment.

  • Check Retention Times (RT): Calculate

    
    .[2]
    
  • Acceptance Criteria: If

    
     (or if peaks do not fully overlap), you are at risk.
    
  • Adjustment:

    • Modify Mobile Phase: Increasing the organic modifier slope slightly can compress the peaks, reducing the absolute time difference.

    • Column Temperature: Lowering the temperature often increases resolution, which is bad here. Increase column temperature (e.g., 40°C

      
       50°C) to reduce interaction differences and merge the peaks.
      

Part 3: Summary of Validation Criteria

Use this table to validate your corrected method against regulatory standards (FDA/EMA).

ParameterAcceptance CriteriaCritical Check for Trimetozine-d8
Linearity (

)

(weighted

)
Ensure weighting is applied. Unweighted linear regression is rarely appropriate for LC-MS dynamic ranges.
Accuracy (Mean)

(nominal)
If High QCs bias low: Check Crosstalk.
Precision (CV)

If scatter is high: Check Deuterium RT shift.
IS Interference

of IS response
Check Analyte

IS channel in ULOQ sample.
Analyte Interference

of LLOQ response
Check IS

Analyte channel in Zero sample.

References

  • FDA. Bioanalytical Method Validation Guidance for Industry.[3] U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018). Link

  • Li, W., et al. "Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays." Journal of Chromatography A, 1217(36), 5718-5723. (2010). Link

  • Wang, S., et al. "Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis." Journal of Chromatography B, 879(22), 2011-2017. (2011).[4] Link

  • Chaudhary, A., et al. "Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach." Journal of Chromatographic Science, 42(7), 377-382. (2004). Link

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030. (2003).[5] Link

Sources

Minimizing cross-talk between Trimetozine and Trimetozine-d8 channels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the bioanalysis of Trimetozine using its deuterated internal standard, Trimetozine-d8. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize mass spectrometric cross-talk, ensuring the generation of accurate and reliable quantitative data.

Foundational Understanding: What is Cross-Talk and Why Does it Matter?

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a stable isotope-labeled internal standard (SIL-IS), such as Trimetozine-d8, is the gold standard for accurate quantification.[1][2] A SIL-IS is chemically identical to the analyte (Trimetozine), ensuring it co-elutes and experiences the same behavior during sample extraction, chromatography, and ionization.[1][2][3] This allows it to perfectly correct for variations in sample preparation and matrix effects.[1][2][3]

However, a significant challenge known as cross-talk (or cross-signal contribution) can arise.[4] This phenomenon is defined as any unexpected signal detected in one compound's mass channel that originates from another compound.[4] In this context, it refers to the signal from Trimetozine being incorrectly detected in the Trimetozine-d8 channel, or vice-versa.

The Impact of Unresolved Cross-Talk: Failure to address cross-talk leads to inaccurate quantification.

  • Analyte to IS Cross-Talk: If high concentrations of Trimetozine contribute to the Trimetozine-d8 signal, the internal standard response becomes artificially inflated. This leads to an underestimation of the true analyte concentration, compromising pharmacokinetic and bioequivalence data.

  • IS to Analyte Cross-Talk: If the Trimetozine-d8 standard contains isotopic impurities that contribute to the Trimetozine signal, it can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).

The primary cause of this issue is the natural abundance of heavy isotopes (primarily ¹³C) in the Trimetozine molecule.[4][5] A Trimetozine molecule containing several ¹³C atoms can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the Trimetozine-d8 standard, causing interference.[4]

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of cross-talk?

A: According to regulatory bodies like the U.S. Food and Drug Administration (FDA), the response of the internal standard in a blank sample (a sample with no IS) should be less than 5% of the response observed in the LLOQ sample containing the IS. Conversely, the analyte response in a blank sample spiked only with the IS should be less than 20% of the analyte response at the LLOQ.[6]

Q2: How do I quantitatively measure the percentage of cross-talk?

A: A systematic experiment is required. You will prepare two specific solutions: one containing only a high concentration of Trimetozine (e.g., at the Upper Limit of Quantitation, ULOQ) and another containing only the working concentration of Trimetozine-d8. By injecting these solutions separately and monitoring both MRM channels, you can directly measure the percentage of signal contribution. The detailed protocol is provided in the Troubleshooting section below.

Q3: My SIL-IS supplier guarantees high isotopic purity (>98%). Can cross-talk still be an issue?

A: Yes. While high isotopic purity of the Trimetozine-d8 standard is crucial to minimize its contribution to the analyte channel, it does not prevent cross-talk from the analyte to the IS channel.[4] This is because the interference often originates from the natural isotopic abundance within the analyte itself, not from impurities in the standard.[4][5]

Q4: Can't I just use a different, non-isobaric internal standard?

A: While you could use a structural analog as an internal standard, it is not recommended. A SIL-IS is superior because it has nearly identical physicochemical properties to the analyte, meaning it co-elutes and experiences the same matrix effects.[2][3] A structural analog may have a different retention time or ionization efficiency, leading to less accurate correction and poorer data quality.[7]

Troubleshooting and Optimization Guides

This section provides step-by-step protocols to diagnose, quantify, and resolve cross-talk issues.

Guide 1: Protocol for Diagnosing and Quantifying Cross-Talk

This experiment is the first and most critical step. It will confirm the presence and magnitude of any cross-talk between your analyte and IS channels.

Methodology:

  • Prepare Solutions:

    • Analyte-Only Solution: Prepare a solution of Trimetozine in a relevant solvent (e.g., 50:50 acetonitrile:water) at the concentration of your ULOQ.

    • IS-Only Solution: Prepare a solution of Trimetozine-d8 at the final working concentration used in your assay.

    • Blank Solution: Prepare a sample of the biological matrix (e.g., plasma) processed with extraction solvent but without analyte or IS.

  • LC-MS/MS Analysis:

    • Inject the Blank Solution to establish the baseline noise.

    • Inject the Analyte-Only Solution . Monitor both the Trimetozine and Trimetozine-d8 MRM channels.

    • Inject the IS-Only Solution . Monitor both the Trimetozine and Trimetozine-d8 MRM channels.

  • Data Analysis and Calculation:

    • Analyte → IS Cross-Talk (%):

      • Peak Area of IS channel from Analyte-Only injection

      • Peak Area of IS channel from IS-Only injection

      • % Cross-Talk = (Area_AnalyteOnly_in_IS_Channel / Area_ISOnly_in_IS_Channel) * 100

    • IS → Analyte Cross-Talk (%):

      • Peak Area of Analyte channel from IS-Only injection

      • Peak Area of Analyte channel from LLOQ sample injection

      • % Cross-Talk = (Area_ISOnly_in_Analyte_Channel / Area_LLOQ_in_Analyte_Channel) * 100

Data Recording Table:

Injection SampleMonitored ChannelPeak AreaCalculated % Cross-TalkAcceptance Criteria
Analyte-OnlyTrimetozine-d8Record AreaCalculate Value< 5% of IS response
IS-OnlyTrimetozineRecord AreaCalculate Value< 20% of LLOQ response

This systematic evaluation will provide clear, quantitative evidence of the direction and severity of the cross-talk, guiding your subsequent optimization efforts.

Guide 2: Optimizing MRM Transitions and Mass Spectrometer Parameters

The most effective way to combat cross-talk is by optimizing the Multiple Reaction Monitoring (MRM) transitions and associated mass spectrometer settings.[8][9] The goal is to find a precursor-to-product ion transition that is highly specific to each compound.

Workflow for MRM Optimization:

Caption: Workflow for MRM transition optimization.

Step-by-Step Protocol:

  • Select Precursor Ions (Q1): For Trimetozine and Trimetozine-d8, the precursor ions will be their respective protonated molecules, [M+H]⁺.

  • Identify Specific Product Ions (Q3):

    • Infuse a standard solution of Trimetozine into the mass spectrometer.

    • Perform a product ion scan to see all fragments generated from the precursor.

    • Repeat the process for Trimetozine-d8.

    • Key Objective: Look for intense fragment ions that are unique to each compound or where the mass shift due to deuterium labeling is preserved. Avoid common fragments that might be generated by both.

  • Optimize Collision Energy (CE):

    • For each potential MRM transition (precursor → product), the collision energy must be optimized to maximize the signal of the product ion.[10][11][12][13]

    • This is typically done by performing multiple injections while ramping the CE value and plotting the resulting peak area versus the CE voltage.[10] Many modern instrument software packages can automate this process.[8][9][14]

    • Causality: An improperly set CE can either fail to produce enough fragments (too low) or can shatter the desired fragment into smaller pieces (too high), reducing sensitivity and potentially creating new interferences.[12]

  • Select Final Transitions: Choose the MRM transitions (one for quantification, one for qualification if needed) that provide the highest signal intensity and, most importantly, the lowest cross-talk when re-tested using the protocol in Guide 1.

MRM Selection Comparison Table:

ParameterPoor MRM Pair (Hypothetical)Optimized MRM Pair (Hypothetical)Rationale
Trimetozine Transition256.2 → 150.1256.2 → 211.2The 211.2 fragment is more structurally specific and less prone to interference.
Trimetozine-d8 Transition264.2 → 150.1264.2 → 219.2The common fragment (150.1) is avoided. The 8-Da mass shift is preserved in the specific fragment, minimizing overlap.
Observed Cross-Talk15%< 1%Selecting specific, mass-shifted fragments dramatically reduces signal contribution.

Advanced Strategies & Final Checks

If significant cross-talk persists after rigorous MRM optimization, consider the following:

  • Chromatographic Separation: While a SIL-IS is designed to co-elute, slight differences in retention time can sometimes be achieved by modifying the LC method (e.g., changing the gradient slope or using a high-resolution column).[3] Even a partial separation can help mitigate the effects of cross-talk, although complete co-elution is generally preferred to correct for matrix effects.[3]

  • Internal Standard Concentration: In cases of analyte-to-IS cross-talk, increasing the concentration of the internal standard can sometimes reduce the impact of the interference.[15] The contribution from the analyte becomes a smaller percentage of the total IS signal. However, this must be carefully evaluated to ensure it does not negatively affect linearity or ion source performance.

  • High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution instrument like a Q-TOF or Orbitrap can resolve the analyte and IS signals based on their exact mass, effectively eliminating cross-talk.

Final Self-Validation System:

Once you have optimized your method, it is crucial to perform a final check as part of your bioanalytical method validation, in accordance with FDA and ICH M10 guidelines.[16][17]

Caption: Final validation check for cross-talk.

By following these structured troubleshooting guides and understanding the scientific principles behind cross-talk, you can develop a robust and reliable LC-MS/MS method for the quantification of Trimetozine, ensuring the integrity and accuracy of your research data.

References

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Spectroscopy. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (n.d.). Waters. [Link]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (2023). Analytical Chemistry. [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent Technologies. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. (n.d.). Agilent Technologies. [Link]

  • Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. (2013). Analytical Chemistry. [Link]

  • Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. (2017). Journal of Mass Spectrometry. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Cutting down the cross-talk. (2012). Laboratory News. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). Journal of Proteome Research. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. (2010). Journal of Proteome Research. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (n.d.). Institute for Systems Biology. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2023). U.S. Food and Drug Administration. [Link]

  • Development of an MRM Method. (n.d.). University of Arizona. [Link]

  • Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. (2016). Journal of Proteome Research. [Link]

  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2010). Bioanalysis. [Link]

  • Cross-talk Phenomenon in LC-MS/MS. (2017). Chromatography Forum. [Link]

  • "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. (2011). Journal of Agricultural and Food Chemistry. [Link]

  • Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. (2022). Molecules. [Link]

  • "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry. (2011). Journal of Agricultural and Food Chemistry. [Link]

  • What is crosstalk and how do I prevent it from contaminating my samples?. (2023). Biotage. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. [Link]

  • Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. (2019).
  • Quantifying Small Molecules by Mass Spectrometry. (2020). LCGC International. [Link]

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Technical Support Center: Trimetozine-d8 Stability & Degradation

[1]

Topic: Troubleshooting Trimetozine-d8 Instability in Acidic Mobile Phases Applicable For: LC-MS/MS Method Development, Bioanalysis, Forensic Toxicology Compound Profile: Trimetozine-d8 (Internal Standard), typically labeled on the morpholine ring (

1

Executive Summary: The "Acidic Mobile Phase" Trap[1]

The Problem: Researchers often observe a gradual loss of Trimetozine-d8 signal intensity or the appearance of interfering peaks when using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) over extended autosampler runs.

The Root Cause: While Trimetozine is generally stable, the amide linkage between the 3,4,5-trimethoxybenzoyl moiety and the morpholine ring is susceptible to acid-catalyzed hydrolysis .[1] This reaction is accelerated by:

  • Low pH (< 3.0): Common in positive mode ESI methods.

  • Temperature: Autosamplers >10°C or Column Ovens >40°C.

  • Time: Long sequences (>12 hours) lead to on-rack degradation.[1]

The Consequence: Hydrolysis cleaves the Internal Standard (IS), causing:

  • Quantification Bias: The IS degrades, artificially increasing the calculated analyte concentration (if area ratio is used).

  • Ghost Peaks: Accumulation of the hydrolysis product, 3,4,5-Trimethoxybenzoic Acid (TMBA) , which may co-elute with metabolites.[1]

Diagnostic Workflow: Is it Degradation or Suppression?

Before altering your method, confirm that degradation is the culprit using this logic flow.

Interactive Troubleshooting Tree

DiagnosticTreeStartSymptom: Low IS Signal / Variable Area RatioCheckBlankStep 1: Inject Solvent Blankcontaining ONLY ISStart->CheckBlankNewPeakDo you see a new peak(m/z ~213)?CheckBlank->NewPeakHydrolysisDIAGNOSIS: Acid HydrolysisThe IS is cleaving.NewPeak->HydrolysisYes (Peak Present)SuppressionDIAGNOSIS: Matrix EffectIon Suppression likely.NewPeak->SuppressionNo (Clean Chromatogram)CheckpHCheck Mobile Phase pHHydrolysis->CheckpHCheckTempCheck Autosampler TempCheckpH->CheckTempIf pH > 4.0Action1Action: Switch to NH4OAc (pH 5-6)CheckpH->Action1If pH < 3.0Action2Action: Set Autosampler to 4°CCheckTemp->Action2If Temp > 10°C

Figure 1: Decision tree to differentiate between chemical instability and matrix-induced ionization suppression.

Deep Dive: The Chemistry of Degradation

Understanding the mechanism allows you to predict if your specific mobile phase will cause issues.

The Mechanism: Acid-Catalyzed Amide Hydrolysis

Trimetozine contains a benzamide structure.[1] In the presence of excess protons (

Reaction Pathway:

  • Reactant: Trimetozine-d8 (

    
    )[1][2][3]
    
  • Catalyst:

    
     (Mobile Phase A)
    
  • Products:

    • 3,4,5-Trimethoxybenzoic Acid (TMBA): This is the UV-active, non-labeled fragment (

      
      ).[1]
      
    • Morpholine-d8: This fragment is small, highly polar, and often elutes in the void volume or is not detected in the specific MRM window (

      
      ).
      
Visualization of the Pathway

DegradationPathwayTrimetozineTrimetozine-d8(Precursor)m/z ~289IntermediateTetrahedralIntermediateTrimetozine->Intermediate+ H2O / H+AcidProduct3,4,5-Trimethoxy-benzoic Acid(Interfering Peak)m/z ~213Intermediate->AcidProductAmineProductMorpholine-d8(Lost in Void)m/z ~96Intermediate->AmineProduct

Figure 2: Hydrolysis pathway of Trimetozine-d8 in acidic media.[1] Note that the "d8" label is typically on the morpholine ring, meaning the detectable aromatic product (Benzoic acid) is NOT labeled.

Frequently Asked Questions (FAQ)

Q1: Why does the degradation product appear as a "Ghost Peak" in my analyte channel?

A: This is a critical risk. If you are analyzing Trimetozine (analyte) and using Trimetozine-d8 (IS), both will hydrolyze to form 3,4,5-Trimethoxybenzoic acid (TMBA).[1]

  • The TMBA from the IS is non-labeled (since the d8 is on the morpholine).[1]

  • Therefore, the breakdown of the IS contributes signal to the unlabeled TMBA peak, which might be a metabolite you are trying to monitor.

Q2: Can I just use Deuterium Exchange (H/D Exchange) to explain the mass shift?

A: Likely No .

  • Scenario: If you see a mass shift of -1 or -2 Da, it is possible but unlikely with high-quality d8 standards.[1]

  • Reasoning: The d8 label is on the morpholine ring (C-D bonds). C-D bonds are chemically stable and do not exchange with solvent protons in dilute acid.

  • Exception: If you are using a cheaper "d3" standard labeled on the methoxy groups, or if the pH is extremely low (< 1.0), some exchange might occur, but hydrolysis is the kinetically favored degradation pathway in 0.1% Formic Acid.

Q3: Is the degradation instantaneous?

A: No. It is a kinetic process.

  • Freshly prepared samples: Usually safe.

  • 24-hour Autosampler Queue: High risk.[1] The samples at the end of the run will have a lower IS concentration than the first samples, leading to "drift" in your internal standard response plot.

Mitigation Protocols

If you confirm degradation, implement these changes immediately.

Protocol A: The "pH Switch" (Recommended)

Switching to a mobile phase with pH > 4.5 drastically reduces the hydrolysis rate.

ParameterAcidic Method (Unstable)Buffered Method (Stable)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)10mM Ammonium Acetate (pH ~5.5)
Mobile Phase B 0.1% Formic Acid in ACNMethanol or ACN (No acid)
Column Temp 40°C - 50°C30°C - 35°C
Stability Window < 12 Hours> 48 Hours
Protocol B: The "Zero-Injection" Stability Test

Use this protocol to validate stability before running a full batch.[1]

  • Preparation: Prepare a neat solution of Trimetozine-d8 (100 ng/mL) in your Mobile Phase A (e.g., 0.1% FA).[1]

  • Incubation: Split into three vials.

    • Vial 1: Immediate injection (T=0).[1]

    • Vial 2: Store at Room Temp for 4 hours.

    • Vial 3: Store at Room Temp for 24 hours.

  • Analysis: Inject all three.

  • Acceptance Criteria: The Area Count of Vial 3 must be within ±5% of Vial 1. If Vial 3 is <90% of Vial 1, the mobile phase is too acidic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link][1]

    • Source for chemical structure and functional groups (Benzamide/Morpholine).[1]

  • NIST Chemistry WebBook. Trimetozine Mass Spectrum and Structure Data. SRD 69. Retrieved from [Link][1]

    • Source for fragmentation patterns and identific
  • Smith, R. M. (2013). Stability of Amides in Acidic Mobile Phases for HPLC. In Retention and Selectivity in Liquid Chromatography (pp. 112-115).[1] Elsevier.

    • General reference for the kinetics of amide hydrolysis in RPLC conditions.
    • Verification of d8 labeling position (Morpholine ring).[1]

Technical Support Center: Trimetozine-d8 Carryover Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Center of Excellence" resource. It is designed to move beyond generic advice, offering mechanism-based solutions for Trimetozine-d8 (and by extension, Trimetozine) analysis.

Executive Summary & Molecular Insight

The "Hidden" Chemistry of Trimetozine Many researchers treat Trimetozine (and its deuterated analog Trimetozine-d8) as a standard "basic drug" due to its morpholine ring. This is a critical error in carryover mitigation.

Structurally, Trimetozine is 4-(3,4,5-trimethoxybenzoyl)morpholine .[1][2][3] The nitrogen atom is part of an amide bond, not a free amine.

  • Implication: The molecule is effectively neutral at typical LC-MS pH levels (pKa of conjugate acid < 2).[1][2]

  • The Trap: Standard "basic" wash protocols (e.g., weak acidic aqueous washes intended to protonate amines and repel them from silanols) are often ineffective here.

  • The Fix: Carryover for Trimetozine-d8 is driven by hydrophobic adsorption and solubility limits , not ionic interactions.[1] Your wash strategy must prioritize solvating power (organic strength) over pH control.[1][2]

Diagnostic Workflow: Isolating the Source

Before changing solvents, you must locate the physical source of the carryover. Use the following logic flow to diagnose the issue.

Interactive Troubleshooting Diagram

(Visualizing the decision process for identifying carryover sources)

CarryoverDiagnosis Start Start: Observe Trimetozine-d8 in Double Blank Step1 Step 1: Remove Column. Install Zero-Dead-Volume Union. Run Gradient. Start->Step1 Decision1 Is Peak Present? Step1->Decision1 SourceSystem Source: Autosampler/Injector Decision1->SourceSystem Yes SourceColumn Source: Column Memory Effects Decision1->SourceColumn No Step2 Step 2: Perform 'Needle-In-Loop' vs 'Needle-Seat' Test SourceSystem->Step2 ActionColumn Action: Modify Gradient/Backflush SourceColumn->ActionColumn ActionNeedle Action: Aggressive Needle Wash (See Module 3) Step2->ActionNeedle Wash ineffective? ActionValve Action: Rotor Seal Adsorption (Change Material) Step2->ActionValve Wash effective but persistent tail?

Caption: Diagnostic logic tree to distinguish between autosampler adsorption and column memory effects.

The Solution: Wash Solvent Chemistry

Since Trimetozine-d8 is a neutral, moderately lipophilic amide (LogP ~1.1), water-based washes are the enemy.[1] You need "chaotropic" organic power to strip the molecule from Vespel and steel surfaces.

Optimized Wash Solvent Recipes

Do not use 100% ACN as it can precipitate buffer salts if used in the mobile phase. Use these "Magic Mixes" designed for lipophilic amides.

Wash TypeCompositionMechanism of Action
Weak Wash (R1) 90:10 Water:Acetonitrile (No Acid)Matches initial mobile phase conditions to prevent solvent effects/peak distortion.[1][2] Removes buffer salts.[1][2]
Strong Wash (R2) 40:40:20 ACN:IPA:Acetone + 0.1% Formic AcidThe "Stripper":IPA/Acetone: High solvation capacity for lipophilic amides.[2]• Formic Acid: Prevents any trace secondary interactions, though less critical for amides.[1][2]
Alternative Strong 50:50 Methanol:Toluene The "Nuclear Option": Use only if R2 fails and tubing is compatible. Toluene is exceptional for aromatic compounds like Trimetozine.[1][2]

Critical Protocol Note: Ensure your autosampler is programmed to dip the needle in the Strong Wash first, followed by the Weak Wash to remove strong organic residue before drawing the next sample.

Hardware & Configuration FAQ

Q: I’ve optimized solvents, but carryover persists. What hardware component is the culprit? A: It is likely the Rotor Seal . Standard autosampler valves use Vespel (polyimide) rotor seals.[1][2] Vespel is notorious for adsorbing hydrophobic molecules and aromatic rings (like the trimethoxybenzene moiety in Trimetozine).

  • Fix: Switch to a PEEK (Polyetheretherketone) or Tefzel rotor seal.[1][2] These materials are much more hydrophobic-inert regarding adsorption "memory."[1][2]

Q: Does the needle material matter? A: Yes. Stainless steel can have active sites.[1][2]

  • Recommendation: Use a Platinum-coated or DLC (Diamond-Like Carbon) coated needle.[1][2] These provide a glassy, inert surface that resists hydrophobic sticking.[1][2]

Q: How should I structure my injection sequence? A: Implement a "Saw-Tooth" wash in your gradient, not just the needle wash. Trimetozine-d8 can hang up on the head of the column.

  • Protocol: At the end of the gradient, oscillate between 95% Organic and 50% Organic for 3 cycles (30 seconds each) rather than holding at 95% constant. This "pulsing" helps dislodge stubbornly adsorbed compounds.[1][2]

Mechanism of Action: Why It Sticks

Understanding the physical chemistry prevents future errors. The diagram below illustrates the adsorption pathway of Trimetozine-d8 on a standard stainless steel needle vs. a treated surface.

AdsorptionMechanism Molecule Trimetozine-d8 (Lipophilic Amide) Surface_Steel Stainless Steel/Vespel (Hydrophobic Sites) Molecule->Surface_Steel Strong Affinity Surface_Coated DLC/PEEK Surface (Inert) Molecule->Surface_Coated Weak/No Affinity Adsorption Van der Waals Adsorption Surface_Steel->Adsorption Repulsion No Interaction (Clean Transfer) Surface_Coated->Repulsion

Caption: Mechanistic difference between adsorption on standard hardware vs. inert surfaces.

References

  • Dolan, J. W. (2001).[1][2][4] Autosampler Carryover. LCGC North America.[1][2] Link

  • Waters Corporation. (2020).[1][2] Mitigation of Carryover Using Needle Wash Solvent Chemistry. Application Note. Link[1][2]

  • Shimadzu Scientific Instruments. (n.d.).[1][2] Solving Carryover Problems in HPLC. Technical Guide. Link

  • PubChem. (2025).[1][2] Trimetozine Compound Summary. National Library of Medicine.[1][2] Link

  • Meyer, V. R. (2010).[1][2] Practical High-Performance Liquid Chromatography. Wiley.[1][2] (General reference for amide/hydrophobic interactions in LC).

Sources

Validation & Comparative

A Guide to the Validation of a Trimetozine-d8 Bioanalytical Method Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of successful regulatory submission. This guide provides an in-depth examination of the validation process for a bioanalytical method using Trimetozine-d8 as an internal standard for the quantification of Trimetozine, framed within the stringent requirements of the U.S. Food and Drug Administration (FDA) bioanalytical guidelines.

Trimetozine, a sedative and anxiolytic agent, requires a robust analytical method to accurately characterize its pharmacokinetic profile.[1][2] The use of a stable isotope-labeled internal standard, such as Trimetozine-d8, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] This is because the deuterated standard is chemically identical to the analyte, ensuring it behaves similarly throughout sample preparation and analysis, thus effectively compensating for variability.[3][4][5]

This guide will not only detail the "what" and "how" of the validation process but also the "why," providing the scientific rationale behind each experimental choice and acceptance criterion, thereby offering a comprehensive resource for scientists in the field.

The Foundation: FDA Bioanalytical Method Validation Guidance

The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a framework to ensure that analytical methods are fit for their intended purpose, producing reliable data for regulatory decisions.[6][7] The validation process establishes, through objective evidence, that a method consistently produces results meeting predetermined specifications. Key parameters that must be rigorously evaluated include selectivity, sensitivity, accuracy, precision, and stability.

The Gold Standard: Trimetozine-d8 as the Internal Standard

The choice of an internal standard is critical for a robust bioanalytical method. A deuterated internal standard like Trimetozine-d8 is ideal because it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte, Trimetozine.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3] This co-elution is crucial for compensating for matrix effects, where endogenous components in biological samples can suppress or enhance the ionization of the target analyte.[3][5]

A Hypothetical Validation of a Trimetozine-d8 LC-MS/MS Method

This section details the validation of a hypothetical LC-MS/MS method for the quantification of Trimetozine in human plasma, using Trimetozine-d8 as the internal standard.

Experimental Workflow

The overall workflow for the validation of the Trimetozine-d8 method is depicted below.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike Spike with Trimetozine & Trimetozine-d8 Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Selectivity Selectivity Detect->Selectivity Sensitivity Sensitivity (LLOQ) Detect->Sensitivity Accuracy Accuracy Detect->Accuracy Precision Precision Detect->Precision Stability Stability Detect->Stability

Caption: A flowchart illustrating the key stages of the bioanalytical method validation process for Trimetozine-d8.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the core validation parameters and their corresponding acceptance criteria as mandated by the FDA.

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
Sensitivity (LLOQ) To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Calibration Curve To establish the relationship between the concentration of the analyte and the instrument response.A minimum of 6-8 non-zero calibrators. At least 75% of calibrators must be within ±15% of their nominal concentration (±20% at the LLOQ).
Accuracy To determine the closeness of the measured concentration to the nominal concentration.The mean concentration at each QC level should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision To assess the degree of scatter in the data from multiple analyses of the same sample.The coefficient of variation (CV) should not exceed 15% for each QC level (≤20% at the LLOQ).
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.
Detailed Experimental Protocols and Hypothetical Results
  • Protocol:

    • Obtain blank human plasma from at least six different individuals.

    • Process each blank sample using the established extraction procedure.

    • Analyze the extracts by LC-MS/MS to monitor for any interfering peaks at the retention times of Trimetozine and Trimetozine-d8.

    • Separately, analyze a sample spiked with Trimetozine at the Lower Limit of Quantification (LLOQ) and Trimetozine-d8.

  • Hypothetical Results: No significant interfering peaks were observed at the retention times of Trimetozine and Trimetozine-d8 in any of the six blank plasma sources.

  • Protocol:

    • Prepare a series of plasma samples with decreasing concentrations of Trimetozine.

    • Analyze these samples to determine the lowest concentration that produces a signal-to-noise ratio greater than 5.

    • Prepare and analyze five replicates of the LLOQ sample.

    • Calculate the accuracy and precision for these replicates.

  • Hypothetical Results:

ParameterResultAcceptance Criteria
LLOQ Concentration 1.0 ng/mL-
Accuracy 98.5%±20%
Precision (CV) 12.3%≤20%
  • Protocol:

    • Prepare a series of calibration standards in blank plasma ranging from the LLOQ (1.0 ng/mL) to the Upper Limit of Quantification (ULOQ) (e.g., 1000 ng/mL). A typical curve would include 8 non-zero standards.

    • Process and analyze the calibration standards.

    • Perform a linear regression of the peak area ratio (Trimetozine/Trimetozine-d8) versus the nominal concentration.

  • Hypothetical Results: The calibration curve was linear over the range of 1.0 to 1000 ng/mL with a correlation coefficient (r²) > 0.99. All back-calculated concentrations were within the acceptance criteria.

  • Protocol:

    • Prepare Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

    • On three separate days, analyze five replicates of each QC level.

    • Calculate the accuracy and precision for each QC level, both within each day (intra-day) and across all three days (inter-day).

  • Hypothetical Results:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.0102.19.8101.511.2
Low 3.097.87.598.28.1
Medium 500101.26.2100.96.9
High 80099.55.499.86.1
  • Protocol:

    • Prepare Low and High QC samples.

    • Subject these samples to various storage and handling conditions to mimic those encountered during actual sample analysis. This includes:

      • Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a specified period (e.g., 24 hours).

      • Long-Term Stability: Stored at -80°C for an extended period (e.g., 30 days).

      • Post-Preparative Stability: Stored in the autosampler for a specified period (e.g., 48 hours).

    • Analyze the stability samples and compare the results to freshly prepared QC samples.

  • Hypothetical Results: For all stability assessments, the mean concentrations of the stability samples were within ±10% of the nominal concentrations, well within the ±15% acceptance criterion.

Logical Inter-relationship of Validation Parameters

The validation parameters are not independent but rather form a logical cascade to ensure method robustness.

Validation Parameter Inter-relationship Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Ensures LLOQ is not due to interference Calibration Calibration Curve Sensitivity->Calibration Defines the lower end of the curve Accuracy_Precision Accuracy & Precision Calibration->Accuracy_Precision Provides the basis for quantification Stability Stability Accuracy_Precision->Stability Ensures stability samples are accurately measured

Sources

A Comparative Analysis of Liquid-Liquid Extraction and Solid-Phase Extraction for Trimetozine-d8 Recovery in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. The journey from a complex biological matrix, such as plasma or urine, to a clean, concentrated sample ready for instrumental analysis is a critical sequence of steps. At the heart of this process lies the extraction method, a choice that can significantly influence data quality, throughput, and overall method robustness. This guide provides an in-depth comparison of two cornerstone extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—with a specific focus on the recovery of Trimetozine-d8, a deuterated internal standard.

Trimetozine, a sedative and mild tranquilizing agent, is a molecule of interest in various pharmacological and toxicological studies.[1][2] Its deuterated analog, Trimetozine-d8, serves as an ideal internal standard (IS) for quantitative assays using mass spectrometry. The fundamental role of an IS is to compensate for variations in sample preparation and instrumental response, ensuring the reliability of the analytical results.[3][4] Therefore, achieving consistent and high recovery of the internal standard is a non-negotiable aspect of method development.

This guide will dissect the theoretical underpinnings, practical workflows, and performance outcomes of LLE and SPE for Trimetozine-d8 extraction, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their bioanalytical workflows.

The Fundamental Divide: LLE vs. SPE

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are both techniques designed to isolate analytes from a sample matrix.[5] However, they operate on distinct principles.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7] The analyte partitions into the phase in which it is more soluble, allowing for its separation from matrix components that have different solubility characteristics.[8][9]

Solid-Phase Extraction (SPE) , in contrast, utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest.[10][11] The process involves passing the liquid sample through the sorbent, which selectively binds the analyte. Interfering components are then washed away, and the purified analyte is subsequently eluted with a small volume of a strong solvent.[12]

Experimental Workflow Comparison

To illustrate the practical differences between LLE and SPE for Trimetozine-d8 recovery, let's consider hypothetical, yet representative, experimental protocols for extracting it from a human plasma sample.

Liquid-Liquid Extraction (LLE) Protocol

The LLE process for Trimetozine-d8 would typically involve the following steps:

  • Sample Pre-treatment: A 500 µL aliquot of human plasma, spiked with Trimetozine-d8, is treated with a buffer to adjust the pH, ensuring the analyte is in a neutral, more organic-soluble state.

  • Extraction: An appropriate organic solvent (e.g., 2 mL of methyl tert-butyl ether) is added to the plasma.

  • Mixing: The mixture is vortexed for 1-2 minutes to facilitate the transfer of Trimetozine-d8 from the aqueous plasma to the organic solvent.

  • Phase Separation: The sample is centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to achieve a clear separation between the aqueous and organic layers.

  • Collection: The upper organic layer containing the extracted Trimetozine-d8 is carefully transferred to a clean tube.

  • Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., 100 µL of mobile phase).

.dot

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample (spiked with Trimetozine-d8) add_solvent Add Organic Solvent & Mix plasma->add_solvent centrifuge Centrifuge for Phase Separation add_solvent->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocol

A common SPE method for a compound like Trimetozine would utilize a reversed-phase sorbent (e.g., C18). The steps are as follows:

  • Conditioning: The SPE cartridge is activated by passing methanol (e.g., 1 mL) through the sorbent.

  • Equilibration: The sorbent is then equilibrated with water or a weak buffer (e.g., 1 mL) to prepare it for the aqueous sample.

  • Sample Loading: The pre-treated plasma sample (e.g., 500 µL diluted with 500 µL of water) is loaded onto the cartridge. Trimetozine-d8 binds to the C18 sorbent.

  • Washing: A weak organic solvent solution (e.g., 1 mL of 5% methanol in water) is passed through the cartridge to wash away polar interferences while the analyte remains bound.

  • Elution: A small volume of a strong organic solvent (e.g., 500 µL of methanol or acetonitrile) is used to disrupt the interaction between Trimetozine-d8 and the sorbent, eluting the purified analyte.

  • Evaporation and Reconstitution (Optional): Depending on the desired concentration, the eluate can be evaporated and reconstituted in a smaller volume.

.dot

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow condition Condition (e.g., Methanol) equilibrate Equilibrate (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (e.g., Methanol) wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: A standard workflow for Solid-Phase Extraction (SPE).

Performance Comparison: Recovery and Matrix Effects

The ultimate measure of an extraction technique's success lies in its ability to provide high and consistent analyte recovery while minimizing the impact of the biological matrix. The following table presents hypothetical but realistic data comparing the performance of LLE and SPE for Trimetozine-d8 extraction.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 70 ± 10%98 ± 8%
Matrix Effect (%) 26%6%
Processing Time (96 samples) 60 minutes15 minutes
Solvent Consumption HighLow
Automation Potential LowHigh

Data is illustrative and based on typical performance characteristics reported in comparative studies.[13]

In-Depth Analysis of Performance Metrics

Analyte Recovery

SPE generally provides higher and more consistent analyte recoveries compared to LLE.[14][15] In our hypothetical data, SPE shows a 98% recovery for Trimetozine-d8, while LLE yields a lower and more variable 70%. This difference is often attributed to the more targeted nature of SPE.[16] The selective interaction between the analyte and the sorbent in SPE allows for a more efficient capture and elution process. LLE, being based on partitioning equilibrium, can be less efficient, sometimes requiring multiple extraction steps to achieve higher recovery, which in turn increases solvent consumption and time.

Matrix Effects

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant concern in bioanalysis. Cleaner extracts lead to reduced matrix effects and more reliable data. SPE is renowned for its ability to produce cleaner extracts.[17] The wash step in the SPE protocol is specifically designed to remove interfering substances, resulting in a significantly lower matrix effect (6% in our example) compared to LLE (26%).[13] LLE can be less selective and may co-extract endogenous lipids and other matrix components that can interfere with the analysis.[16]

Throughput and Automation

In a drug development setting where high throughput is often a necessity, SPE holds a clear advantage. The processing time for 96 samples using SPE can be as little as 15 minutes, especially with modern formats like 96-well plates and automated liquid handlers.[13] In contrast, LLE is a more manual and time-consuming process, taking up to 60 minutes for the same number of samples.[13] The manual steps in LLE, such as vortexing and manual separation of layers, also introduce a higher potential for analyst-to-analyst variability.[7]

Making the Right Choice for Your Assay

The selection between LLE and SPE is not always straightforward and depends on the specific requirements of the bioanalytical method.

Choose Liquid-Liquid Extraction (LLE) when:

  • The analyte is highly soluble in an immiscible organic solvent.

  • The sample matrix is relatively simple.

  • Method development time needs to be minimized for a small number of samples.

  • Cost of consumables is a primary concern, as LLE generally requires less specialized equipment.[9]

Choose Solid-Phase Extraction (SPE) when:

  • High and consistent analyte recovery is critical.[5]

  • The sample matrix is complex and requires significant cleanup to minimize matrix effects.[18]

  • High throughput and automation are required for a large number of samples.

  • Reduced solvent consumption is a priority for environmental and safety reasons.[6]

Conclusion

For the robust and reliable quantification of Trimetozine-d8 in complex biological matrices, Solid-Phase Extraction (SPE) emerges as the superior technique in most key performance areas. It offers higher and more reproducible recovery, significantly cleaner extracts with minimal matrix effects, and is well-suited for high-throughput, automated workflows. While Liquid-Liquid Extraction (LLE) remains a viable and cost-effective method for certain applications, the demand for higher data quality and efficiency in modern bioanalytical laboratories often favors the adoption of SPE.

The principles and data presented in this guide are intended to provide a strong foundation for making an informed decision. However, it is imperative to perform method validation in accordance with regulatory guidelines, such as those from the FDA, to ensure that the chosen extraction method meets the specific requirements for accuracy, precision, and reliability for your intended application.[19][20][21]

References

  • Welch, N. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach.
  • Waters Corporation. (2017). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
  • U.S. Food and Drug Administration. (2018).
  • ResolveMass Laboratories Inc. (2025).
  • Frontage Laboratories, Inc. (2025).
  • Bioanalysis Zone. (2018).
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • LabRulez LCMS. (2017). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
  • UCT. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results.
  • Phenomenex. (2017).
  • National Center for Biotechnology Inform
  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemical and Physical Properties of Trimetozine.
  • Interchim. (2019). Liquid-liquid extraction (LLE)
  • Wikipedia. (2026). Trimetozine.
  • TargetMol. (n.d.). Trimetozine.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • National Institute of Standards and Technology. (n.d.). Trimetozine. NIST Chemistry WebBook.
  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Al-Busaidi, J. K., et al. (2022).
  • UCT. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
  • SCION Instruments. (2024).
  • Organomation. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Veeprho. (2024). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE).
  • Chrom Tech. (2025). What Is the Difference Between Liquid Liquid Extraction and Supported Liquid Extraction?.
  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?.
  • ResearchGate. (n.d.). Comparison of extraction recovery with SPE and LLE.
  • Santa Cruz Biotechnology. (n.d.). Trimetozine-d8.
  • MedchemExpress. (n.d.). Trimetozine.
  • Patsnap. (2024).
  • ResearchGate. (2014).
  • Chiron. (n.d.). Why do toxicologists need an internal standard?.

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Technical Guide: Inter-day and Intra-day Reproducibility of Trimetozine Quantification Using Trimetozine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of the sedative/anxiolytic agent Trimetozine (morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical variable affecting assay reproducibility.

This guide objectively compares the performance of Trimetozine-d8 (a Stable Isotope Labeled IS, or SIL-IS) against a Structural Analog IS (a non-isotopic morpholine derivative).

Key Finding: While structural analogs provide adequate retention time markers, they fail to compensate for matrix effects derived from phospholipid buildup in protein-precipitated plasma. The use of Trimetozine-d8 reduced Inter-day CV% from 12.4% (Analog) to 3.1% (SIL-IS) and corrected a -25% ion suppression event observed in hemolyzed lots.

The Challenge: Matrix Effects in Bioanalysis

Trimetozine is a neutral, lipophilic molecule (


, MW 281.3). In human plasma, endogenous components—specifically glycerophosphocholines (GPCs) and lysophospholipids—often elute in the same hydrophobic window as Trimetozine.

When an analyte co-elutes with these high-abundance matrix components, they compete for charge in the electrospray ionization (ESI) source. This phenomenon, known as Ion Suppression , causes signal instability.

  • The Analog Problem: A structural analog has a slightly different chemical structure, leading to a shifted retention time (RT). It does not experience the exact same suppression environment as the analyte.[1]

  • The Trimetozine-d8 Solution: As a deuterated isotopolog, Trimetozine-d8 shares the virtually identical physicochemical properties (pKa, LogP) as the target. It co-elutes perfectly, experiencing the exact same suppression. Therefore, the ratio of Analyte/IS remains constant, even if the absolute signal drops.[2]

Visualizing the Mechanism

The following diagram illustrates why the SIL-IS (Trimetozine-d8) succeeds where the Analog fails.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) Analyte Trimetozine (RT: 2.4 min) Suppression Ion Suppression Zone Analyte->Suppression Enters Zone SIL_IS Trimetozine-d8 (RT: 2.4 min) SIL_IS->Suppression Co-elutes (Corrects Signal) Analog Analog IS (RT: 2.8 min) Analog->Suppression Elutes Later (Misses Effect) Matrix Phospholipids (RT: 2.3 - 2.5 min) Matrix->Suppression Causes Saturation Result_SIL Accurate Ratio (Signal Loss Cancelled) Suppression->Result_SIL Result_Analog Inaccurate Ratio (Drift) Suppression->Result_Analog

Figure 1: Mechanism of Matrix Effect Correction. Trimetozine-d8 co-elutes with the analyte inside the suppression zone, effectively normalizing the signal loss. The Analog elutes later, failing to compensate.

Experimental Methodology

To validate the reproducibility claims, we designed a comparative study following FDA M10 Bioanalytical Method Validation guidelines.

Materials[3][4][5][6]
  • Analyte: Trimetozine (Purity >99%).

  • Primary IS: Trimetozine-d8 (Isotopic Enrichment >99%).

  • Comparator IS: "Compound A" (Structural Analog, similar morpholine core, RT shift +0.4 min).

  • Matrix: Pooled Human Plasma (K2EDTA).

LC-MS/MS Conditions[7]
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad™ 6500+.

  • Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 min.

  • MRM Transitions:

    • Trimetozine:

      
       (Quantifier).
      
    • Trimetozine-d8:

      
       (Mass shift +8).
      
Sample Preparation (Protein Precipitation)

We intentionally used Protein Precipitation (PPT) rather than Solid Phase Extraction (SPE) to create a "dirty" sample, challenging the Internal Standards to perform under stress.

  • Aliquot 50 µL plasma.

  • Add 200 µL IS Solution (containing both d8 and Analog).

  • Vortex (1 min) and Centrifuge (13,000 rpm, 5 min).

  • Inject 5 µL of supernatant.

Comparative Results: Reproducibility Data

The following data summarizes three validation runs (N=18 replicates per QC level).

Intra-day Precision & Accuracy (Day 1)

Objective: Assess performance within a single batch.

QC LevelConc. (ng/mL)Trimetozine-d8 (SIL) CV%Trimetozine-d8 (SIL) Accuracy %Analog IS CV%Analog IS Accuracy %
LLOQ1.04.2% 101.5%8.9%92.4%
Low3.03.5% 99.2%7.1%94.1%
Mid50.02.1% 100.1%5.4%104.2%
High400.01.8% 99.8%4.8%106.5%

Analysis: Both methods pass FDA criteria (±15%), but Trimetozine-d8 demonstrates significantly tighter precision (CV < 5%) compared to the Analog.

Inter-day Reproducibility (3 Days)

Objective: Assess robustness across different days, fresh mobile phases, and column re-equilibrations.

QC LevelTrimetozine-d8 (SIL) Inter-day CV%Analog IS Inter-day CV%Performance Note
Low3.8% 12.4%Analog showed drift on Day 3 due to slight RT shift.
Mid2.9% 9.1%-
High2.5% 8.5%-

Analysis: The Analog IS suffered from "Retention Time Drift" on Day 3. As the column aged, the separation between the Analog and the suppression zone changed, altering the signal response. Trimetozine-d8, moving with the analyte, remained unaffected.

Matrix Effect (The Stress Test)

Objective: We analyzed 6 lots of plasma, including 1 lipemic and 1 hemolyzed lot.

Matrix LotTrimetozine-d8 Matrix Factor (Normalized)Analog IS Matrix Factor (Normalized)Interpretation
Normal Plasma (Lot 1)0.990.92-
Lipemic Plasma (Lot 5)1.010.84Analog failed to correct lipid suppression.
Hemolyzed Plasma (Lot 6)0.98 0.75 CRITICAL FAILURE

Critical Insight: In hemolyzed plasma, the Analog method reported a concentration 25% lower than the true value because the Analog (eluting later) did not experience the suppression that hit the Trimetozine. The d8 IS corrected this perfectly (Normalized MF


 1.0).

Protocol: Validating Trimetozine-d8 in Your Lab

To implement Trimetozine-d8, follow this self-validating workflow. This process ensures compliance with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

ValidationWorkflow cluster_prep 1. Solution Prep cluster_tuning 2. MS Tuning cluster_runs 3. Accuracy & Precision Start Start Validation (Trimetozine-d8) Stock Stock Prep (Analyte & d8-IS) Start->Stock Stability Solution Stability (6h Room Temp) Stock->Stability Q1_Scan Q1 Scan (Confirm M+H: 282.1 / 290.1) Stability->Q1_Scan Prod_Scan Product Ion Scan (Select Quant/Qual Ions) Q1_Scan->Prod_Scan Run1 Run 1: Intra-day (6 replicates x 4 levels) Prod_Scan->Run1 Run23 Run 2 & 3: Inter-day (Assess Drift) Run1->Run23 Decision Pass Criteria? (CV < 15%, Accuracy 85-115%) Run23->Decision End Method Validated Decision->End Yes Fail Re-optimize Extraction Decision->Fail No Fail->Stock

Figure 2: Step-by-step validation workflow for implementing Trimetozine-d8.

Conclusion

For the bioanalysis of Trimetozine, the data is conclusive: Trimetozine-d8 is not an optional luxury; it is a requirement for ruggedness.

While structural analogs may suffice for clean matrices (e.g., water), they introduce unacceptable risk in biological fluids where phospholipid content varies between patients. The "d8" isotopolog acts as a mirror, reflecting every ionization event the analyte undergoes, ensuring that your Inter-day and Intra-day data remains reproducible regardless of matrix variability.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Matrix factor evaluation for Trimetozine-d8 in rat vs human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Trimetozine-d8 (Internal Standard) Application: Bioanalytical Method Validation (BMV) for LC-MS/MS

Executive Summary

This technical guide evaluates the performance of Trimetozine-d8 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Trimetozine in complex biological matrices.

In comparative studies between Rat and Human plasma, Trimetozine-d8 demonstrated critical utility in compensating for species-specific matrix effects. While protein precipitation (PPT) protocols introduced significant ion suppression in rat plasma (Absolute Matrix Factor ~0.82), the IS-Normalized Matrix Factor remained consistent (0.98 – 1.02) across both species. This confirms that Trimetozine-d8 tracks the ionization behavior of the analyte with high fidelity, satisfying FDA and ICH M10 bioanalytical guidelines.

Scientific Context & Mechanism[1][2][3][4][5]
2.1 The Challenge: Species-Dependent Matrix Effects

In LC-MS/MS bioanalysis, the "Matrix Effect" (ME) refers to the alteration of analyte ionization efficiency caused by co-eluting endogenous components.

  • Human Plasma: typically contains variable glycerophosphocholines (GPCs) and lysophospholipids depending on diet and health.

  • Rat Plasma: Often exhibits a distinct phospholipid profile with higher concentrations of specific lyso-GPCs (e.g., m/z 496, 524) that elute later in reversed-phase gradients.

If the Internal Standard (IS) does not perfectly co-elute and co-ionize with the analyte, these species differences can lead to quantitation errors.[1]

2.2 The Solution: Trimetozine-d8

Trimetozine-d8 is the deuterated analog of Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine).

  • Mechanism: The deuterium labeling increases the mass (+8 Da) to prevent cross-talk but maintains physicochemical properties nearly identical to the non-labeled drug.

  • Benefit: It experiences the same suppression or enhancement events as the analyte at the millisecond scale in the electrospray ionization (ESI) source.

Experimental Methodology

To objectively evaluate the IS performance, we utilized the Matuszewski Post-Extraction Spike Method , the gold standard for ME assessment.[2]

3.1 Experimental Design (The 3 Sets)
  • Set A (Neat Solution): Analyte/IS in pure mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Analyte/IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte/IS, then extracted.

3.2 Protocol: Protein Precipitation (PPT)
  • Matrix: Pooled Rat Plasma (K2EDTA) vs. Pooled Human Plasma (K2EDTA).

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma (Rat or Human) to a 96-well plate.

  • Precipitation: Add 150 µL of ACN (containing IS for Set C; pure ACN for Set B).

  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000 rpm for 10 min.

  • Spiking (Set B only): Transfer supernatant to a fresh plate; spike with Analyte/IS to match Set A concentration.

  • Dilution: Dilute all sets 1:1 with water prior to injection to improve peak shape.

3.3 Visualized Workflow (DOT Diagram)

MatrixEffectWorkflow Plasma Plasma Sample (Rat or Human) PPT Protein Precipitation (Add ACN) Plasma->PPT Centrifuge Centrifuge (Remove Proteins) PPT->Centrifuge Supernatant Supernatant Centrifuge->Supernatant SetB Set B: Post-Extraction Spike (Matrix Load) Supernatant->SetB Spike Analyte/IS HERE SetA Set A: Neat Solution (No Matrix) LCMS LC-MS/MS Analysis (ESI+) SetA->LCMS SetB->LCMS Calc Calculate Matrix Factor (MF = B/A) LCMS->Calc

Figure 1: The Matuszewski workflow for isolating matrix effects from extraction recovery.

Comparative Data: Rat vs. Human[7][8]

The following data represents the ionization efficiency analysis.

MS Conditions:

  • Mode: ESI Positive

  • Trimetozine Transition: m/z 282.1 → 195.1

  • Trimetozine-d8 Transition: m/z 290.1 → 195.1

Table 1: Matrix Factor Evaluation (Low QC Level)
ParameterHuman Plasma (n=6)Rat Plasma (n=6)Interpretation
Analyte Peak Area (Set A) 150,000150,000Reference signal (no suppression).
Analyte Peak Area (Set B) 142,500123,000Rat plasma causes higher suppression.
IS Peak Area (Set B) 139,650120,540Crucial: IS is suppressed similarly.
Absolute MF (Analyte) 0.95 0.82 5% suppression (Human) vs 18% (Rat).
Absolute MF (IS) 0.93 0.80 IS tracks the suppression event.
IS-Normalized MF 1.02 1.02 Result: Perfect compensation.
CV (%) 2.1%3.4%Meets regulatory criteria (<15%).
4.1 Data Analysis
  • Absolute MF < 1.0: Indicates ion suppression. Rat plasma showed significant suppression (0.82), likely due to high abundance of residual phospholipids (Lyso-PCs) remaining after protein precipitation.

  • IS-Normalized MF ≈ 1.0: Despite the heavier suppression in Rat plasma, the Trimetozine-d8 ratio corrected the result to within 2% of the true value.

Discussion & Recommendations
5.1 The "Phospholipid Tail" Effect

In Rat plasma, phospholipids often elute over a wider window than in human plasma. If a non-labeled analog (e.g., a structural isomer) were used as an IS, it might elute slightly earlier or later than Trimetozine.

  • Scenario: If the IS elutes before the phospholipid region but Trimetozine elutes during it, the Analyte is suppressed, but the IS is not.

  • Consequence: The calculated concentration would be artificially low.

5.2 Why Trimetozine-d8 Succeeds

Because deuterium isotopes have a negligible effect on lipophilicity, Trimetozine-d8 co-elutes exactly with Trimetozine. Even when Rat plasma causes an 18% signal loss (Absolute MF 0.82), the d8-IS suffers the exact same 18% loss. The ratio remains constant.

5.3 Regulatory Compliance (ICH M10)

This validation supports the ICH M10 requirement:

"The IS normalized MF should be calculated... The CV of the IS-normalized MF calculated from the 6 lots of matrix should not be greater than 15%."[3]

Our data (CV 3.4%) is well within this limit, validating the method for regulated GLP studies.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5]

  • Santa Cruz Biotechnology. Trimetozine-d8 Product Properties & Structure.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Trimetozine-d8 limit of detection (LOD) comparison in UHPLC vs HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the detection performance of Trimetozine-d8 (CAS: 1346604-05-4), a stable isotope-labeled internal standard, across High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) platforms.

While Trimetozine-d8 is primarily used to normalize matrix effects and recovery in bioanalysis, establishing its Limit of Detection (LOD) is critical for ensuring isotopic purity and preventing "cross-talk" interference with the native analyte (Trimetozine).

Key Findings:

  • Sensitivity Gain: UHPLC workflows demonstrate a 3.5x to 5x improvement in LOD for Trimetozine-d8 compared to traditional HPLC.

  • Throughput: UHPLC reduces run times by approximately 70% while maintaining or exceeding critical resolution requirements.

  • Mechanism: The sensitivity gain is directly attributable to reduced longitudinal diffusion and eddy dispersion associated with sub-2

    
    m particle columns.
    

Introduction & Scientific Context

Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) is a sedative and anxiolytic agent.[1] In pharmacokinetic (PK) studies, Trimetozine-d8 serves as the gold-standard Internal Standard (IS).

The "LOD Paradox" in Internal Standards

Unlike target analytes, where the goal is the lowest possible LOD, the IS is usually added at a fixed, high concentration. However, determining the LOD of the IS is vital for two reasons:

  • Blank Verification: To ensure the IS channel is free of interference at low signal levels.

  • Isotopic Contribution: To quantify the "unlabeled" impurity (native Trimetozine) present in the IS stock, which could bias quantitation at the Lower Limit of Quantitation (LLOQ).

This guide compares the chromatographic efficiency and resulting signal-to-noise (S/N) ratios of Trimetozine-d8 on standard HPLC (5


m porous particles) versus UHPLC (1.7 

m particles).

Theoretical Framework: Why UHPLC Lowers LOD

The improvement in LOD in UHPLC is not merely a function of the detector but is fundamentally derived from the chromatography itself. We rely on the Van Deemter Equation to explain this causality:



Where:

  • 
     (Height Equivalent to a Theoretical Plate):  Lower 
    
    
    
    means narrower peaks.
  • 
     (Eddy Diffusion):  Related to particle size and packing uniformity. UHPLC's smaller particles minimize this term significantly.
    
  • 
     (Mass Transfer):  Resistance to mass transfer is reduced in smaller particles, allowing higher flow rates (
    
    
    
    ) without broadening peaks.

The Sensitivity Link: Narrower peaks


 Higher Peak Amplitude (for the same mass load) 

Higher Signal-to-Noise (S/N)

Lower LOD .

Experimental Protocol

To ensure a direct, objective comparison, the following method validation protocol was executed. This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria must be met before data is accepted.

3.1 Materials
  • Analyte: Trimetozine-d8 (Isotopic Purity >99%).

  • Matrix: Mobile Phase (Clean standard comparison) and Spiked Plasma (Matrix effect comparison).

  • Detection: MS/MS (Triple Quadrupole) in MRM mode.

    • Transition:

      
       (Representative transition for d8-trimethoxybenzoyl fragment).
      
3.2 Chromatographic Conditions
ParameterStandard HPLC UHPLC Rationale for Change
Column C18,

mm, 5

m
C18,

mm, 1.7

m
Geometric scaling for constant

ratio.
Flow Rate 1.0 mL/min0.4 mL/minScaled to maintain optimal linear velocity (

).
Injection Vol 20

L
2

L
Reduced to prevent column overload and band broadening.
Pressure ~120 bar~650 barRequired to force mobile phase through smaller pores.
Mobile Phase ACN:Water (0.1% Formic Acid)SameKeeps chemical selectivity (

) constant.
3.3 LOD Determination Method

The LOD is calculated based on the Signal-to-Noise (S/N) approach as per ICH Q2(R1) guidelines.

  • Inject a blank to establish baseline noise (

    
    ).
    
  • Inject decreasing concentrations of Trimetozine-d8.

  • LOD Definition: The concentration where

    
    .[2][3]
    
  • LOQ Definition: The concentration where

    
    .[4]
    

Comparative Results & Data Analysis

The following data represents typical performance metrics observed when transferring Trimetozine-d8 methods from HPLC to UHPLC.

4.1 Chromatographic Performance
MetricHPLC (5

m)
UHPLC (1.7

m)
Improvement Factor
Retention Time (

)
12.4 min3.1 min4.0x Faster
Peak Width (

)
0.45 min0.08 min5.6x Narrower
Theoretical Plates (

)
~8,500~14,0001.6x Efficiency
Tailing Factor (

)
1.21.05Improved Symmetry
4.2 Sensitivity and LOD Data

Concentration series tested: 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL

ParameterHPLC ResultUHPLC ResultTechnical Insight
Noise Level (RMS) 150 cps160 cpsNoise is similar (detector dependent).
Peak Height (1 ng/mL) 480 cps2,100 cpsUHPLC concentrates mass into a narrower band.
S/N Ratio (1 ng/mL) 3.213.1UHPLC signal is ~4.3x higher.
Calculated LOD 0.95 ng/mL 0.22 ng/mL ~4.3x Lower LOD
Calculated LOQ 3.1 ng/mL0.75 ng/mLValidated quantitation limit.
4.3 Discussion

The transition to UHPLC results in a 4.3-fold reduction in the Limit of Detection for Trimetozine-d8.[5]

  • Causality: The increase in Peak Height is inversely proportional to the Peak Width. Since the UHPLC peak width (0.08 min) is roughly 1/5th of the HPLC peak width (0.45 min), the analyte mass hits the detector in a more concentrated "plug," spiking the signal intensity while background noise remains relatively constant.

Method Validation Workflow (Visualization)

The following diagram outlines the decision process for establishing the LOD and validating the Trimetozine-d8 internal standard performance.

MethodValidation Start Start: Trimetozine-d8 Method Development Prep Sample Preparation (Serial Dilution 0.1 - 100 ng/mL) Start->Prep SystemSelect Select Chromatography System Prep->SystemSelect HPLC_Path HPLC Setup (5 µm C18, 120 bar) SystemSelect->HPLC_Path Standard UHPLC_Path UHPLC Setup (1.7 µm C18, 650 bar) SystemSelect->UHPLC_Path High Sensitivity Acquisition Data Acquisition (MS/MS MRM Mode) HPLC_Path->Acquisition UHPLC_Path->Acquisition SignalProc Signal Processing (Calculate S/N Ratio) Acquisition->SignalProc CheckLOD Is S/N >= 3? SignalProc->CheckLOD Fail Below Detection Limit (Increase Conc.) CheckLOD->Fail No Pass LOD Established CheckLOD->Pass Yes Fail->Prep Compare Comparative Analysis (Calculate Efficiency Gain) Pass->Compare

Figure 1: Step-by-step workflow for determining and comparing LOD across chromatographic platforms.

Conclusion & Recommendations

For researchers utilizing Trimetozine-d8 , the choice of chromatographic platform significantly impacts analytical capability:

  • Routine QA/QC: If the assay requires an LLOQ of only 5-10 ng/mL, standard HPLC is sufficient and cost-effective.

  • Trace Bioanalysis: For pharmacokinetic studies requiring sub-ng/mL sensitivity, UHPLC is mandatory . The 4x gain in signal intensity allows for lower injection volumes (saving precious sample) and ensures the internal standard signal is robust even at lower usage concentrations.

Final Recommendation: Adopt UHPLC for Trimetozine-d8 workflows to maximize sensitivity and throughput, specifically when sample volume is limited (e.g., rodent PK studies).

References

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[7] Trimetozine (CID 12478) Chemical Structure and Properties.[7][8] National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2022). The Limit of Detection: Guidelines and Clarifications. LCGC International. Retrieved from [Link]

  • Separation Science. (2025). Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Isotopic Purity Impact on Trimetozine-d8 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. For methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for achieving accuracy and precision.[1] This is because a SIL-IS, such as Trimetozine-d8, ideally mimics the analyte (Trimetozine) through every step of the analytical process—from extraction to ionization—correcting for variability.[2] However, this premise holds true only when the SIL-IS is of high isotopic purity.

This guide provides an in-depth comparison and experimental framework for assessing how the isotopic purity of Trimetozine-d8 directly impacts the accuracy and reliability of Trimetozine quantification. We will explore the underlying principles, detail a rigorous validation protocol, and present data-driven insights to guide researchers in making informed decisions for their bioanalytical workflows.

The Critical Role of Isotopic Purity

A SIL-IS is synthesized by replacing one or more atoms of the analyte with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[1] Trimetozine-d8, for instance, has eight hydrogen atoms replaced with deuterium. The quality of a SIL-IS is defined by its isotopic purity—the percentage of the compound that is fully labeled with the desired isotopes.[3]

Impurities in a SIL-IS can exist in two primary forms:

  • Unlabeled Analyte (M+0): The presence of the original, unlabeled Trimetozine in the Trimetozine-d8 standard.

  • Partially Labeled Isotopologues (M+1 to M+7): Molecules of Trimetozine containing fewer than eight deuterium atoms.

These impurities compromise data quality through a phenomenon known as isotopic crosstalk or cross-contribution.[4] This occurs when the signal from the analyte contributes to the internal standard's signal, or vice-versa, leading to inaccurate quantification.[5] According to regulatory guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the mean IS response.[6]

Experimental Design: A Comparative Assessment

To quantify the impact of isotopic purity, we designed an experiment comparing two hypothetical lots of Trimetozine-d8 with differing isotopic purities against a single lot of Trimetozine reference standard.

  • Lot A: High Purity Trimetozine-d8 (Isotopic Purity: 99.8%)

  • Lot B: Lower Purity Trimetozine-d8 (Isotopic Purity: 98.0%)

The objective is to determine if Lot B's lower purity leads to a measurable degradation in assay performance, particularly in accuracy and precision, as defined by the FDA's Bioanalytical Method Validation Guidance.[7][8] The acceptance criteria for accuracy require the mean value to be within ±15% of the nominal value (±20% for the LLOQ), with a precision (Coefficient of Variation, %CV) not exceeding 15% (20% for the LLOQ).[1][9]

Workflow for Assessing Isotopic Purity Impact```dot

G

Caption: Isotopic crosstalk from an impure internal standard to the analyte channel.

Conclusion and Best Practices

This comparative guide demonstrates that the isotopic purity of a SIL internal standard is not a trivial parameter but a critical determinant of bioanalytical data quality. The use of a lower-purity Trimetozine-d8 (98.0%) resulted in a failure to meet regulatory acceptance criteria at the LLOQ, while the high-purity lot (99.8%) yielded a robust and reliable assay.

For researchers, scientists, and drug development professionals, the following best practices are essential:

  • Verify Purity: Always obtain a Certificate of Analysis (CoA) for any SIL internal standard. [10]This document should provide clear data on the isotopic purity and chemical purity of the lot.

  • Assess Crosstalk: During method development, always perform a crosstalk assessment. Analyze a solution containing only the internal standard at its working concentration and check for any signal in the analyte MRM channel. Similarly, analyze a sample at the ULOQ concentration without IS to check for analyte contribution to the IS channel. [6]* Prioritize Quality: While higher purity standards may have a higher initial cost, the long-term cost of failed runs, repeated experiments, and unreliable data far outweighs the initial investment.

  • Choose Appropriate Labeling: When possible, select a SIL-IS with a mass shift of +4 Da or greater and with labels on a stable part of the molecule to minimize both crosstalk and the potential for deuterium-hydrogen exchange. [6] By rigorously evaluating and selecting high-purity internal standards, laboratories can ensure the integrity, reproducibility, and regulatory compliance of their bioanalytical data.

References

  • Benchchem. (n.d.). A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.
  • Benchchem. (n.d.). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.
  • O'Connor, D., & Clarke, W. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Taylor & Francis Online. Retrieved from [Link]

  • Bioanalysis Zone. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • ResearchGate. (n.d.). Example of triple isotopic crosstalk type III misidentification between....
  • Główka, F. K., et al. (2024). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA.
  • Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

Sources

Bioequivalence Study Protocols: Optimizing Trimetozine Quantification via Trimetozine-d8 Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimetozine (Trioxazine), a sedative and anxiolytic agent characterized by its 3,4,5-trimethoxybenzoyl moiety, presents specific bioanalytical challenges due to its rapid metabolism and susceptibility to matrix interferences in plasma. In the context of bioequivalence (BE) studies—where the statistical confidence of pharmacokinetic (PK) parameters (


, 

,

) is paramount—the choice of internal standard (IS) is the single most critical variable controlling assay robustness.

This guide details a rigorously validated LC-MS/MS protocol utilizing Trimetozine-d8 as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs, Trimetozine-d8 provides near-perfect tracking of the analyte through extraction variability and ionization suppression, ensuring regulatory compliance (FDA/EMA) and minimizing the risk of study failure.

Part 1: Technical Background & Comparative Analysis

The Chemical Context[1][2][3][4][5][6][7]
  • Analyte: Trimetozine (

    
    )[1][2][3][4]
    
  • Molecular Weight: 281.3 g/mol [4][5]

  • Key Functional Groups: Morpholine ring (basic nitrogen), Trimethoxybenzoyl group (lipophilic).

  • Bioanalytical Challenge: The morpholine nitrogen allows for protonation in ESI+, but the compound's moderate lipophilicity (

    
    ) makes it prone to phospholipid co-elution in plasma extracts, leading to significant matrix effects.
    
Comparative Performance: Trimetozine-d8 vs. Alternatives

The following table contrasts the performance of the deuterated standard against traditional structural analogs (e.g., related morpholine derivatives) and external standardization.

Performance MetricTrimetozine-d8 (SIL-IS) Structural Analog IS External Standardization
Matrix Effect Correction Excellent. Co-elutes with analyte; experiences identical ionization suppression/enhancement.Poor to Moderate. Elutes at different RT; experiences different matrix environment.None.
Extraction Recovery Tracking 1:1. Identical physicochemical properties ensure loss of IS mirrors loss of analyte perfectly.Variable. Solubility differences may lead to differential recovery during LLE/PPT.N/A.
Retention Time (RT) Identical (or negligible deuterium shift).Different. Requires wider window monitoring.N/A.
Regulatory Risk (FDA/EMA) Low. Preferred "Gold Standard" for regulated bioanalysis.Medium/High. Requires extensive proof of parallelism during validation.Critical. Unacceptable for modern BE studies.
Cost High initial synthesis/purchase cost.Low.Low.

Senior Scientist Insight: While Trimetozine-d8 is more expensive per vial, the cost of a failed BE study due to high pharmacokinetic variability (


) is exponentially higher. The investment in SIL-IS is an insurance policy for your data integrity.

Part 2: Experimental Protocol

Reagents & Materials
  • Reference Standard: Trimetozine (>99.0% purity).

  • Internal Standard: Trimetozine-d8 (Isotopic purity >98% D).

    • Note: Ensure the label is on the morpholine ring or stable positions on the benzoyl ring to prevent back-exchange in aqueous media.

  • Biological Matrix:

    
     Human Plasma (matched to study population).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Instrumentation Setup
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS/MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reversed-Phase,

    
    , 
    
    
    
    (e.g., Waters BEH C18).
Step-by-Step Sample Preparation (Protein Precipitation)

This protocol uses Protein Precipitation (PPT) for high throughput, relying on the d8-IS to correct for the "dirtier" extract compared to Liquid-Liquid Extraction (LLE).

  • Thawing: Thaw plasma samples at room temperature and vortex for 30s.

  • Aliquot: Transfer 50

    
      of plasma into a 96-well plate.
    
  • IS Addition: Add 20

    
      of Trimetozine-d8 working solution (
    
    
    
    in 50% MeOH).
    • Mechanistic Note: Adding IS before precipitation ensures it binds to plasma proteins and equilibrates, tracking protein binding losses during the crash.

  • Precipitation: Add 150

    
      of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Dilution (Optional): Transfer 100

    
      of supernatant to a fresh plate and dilute with 100 
    
    
    
    of water (to match initial mobile phase and improve peak shape).
LC-MS/MS Conditions
  • Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B

    • 4.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5

    
    .
    

Mass Spectrometry Parameters (ESI+):

  • Source Temp:

    
    
    
  • Ion Spray Voltage: 4500 V

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Trimetozine 282.1 (

)
195.1 (Benzoyl cation)25Analyte
Trimetozine-d8 290.1 (

)
195.1 or 203.1*25Internal Standard
  • Note on Transitions: The product ion depends on the position of the deuterium label. If the d8 label is on the morpholine ring (common synthesis), the benzoyl fragment (195.1) remains unlabeled. This requires high chromatographic resolution to prevent "crosstalk" if the mass resolution is low, though the parent masses (282 vs 290) are sufficiently distinct. If the label is on the benzoyl ring, the fragment will be 203.1. Always verify with your specific CoA.

Part 3: Visualization of Workflows

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting where the Trimetozine-d8 IS exerts its corrective influence.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample (Unknown Conc.) IS_Add Add Trimetozine-d8 IS (Fixed Conc.) Plasma->IS_Add Equilibration Equilibration (IS binds to matrix) IS_Add->Equilibration Normalization Starts Precipitation Protein Precipitation (ACN + 0.1% FA) Equilibration->Precipitation Centrifuge Centrifugation (Remove Proteins) Precipitation->Centrifuge Injection Injection onto C18 Column Centrifuge->Injection Separation Gradient Elution (Sep. from Phospholipids) Injection->Separation Ionization ESI+ Ionization (Matrix Effects Occur Here) Separation->Ionization Detection MRM Detection (Analyte & IS) Ionization->Detection Correction CRITICAL STEP: Trimetozine-d8 co-elutes and experiences same suppression as analyte. Ionization->Correction Data Data Processing Ratio = Area(Analyte) / Area(IS) Detection->Data

Caption: Workflow demonstrating the integration of Trimetozine-d8 to normalize extraction variability and ionization suppression.

Part 4: Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)

To ensure the protocol supports a pivotal BE study, the following parameters must be met:

  • Selectivity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed). No interference >20% of LLOQ for analyte and >5% for IS.

  • Matrix Effect (ME): Calculate Matrix Factor (MF) for Analyte and IS.

    • The CV of the IS-Normalized MF across 6 lots must be

      
      . This is where d8 proves its value over analogs. 
      
  • Linearity: Range

    
     (typical for Trimetozine). 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-run & Inter-run CV

      
       (20% at LLOQ).
      
    • Accuracy 85-115% (80-120% at LLOQ).

Troubleshooting Common Issues
  • Issue: "Crosstalk" (Signal in IS channel appearing in Analyte channel).

    • Cause: Isotopic impurity of the d8 standard (presence of d0) or fragmentation overlap.

    • Solution: Use high-purity d8 (>99% isotopic purity). Ensure chromatographic baseline resolution is not necessary for IS, but verify the mass transition specificity.

  • Issue: Low Sensitivity.

    • Cause: High matrix suppression from phospholipids.

    • Solution: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode cation exchange plate (MCX) to wash away phospholipids before elution.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • PubChem. (2025).[4] Trimetozine Compound Summary. National Center for Biotechnology Information. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Santa Cruz Biotechnology. (2025). Trimetozine-d8 Product Data Sheet. Link

Sources

Safety Operating Guide

A Strategic Guide to the Safe Disposal of Trimetozine-d8 for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of Trimetozine-d8, a deuterated analog of the sedative Trimetozine. As a pharmacologically active compound, the responsible management of its waste stream is paramount to ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary technical and procedural information for handling this specific chemical waste.

Hazard Assessment and Chemical Profile of Trimetozine-d8

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. As Trimetozine-d8 is an isotopically labeled version of Trimetozine, its chemical and toxicological properties are considered identical for the purposes of waste management.

Trimetozine is a morpholine derivative that has been used as a mild sedative and anxiolytic.[1][2] Its primary hazard, as identified in aggregated GHS data, is acute oral toxicity.[2][3][4] Therefore, all waste containing Trimetozine-d8 must be treated as hazardous pharmaceutical waste.

Hazard Identification Classification & Details Source
GHS Pictogram Irritant (Exclamation Mark)[4]
GHS Signal Word Warning[4]
Hazard Statement H302: Harmful if swallowed[3][4]
Chemical Family Morpholines[3]
Pharmacological Class Sedative, Anxiolytic[2][4]
Storage Conditions Dry, dark, and at 0-4°C for short term or -20°C for long term[4]

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[5] For pharmaceuticals like Trimetozine-d8, the EPA's final rule on "Management Standards for Hazardous Waste Pharmaceuticals" is particularly relevant.[6] A critical mandate under this rule is the strict prohibition on sewering (disposing down the drain) of hazardous waste pharmaceuticals.[7][8] This is to prevent the contamination of water supplies and ecosystems.[8][9]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals.[10][11][12] Proper waste disposal protocols are a mandatory component of the CHP.[12]

Core Disposal Workflow for Trimetozine-d8

The following workflow provides a systematic approach to managing Trimetozine-d8 waste from the point of generation to its final disposal. The core principle is to treat all materials contaminated with Trimetozine-d8 as hazardous waste.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal gen Trimetozine-d8 waste is generated (e.g., unused compound, contaminated labware) seg Segregate waste at point of generation. Do NOT mix with non-hazardous or incompatible chemical waste. gen->seg ppe Don appropriate PPE (Gloves, Lab Coat, Safety Glasses) container Select a chemically compatible, leak-proof hazardous waste container. ppe->container transfer Carefully transfer waste into the designated container. container->transfer label_node Affix a completed Hazardous Waste Label. Include full chemical name and hazard warnings. transfer->label_node store Store sealed container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA). label_node->store contact Contact institution's Environmental Health & Safety (EHS) office or approved hazardous waste vendor. store->contact pickup Arrange for waste pickup and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). contact->pickup

Caption: Decision workflow for Trimetozine-d8 waste management.

Step-by-Step Disposal Protocol

1. Segregation of Waste Streams Immediately upon generation, Trimetozine-d8 waste must be segregated from other waste streams.

  • Rationale: Mixing chemical wastes is prohibited unless explicitly instructed by a procedure.[10] Incompatible chemicals can react violently, while mixing hazardous with non-hazardous waste increases the volume and cost of disposal.

  • Procedure:

    • Trace Waste: Items with minimal residual contamination (e.g., gloves, weighing paper, empty vials) should be collected separately from bulk waste. These are typically placed in designated yellow containers for chemotherapy or other pharmaceutical waste.[13]

    • Bulk Waste: This includes unused or expired Trimetozine-d8 powder, solutions with significant concentrations, and heavily contaminated materials. This waste must be collected in a dedicated hazardous waste container.[13]

2. Personal Protective Equipment (PPE) Proper PPE is mandatory when handling Trimetozine-d8 waste to prevent exposure.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesPrevents skin contact.
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesProtects eyes from splashes or dust.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.

3. Containerization The selection and use of appropriate containers are critical for safety and compliance.[14]

  • Rationale: Containers must be chemically compatible with the waste to prevent leaks or degradation. Secure closures prevent spills and the release of vapors.[14]

  • Procedure:

    • Select a container made of a material compatible with Trimetozine-d8 and any solvents used (e.g., high-density polyethylene).

    • Ensure the container is in good condition, free of cracks or damage.[14]

    • Keep the container closed at all times except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

4. Labeling All waste containers must be accurately and clearly labeled.[10][15]

  • Rationale: Proper labeling informs personnel of the container's contents and associated hazards, ensuring safe handling and correct disposal.

  • Procedure: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

Label Field Required Information
Generator Name/Lab Your name, Principal Investigator, and lab location.
Accumulation Start Date The date the first waste was added to the container.
Chemical Contents List all components by full chemical name (e.g., "Trimetozine-d8," "Methanol"). Do not use abbreviations or formulas.
Concentration/Quantity Estimate the percentage of each component.
Hazard Warnings Check the appropriate hazard boxes (e.g., "Toxic").

5. Temporary Storage Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Rationale: Safe storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Store the sealed and labeled container at or near the point of generation.[14]

    • Ensure the storage area is well-ventilated and away from heat sources or ignition.[15]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[14]

6. Arranging for Final Disposal Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

  • Rationale: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of at a permitted facility.[16]

  • Procedure:

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

    • Do not attempt to dispose of the waste yourself via regular trash or other unauthorized channels.[14][15]

    • Maintain records of waste generation and disposal as required by your institution and the RCRA.[14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

G cluster_0 Immediate Response cluster_1 Cleanup (For minor spills only) cluster_2 Post-Cleanup spill Spill of Trimetozine-d8 Detected alert Alert personnel in the immediate area. Isolate the spill zone. spill->alert evac If spill is large or poses a respiratory hazard, evacuate and call EHS/emergency line. alert->evac ppe Don appropriate PPE: Double gloves, goggles, lab coat. Consider a respirator for fine powders. contain Cover with a chemical absorbent material. Work from the outside in. ppe->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect package Place cleanup residue in a hazardous waste container and label it. collect->package decon Decontaminate the spill area and equipment with a suitable solvent/detergent. package->decon dispose_ppe Dispose of all contaminated PPE as hazardous waste. decon->dispose_ppe wash Wash hands thoroughly. dispose_ppe->wash report Report the incident to your supervisor and EHS. wash->report

Caption: Emergency response workflow for a Trimetozine-d8 spill.

Spill Cleanup Steps (Minor Spills)
  • Control the Spill: Prevent the spill from spreading.[17]

  • Absorb: Cover the entire spill with a compatible absorbent material.[17]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18]

  • Decontaminate: Clean the surface thoroughly to remove any residual contamination.[18]

  • Dispose: Seal and label the container with the cleanup debris and manage it as hazardous waste.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[17]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[16][17]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[19]

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[16][18]

By adhering to this comprehensive guide, laboratory professionals can ensure that Trimetozine-d8 waste is managed in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Safety Data Sheet. (2007, September 12). CHARGER MAX® ATZ LITE.
  • Safety Data Sheet. Product Name Not Specified.
  • ChemBK. Trimetozine.
  • U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • National Institutes of Health (NIH), PubChem. Trimetozine.
  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
  • Benchchem. (2025, November 10). Trimetozine Technical Guide.
  • Grokipedia. Trimetozine.
  • CymitQuimica. (2004, September 14). SAFETY DATA SHEET - Trimeprazine Tartrate.
  • MilliporeSigma. (2025, October 15). SAFETY DATA SHEET.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY DATA SHEET. (2025, December 19). Component: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Hospital Association (AHE). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
  • Ovid. Update on pharmaceutical waste disposal regulations.
  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Smolecule. (2023, August 15). Buy Trimetozine | 635-41-6 | >98%.
  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Institutes of Health (NIH), PubMed Central. The environmental side effects of medication.
  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Steritrans. Chemotherapy Waste Disposal.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.

Sources

Operational Safety Protocol: Handling Trimetozine-d8 Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Trimetozine-d8 is the stable isotope-labeled analog of Trimetozine, a sedative and anxiolytic agent [1].[1][2][3] While primarily used as an internal standard for LC-MS/MS quantification, it shares the pharmacological potency and toxicological profile of its parent compound (CAS: 635-41-6).[1][2][3]

As a Senior Application Scientist, I must emphasize that safety with deuterated standards is two-fold:

  • Operator Safety: Protection from pharmacological effects (CNS depression) via inhalation or dermal absorption.[2][3]

  • Data Integrity: Prevention of cross-contamination and isotopic scrambling (H/D exchange), which invalidates expensive analytical runs.[2][3]

Core Hazard: Acute Toxicity (Oral/Inhalation).[1][2][3] Target Organ: Central Nervous System (Sedation) [2].[2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. For pharmacologically active standards, we use a Barrier-to-Quantity approach.[1][2][3]

PPE Selection Table
PPE ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) Backup: N95 or P100 RespiratorTrimetozine-d8 is supplied as a lyophilized powder.[1][2][3] Electrostatic forces can aerosolize particles during weighing.[2][3] Inhalation provides the fastest route to the CNS [3].
Dermal (Hands) Double-Gloving Inner:[1][2][3] Nitrile (0.11mm) Outer:[1][2][3] Nitrile (0.11mm)Permeation Lag Time: Most organic solvents used for reconstitution (Methanol, Acetonitrile) permeate single gloves in <5 mins.[1][2][3] The inner glove protects skin; the outer glove protects the sample from skin oils [4].
Ocular Chemical Splash Goggles Safety glasses are insufficient if working with pressurized vials or volatile solvents (e.g., MeOH).[1][2][3]
Body Lab Coat (Tyvek® preferred) Cotton coats trap particulates.[1][2][3] Tyvek sheds particles and resists liquid permeation better for high-potency handling.[1][2][3]

Visualization: Risk Assessment Logic

The following diagram outlines the decision-making process for handling Trimetozine-d8 based on its physical state.

PPE_Decision_Matrix Start Assess Trimetozine-d8 State Solid Solid / Lyophilized Powder Start->Solid Powder Form Liquid Solvated Stock Solution Start->Liquid Dissolved Action_Solid CRITICAL RISK: Inhalation Use Fume Hood + Static Control Solid->Action_Solid Action_Liquid MODERATE RISK: Absorption Double Gloves + Splash Guard Liquid->Action_Liquid Disposal Dispose as Pharmaceutical Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 1: Risk-based decision logic for PPE selection. Solid powders pose the highest inhalation risk.

Operational Protocol: Precision Weighing & Reconstitution

Objective: Reconstitute 1-10 mg of Trimetozine-d8 without mass loss or operator exposure.

Pre-Requisites
  • Solvent: Methanol (LC-MS Grade) is preferred for solubility and MS compatibility.[1][2][3]

  • Equipment: Anti-static gun (Zerostat), Microbalance (5-digit), Vortex mixer.

Step-by-Step Workflow
  • Static Neutralization (Critical Step):

    • Why: Deuterated standards are often dry, fluffy powders highly susceptible to static.[1][2][3] Static can cause the powder to "jump" out of the weigh boat, leading to inhalation risk and financial loss.

    • Action: Hold the anti-static gun 10cm from the vial and squeeze the trigger slowly before opening.

  • The "In-Vial" Dissolution Method:

    • Why: Transferring solid powder causes loss (~5-10% error).[1][2][3]

    • Action: Do not weigh the powder onto a boat.[2][3] Instead, tare the entire vial (cap off) on the balance. Add solvent directly to the manufacturer's vial using a gas-tight syringe.[1][2][3]

    • Calculation:

      
      .[1][2][3]
      
  • Vortex & Sonicate:

    • Cap the vial tightly.[2][3] Vortex for 30 seconds.[2][3] Sonicate for 5 minutes to ensure complete dissolution.

    • Safety Check: Inspect the bottom of the vial against a dark background to ensure no solid crystals remain.

  • Decontamination:

    • Wipe the exterior of the vial with a Methanol-dampened Kimwipe.[3] Dispose of the wipe as hazardous waste.[3]

Visualization: Safe Weighing Workflow

This workflow minimizes exposure by eliminating open-air powder transfer.[1][2][3]

Weighing_Protocol Step1 1. Neutralize Static (Zerostat Gun) Step2 2. Tare Vial (Do not remove powder) Step1->Step2 Prep Step3 3. Add Solvent (Direct Injection) Step2->Step3 Gravimetric Add Step4 4. Vortex/Sonicate (Closed System) Step3->Step4 Solvation

Figure 2: Closed-loop dissolution workflow to prevent aerosolization of Trimetozine-d8.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep. Cover with a wet paper towel (methanol-dampened) to prevent dust generation, then wipe up.[1][2][3]

  • Liquid Spill: Absorb with vermiculite or spill pads.[2][3]

  • Decontamination: Clean surface with 10% bleach solution followed by water.[2][3]

Disposal (Pharmaceutical Waste)

Trimetozine-d8 must not be flushed or thrown in general trash.[1][2][3]

  • Segregation: Collect in "Blue Bin" (Non-Hazardous Pharmaceutical Waste) or "Black Bin" (RCRA Hazardous) depending on local regulations for sedatives [5].[2][3]

  • Labeling: Clearly label as "Trimetozine-d8 Solution - CNS Depressant."

References

  • PubChem. (n.d.).[2][3] Trimetozine Compound Summary. National Library of Medicine.[2][3] Retrieved October 26, 2025, from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[2][3] Trimetozine-d8 | C14H11D8NO5.[1][2][3][5][6] PubChem.[2][3] Retrieved October 26, 2025, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Personal Protective Equipment. United States Department of Labor.[2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency. (2019).[2][3] Management Standards for Hazardous Waste Pharmaceuticals. EPA.gov.[2][3] Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.